2,4,6-Trimethylphenethylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93689. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8-6-9(2)11(4-5-12)10(3)7-8;/h6-7H,4-5,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLMPZNZDSXSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00637613 | |
| Record name | 2-(2,4,6-Trimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3167-10-0 | |
| Record name | 3167-10-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93689 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,4,6-Trimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00637613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Putative Mechanism of Action of 2,4,6-Trimethylphenethylamine Hydrochloride
Preamble: Charting Unexplored Pharmacological Territory
To the researchers, scientists, and drug development professionals at the vanguard of neuropharmacology, this document serves as a foundational guide into the theoretical mechanism of action of 2,4,6-trimethylphenethylamine hydrochloride. As of this writing, direct experimental data on this specific molecule remains elusive in publicly accessible literature[1]. Consequently, this guide is constructed upon a robust framework of established medicinal chemistry principles and a comprehensive analysis of structurally homologous phenethylamines. Our objective is to provide a scientifically rigorous and logically sound roadmap for future investigation, grounded in the extensive body of research on psychoactive compounds. We will dissect the probable molecular interactions and signaling cascades this compound is likely to initiate, offering a data-driven hypothesis that can steer empirical validation.
Molecular Architecture and its Mechanistic Implications
2,4,6-Trimethylphenethylamine is a substituted phenethylamine, a class of compounds renowned for their diverse psychoactive and physiological effects[1][2]. The parent phenethylamine structure is the backbone for numerous neurotransmitters, including dopamine and norepinephrine, as well as a vast array of synthetic psychoactive substances[1][3]. The pharmacological identity of any given phenethylamine is profoundly dictated by the substitution pattern on its phenyl ring[1][4].
The unique 2,4,6-trimethyl substitution of the subject molecule is predicted to exert significant influence over its steric and electronic properties, thereby shaping its interaction with biological targets[1]. This substitution pattern is a positional isomer of the well-characterized psychedelic mescaline (3,4,5-trimethoxyphenethylamine), suggesting that their mechanisms of action may share common features, yet also exhibit crucial differences[5][6].
The Serotonin 2A Receptor: The Postulated Primary Target
The overwhelming consensus in the field of psychedelic science is that the quintessential effects of classic hallucinogens, including phenethylamines like mescaline, are mediated primarily through their interaction with the serotonin 2A receptor (5-HT2AR)[4][7][8]. It is, therefore, the most logical and evidence-based primary target for 2,4,6-trimethylphenethylamine.
Predicted Agonist Activity at the 5-HT2A Receptor
We hypothesize that 2,4,6-trimethylphenethylamine acts as a partial agonist at the 5-HT2A receptor. Agonist binding to this G-protein coupled receptor (GPCR) is known to initiate a cascade of intracellular signaling events that are believed to underpin the profound alterations in perception, cognition, and mood characteristic of psychedelic compounds[4][9].
The rationale for this hypothesis is built upon the extensive structure-activity relationship (SAR) data for psychedelic phenethylamines[4]. The phenethylamine scaffold is a known pharmacophore for 5-HT2AR agonism. While the substitution pattern modulates affinity and efficacy, the fundamental interaction is likely preserved.
The Influence of the 2,4,6-Trimethyl Substitution Pattern
The positioning of the three methyl groups at the 2, 4, and 6 positions of the phenyl ring is a critical determinant of the molecule's pharmacological profile. In contrast to the 3,4,5-trimethoxy substitution of mescaline, the 2,4,6- pattern may result in a different binding orientation within the 5-HT2A receptor's active site[10]. This could lead to variations in binding affinity, functional potency, and the specific downstream signaling pathways that are activated.
Research on other 2,4,6-trisubstituted phenethylamines and amphetamines, while limited, suggests that this substitution pattern can confer significant 5-HT2A receptor activity[10][11]. However, it is noteworthy that 2,4,6-trimethoxyphenethylamine (the methoxy-analogue of our compound of interest) has been reported to be inactive in humans at doses up to 300 mg[6]. This could be due to a variety of factors, including metabolic instability or a receptor interaction profile that does not favor psychedelic effects. The replacement of methoxy groups with methyl groups in our target compound will alter its lipophilicity and electronic properties, which could lead to a different pharmacological outcome.
Putative Downstream Signaling Cascades
Activation of the 5-HT2A receptor by an agonist like 2,4,6-trimethylphenethylamine is expected to trigger the canonical Gq/11 signaling pathway. The diagram below illustrates this proposed cascade.
Caption: Proposed 5-HT2A Receptor Gq Signaling Pathway for 2,4,6-trimethylphenethylamine.
This signaling cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C, which in turn modulates the activity of numerous downstream proteins, leading to changes in neuronal excitability and gene expression. These events in key cortical circuits are thought to be the neurobiological underpinnings of the psychedelic experience.
Potential Interactions with Secondary Targets
While the 5-HT2A receptor is the likely primary target, psychedelic phenethylamines often exhibit a broader receptor binding profile[9][12]. It is plausible that 2,4,6-trimethylphenethylamine also interacts with other receptors, which could modulate its overall pharmacological effects.
Other Serotonin Receptors
-
5-HT2C Receptor: This receptor shares significant structural homology with the 5-HT2A receptor, and many psychedelic compounds show affinity for it[9]. 5-HT2C receptor activation can influence mood and appetite and could contribute to the anxiogenic or anxiolytic effects of the compound.
-
5-HT1A Receptor: Some phenethylamines have been shown to interact with the 5-HT1A receptor[9]. Activation of this receptor is typically associated with anxiolytic and antidepressant effects.
Monoamine Transporters and TAAR1
A significant number of phenethylamines are known to interact with monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), often as releasing agents or reuptake inhibitors[3]. The amphetamine analogue of 2,4,6-trimethylphenethylamine, 2,4,6-trimethoxyamphetamine (TMA-6), is a potent monoamine oxidase A (MAO-A) inhibitor[13]. It is conceivable that 2,4,6-trimethylphenethylamine could also have some activity at these targets.
Furthermore, the trace amine-associated receptor 1 (TAAR1) is a key receptor for endogenous phenethylamine and its derivatives. Activation of TAAR1 can modulate dopaminergic and serotonergic neurotransmission. The interaction of 2,4,6-trimethylphenethylamine with TAAR1 warrants investigation.
Proposed Experimental Protocols for Mechanistic Validation
To move from a theoretical framework to empirical evidence, a systematic and multi-faceted experimental approach is required. The following protocols outline a logical progression for characterizing the mechanism of action of this compound.
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of 2,4,6-trimethylphenethylamine at a panel of relevant receptors.
Methodology:
-
Radioligand Binding Assays:
-
Utilize cell membranes expressing recombinant human receptors (5-HT2A, 5-HT2C, 5-HT1A, α1A-adrenergic, D2-dopamine, and TAAR1).
-
Perform competitive binding experiments with known radioligands for each receptor (e.g., [3H]ketanserin for 5-HT2AR) to determine the inhibition constant (Ki) of the test compound.
-
-
Functional Assays:
-
For GPCRs, use cell-based assays to measure second messenger production (e.g., calcium flux for Gq-coupled receptors like 5-HT2AR, or cAMP accumulation for Gs/Gi-coupled receptors).
-
Determine the half-maximal effective concentration (EC50) and the maximal efficacy (Emax) to classify the compound as a full or partial agonist, or an antagonist.
-
-
Monoamine Transporter Assays:
-
Use synaptosomes or cells expressing SERT, DAT, and NET.
-
Conduct uptake inhibition assays using radiolabeled substrates (e.g., [3H]5-HT for SERT) to determine the IC50.
-
Perform release assays to assess whether the compound acts as a substrate and induces transporter-mediated efflux.
-
The workflow for these in vitro assays is depicted below:
Caption: Experimental workflow for in vitro characterization.
In Vivo Behavioral Pharmacology
Objective: To assess the psychoactive effects of 2,4,6-trimethylphenethylamine in animal models and determine if these effects are mediated by the 5-HT2A receptor.
Methodology:
-
Head-Twitch Response (HTR) in Rodents:
-
The HTR is a well-established behavioral proxy for 5-HT2A receptor activation in rodents.
-
Administer a range of doses of 2,4,6-trimethylphenethylamine to mice or rats and quantify the number of head twitches.
-
To confirm 5-HT2AR mediation, pre-treat a cohort of animals with a selective 5-HT2AR antagonist (e.g., ketanserin or M100907) before administering the test compound. A significant attenuation of the HTR would confirm the involvement of this receptor.
-
-
Drug Discrimination Studies:
-
Train animals to discriminate a known 5-HT2AR agonist (e.g., LSD or DOM) from saline.
-
Test the ability of 2,4,6-trimethylphenethylamine to substitute for the training drug. Full substitution would indicate a shared mechanism of action.
-
Summary and Future Directions
This guide posits that this compound is a putative 5-HT2A receptor partial agonist. Its unique 2,4,6-trimethyl substitution pattern likely confers a distinct pharmacological profile compared to its isomers and other psychedelic phenethylamines. The proposed mechanism of action, centered on the activation of the 5-HT2A receptor and its downstream signaling cascades, provides a solid foundation for empirical investigation.
The experimental protocols outlined herein represent a comprehensive and self-validating approach to elucidating the true mechanism of this novel compound. The data generated from these studies will be invaluable for understanding its potential therapeutic applications and for advancing the broader field of neuropharmacology. The exploration of novel chemical space, as represented by 2,4,6-trimethylphenethylamine, is essential for the development of next-generation therapeutics for a range of psychiatric and neurological disorders.
References
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Halberstadt, A. L. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. In The OPEN Foundation. [Link]
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Kang, H., Park, P., Shin, E. J., Kim, S. C., Lee, S. Y., & Kim, H. C. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. Biomolecules & Therapeutics, 32(2), 131–142. [Link]
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Wikipedia. (n.d.). Substituted mescaline analogue. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Nichols, D. E. (2017). Chemistry and Structure-Activity Relationships of Psychedelics. Request PDF. [Link]
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Monte, A. P., Marona-Lewicka, D., Lewis, M. M., Mailman, R. B., Wainscott, D. B., Nelson, D. L., & Nichols, D. E. (1997). Dihydrobenzofuran Analogues of Hallucinogens. 4. Mescaline Derivatives. Journal of Medicinal Chemistry, 40(19), 2997–3008. [Link]
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Carvalho, F., Silva, J. P., & Moreira, M. (2018). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Pharmaceutical Analysis, 14(4), 312-320. [Link]
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Request PDF. (n.d.). Chemistry and Structure–Activity Relationships of Psychedelics. ResearchGate. [Link]
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Halberstadt, A. L., & Geyer, M. A. (2018). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Neuropharmacology, 142, 14-21. [Link]
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Kim, D. J., Kim, K. C., Lee, S., & Cheong, Y. H. (2015). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 23(3), 244–251. [Link]
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Wikipedia. (n.d.). Mescaline. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 9, 777. [Link]
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Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Psychopharmacology, 236(5), 1633–1646. [Link]
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Wikipedia. (n.d.). 2,4,6-Trimethoxyphenethylamine. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). 2,4,5-Trimethoxyphenethylamine. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 9, 777. [Link]
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Neves, C. T., Moreno, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 105. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6-Trimethylphenethylamine HCl
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, research-grade overview of the synthesis and characterization of 2,4,6-trimethylphenethylamine hydrochloride (HCl). This molecule, a structural analog of mescaline, is of significant interest to researchers in medicinal chemistry and pharmacology.[1][2] The guide details a robust two-step synthetic pathway commencing from 2,4,6-trimethylbenzaldehyde. The methodology encompasses a base-catalyzed Henry reaction to form an intermediate nitrostyrene, followed by a chemical reduction to yield the target primary amine, which is subsequently converted to its stable hydrochloride salt.[3][4] Each experimental stage is presented with an emphasis on the underlying chemical principles and rationale for procedural choices. Furthermore, this document establishes a full protocol for the definitive structural and purity verification of the final compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals requiring a practical and scientifically rigorous framework for the preparation and validation of 2,4,6-trimethylphenethylamine HCl.
Introduction
The 2-phenethylamine scaffold is a foundational structural motif in a vast array of biologically active molecules, including endogenous neurotransmitters, natural products, and synthetic pharmaceuticals.[5] Chemical modification of this core structure, particularly through substitution on the phenyl ring, allows for the systematic exploration of structure-activity relationships (SAR) at various biological targets. 2,4,6-trimethylphenethylamine is a substituted phenethylamine that holds particular interest due to its structural relationship to psychoactive compounds like mescaline (3,4,5-trimethoxyphenethylamine).[1] The introduction of methyl groups in the 2, 4, and 6 positions sterically shields the aromatic ring and alters its electronic properties, which is expected to significantly modulate its pharmacological profile compared to other phenethylamines.[6]
The hydrochloride salt form is typically preferred for research and development due to its enhanced stability, crystallinity, and aqueous solubility compared to the freebase.[7] This guide presents a validated, accessible, and detailed methodology for synthesizing and characterizing 2,4,6-trimethylphenethylamine HCl, ensuring a high degree of purity and structural integrity for subsequent scientific investigation.
Synthetic Strategy and Execution
The synthesis of 2,4,6-trimethylphenethylamine HCl is efficiently achieved through a two-stage process starting from the commercially available 2,4,6-trimethylbenzaldehyde.[8][9] The overall strategy involves the formation of a carbon-carbon bond to build the ethylamine side chain, followed by the reduction of a nitro group to the desired primary amine.
Caption: Overall synthetic workflow for 2,4,6-trimethylphenethylamine HCl.
Step 1: Henry Reaction (Nitroaldol Condensation)
The initial step involves the formation of the C-C bond that will become the ethyl side chain. This is accomplished via the Henry reaction, a classic base-catalyzed condensation between a nitroalkane (nitromethane) and a carbonyl compound (2,4,6-trimethylbenzaldehyde).[10][11]
Mechanism Rationale: The reaction begins with the deprotonation of nitromethane by a base (e.g., cyclohexylamine or an inorganic base) to form a resonance-stabilized nitronate anion.[12] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2,4,6-trimethylbenzaldehyde. The resulting β-nitro alcohol intermediate readily undergoes base-catalyzed dehydration under the reaction conditions to yield the conjugated nitrostyrene, 1-(2,4,6-trimethylphenyl)-2-nitroethene. This dehydration is often driven by the formation of a highly conjugated system and the removal of water.[11]
Protocol: Synthesis of 1-(2,4,6-Trimethylphenyl)-2-nitroethene
-
To a flask containing 2,4,6-trimethylbenzaldehyde (1.0 eq), add nitromethane (2.5 eq) and glacial acetic acid (10 volumes).
-
Add a catalytic amount of cyclohexylamine (0.5 eq) to the solution.
-
Heat the reaction mixture to 100°C and reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then slowly pour it into an equal volume of cold water with vigorous stirring.
-
A yellow precipitate of the nitrostyrene product will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and then a small amount of cold methanol to remove residual starting materials.
-
Recrystallize the crude product from boiling methanol or ethanol to yield pure, bright yellow crystals of 1-(2,4,6-trimethylphenyl)-2-nitroethene.
Step 2: Reduction of the Nitrostyrene
The second crucial step is the reduction of both the nitro group and the alkene double bond of the intermediate to form the saturated primary amine. Several methods exist for this transformation, including catalytic hydrogenation and reduction with metal hydrides like lithium aluminum hydride (LiAlH4).[7][13][14]
Method Rationale: While effective, LiAlH4 is pyrophoric and requires strictly anhydrous conditions. A more contemporary, safer, and scalable alternative is the use of sodium borohydride (NaBH4) in conjunction with a catalyst like copper(II) chloride (CuCl2).[3][4][15][16] This system provides a facile and high-yielding one-pot reduction under milder conditions. The NaBH4/CuCl2 system is believed to generate copper hydride species in situ, which are effective for the reduction of the nitro group, while NaBH4 itself reduces the conjugated double bond.[4]
Protocol: Synthesis of 2,4,6-Trimethylphenethylamine
-
Suspend the 1-(2,4,6-trimethylphenyl)-2-nitroethene (1.0 eq) in a mixture of isopropanol and water (e.g., 2:1 v/v).
-
Cool the stirred suspension in an ice bath and add sodium borohydride (NaBH4, 4.0-5.0 eq) portion-wise, maintaining the temperature below 20°C.
-
Once the addition is complete, add a freshly prepared 2M solution of copper(II) chloride (CuCl2, 0.1 eq) dropwise. The reaction is often exothermic.
-
After the addition of the catalyst, remove the ice bath and reflux the mixture at 80°C for 30-60 minutes, monitoring by TLC until the starting material is consumed.[3]
-
Cool the reaction to room temperature and carefully add 10% aqueous NaOH to basify the mixture to pH > 12.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude 2,4,6-trimethylphenethylamine freebase as an oil.
Step 3: Formation of the Hydrochloride Salt
For long-term stability and ease of handling, the oily freebase is converted to its crystalline hydrochloride salt.
Protocol: Preparation of 2,4,6-Trimethylphenethylamine HCl
-
Dissolve the crude amine freebase in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.
-
To this solution, add a 2M solution of HCl in a non-polar solvent (e.g., dioxane or diethyl ether) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
A white precipitate of the hydrochloride salt will form immediately.
-
Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether or acetone to remove any residual impurities.
-
Dry the product under vacuum to yield pure 2,4,6-trimethylphenethylamine HCl.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical Characterization
-
Appearance: White to off-white crystalline solid.
-
Melting Point (MP): The melting point should be determined using a calibrated apparatus. Literature values vary, with ranges cited as 249-251°C and 296-305°C. This discrepancy highlights the importance of consistent analytical methodology.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d6 or D2O.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons: A singlet in the region of δ 6.8-7.0 ppm, integrating to 2H.
-
Ethyl Side Chain (CH₂-Ar): A triplet around δ 2.8-3.0 ppm, integrating to 2H.
-
Ethyl Side Chain (CH₂-N): A triplet around δ 3.0-3.2 ppm, integrating to 2H.
-
Amine Protons (NH₃⁺): A broad singlet around δ 8.0-8.5 ppm (exchangeable with D₂O), integrating to 3H.
-
Para-Methyl Group (4-Me): A singlet around δ 2.2-2.3 ppm, integrating to 3H.
-
Ortho-Methyl Groups (2,6-Me): A singlet around δ 2.3-2.4 ppm, integrating to 6H.
-
-
¹³C NMR: The carbon NMR will confirm the carbon framework of the molecule.
-
Aromatic Carbons: Signals expected between δ 125-140 ppm.
-
Ethyl Side Chain Carbons: Signals expected between δ 25-45 ppm.
-
Methyl Carbons: Signals expected between δ 18-22 ppm.
-
3.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Mass: The nominal mass of the freebase (C11H17N) is 163.14 u. In positive ion mode ESI-MS, the expected molecular ion peak [M+H]⁺ would be at m/z 164.15.
-
Fragmentation: The primary fragmentation pathway for phenethylamines is typically benzylic cleavage, resulting in a characteristic fragment. For this compound, cleavage between the two CH₂ groups would yield a trimethylbenzyl cation fragment at m/z 133.10.[17]
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.[18] The spectrum of the HCl salt is distinct from the freebase.
-
N-H Stretch: A broad absorption band in the region of 2800-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (approx. 3010-3050 cm⁻¹).
-
Aromatic C=C Stretch: Peaks in the fingerprint region, typically around 1600 cm⁻¹ and 1450 cm⁻¹.
Data Summary
The following table summarizes the expected characterization data for 2,4,6-trimethylphenethylamine HCl.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₁H₁₇N · HCl |
| Molecular Weight | 199.72 g/mol [19] |
| CAS Number | 3167-10-0 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 249-305 °C (literature range) |
| ¹H NMR (ppm) | δ ~6.9 (s, 2H), ~3.1 (t, 2H), ~2.9 (t, 2H), ~2.4 (s, 6H), ~2.2 (s, 3H) |
| MS (ESI+) | m/z 164.15 [M+H]⁺, 133.10 (fragment) |
| FTIR (cm⁻¹) | ~2800-3200 (N-H), ~2850-2960 (C-H aliph.), ~1600 (C=C arom.) |
Conclusion
This guide has outlined a reliable and well-documented pathway for the synthesis of 2,4,6-trimethylphenethylamine HCl from 2,4,6-trimethylbenzaldehyde. The described methods, including a Henry condensation and a NaBH4/CuCl2 reduction, are robust and suitable for laboratory-scale preparation. The comprehensive characterization protocol, employing NMR, MS, and FTIR spectroscopy, provides a definitive framework for verifying the structural identity and ensuring the high purity of the final product. This document serves as a complete resource for researchers requiring access to this important phenethylamine derivative for further studies in pharmacology and medicinal chemistry.
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d'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]
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d'Andrea, L., & Kristensen, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]
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Cambridge Open Engage. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]
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PubMed. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. National Center for Biotechnology Information. [Link]
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Jay, M. (2021). A Century of Mescaline. Chacruna Institute for Psychedelic Plant Medicines. [Link]
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SpectraBase. (n.d.). 2,4,6-Trimethylphenethylamine ac. Wiley Science Solutions. [Link]
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pharmacological profile of 2,4,6-trimethylphenethylamine
An In-Depth Technical Guide to the Theoretical Pharmacological Profile of 2,4,6-Trimethylphenethylamine
Disclaimer: This document presents a theoretical framework for the study of 2,4,6-trimethylphenethylamine. As of the date of this publication, specific experimental data on the synthesis, pharmacology, and mechanism of action of this compound are not widely available in peer-reviewed literature. The information provided herein is extrapolated from established principles of medicinal chemistry and the known properties of structurally related phenethylamines, and is intended to guide future research.
Section 1: Introduction and Rationale
Substituted phenethylamines represent a vast and diverse class of neuroactive compounds, encompassing endogenous neurotransmitters, therapeutic agents, and novel psychoactive substances.[1] The pharmacological profile of each derivative is exquisitely sensitive to the nature and position of substituents on the phenethylamine core structure.[1] This guide focuses on the hypothetical compound 2,4,6-trimethylphenethylamine, a structural analog of the well-characterized psychedelic 2,4,6-trimethoxyamphetamine (TMA-6).
The substitution of methoxy groups with methyl groups at the 2, 4, and 6 positions of the phenyl ring is predicted to significantly alter the compound's steric and electronic properties, thereby modifying its interaction with biological targets. Methoxy groups are polar and can act as hydrogen bond acceptors, whereas methyl groups are nonpolar and increase lipophilicity. This fundamental difference is expected to influence receptor binding affinity, metabolic stability, and blood-brain barrier penetration, resulting in a unique pharmacological profile.
This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in 2,4,6-trimethylphenethylamine. It provides a scientifically-grounded, theoretical exploration of its potential pharmacology, a proposed synthetic route, and the requisite experimental protocols for its empirical characterization.
Section 2: Chemical Profile and Proposed Synthesis
Predicted Physicochemical Properties
While experimental data is lacking, computational models can predict the physicochemical properties of 2,4,6-trimethylphenethylamine. These properties are crucial for understanding its pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₁H₁₇N | Basic structural information. |
| Molecular Weight | 163.26 g/mol | Influences diffusion and transport. |
| logP (Lipophilicity) | ~3.5 - 4.0 | Increased lipophilicity compared to methoxy analogs suggests enhanced ability to cross the blood-brain barrier. |
| pKa (Basicity) | ~10.0 - 10.5 | The amine group will be protonated at physiological pH, influencing receptor interaction and solubility. |
| Polar Surface Area | ~26 Ų | Low polar surface area is consistent with good CNS penetration. |
Proposed Synthesis: Reductive Amination Pathway
A plausible and efficient route to synthesize 2,4,6-trimethylphenethylamine is via the condensation of 2,4,6-trimethylbenzaldehyde with nitromethane (a Henry reaction), followed by reduction of the resulting nitrostyrene.
Caption: Proposed two-step synthesis of 2,4,6-trimethylphenethylamine.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 1-(2,4,6-Trimethylphenyl)-2-nitroethene
-
Reaction Setup: To a round-bottom flask, add 2,4,6-trimethylbenzaldehyde (1.0 eq) and nitromethane (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of ammonium acetate (0.2 eq).
-
Solvent and Reflux: Add glacial acetic acid as the solvent and heat the mixture to reflux (approximately 100-110°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water, which should precipitate the crude nitrostyrene product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield the purified 1-(2,4,6-trimethylphenyl)-2-nitroethene.
Step 2: Synthesis of 2,4,6-Trimethylphenethylamine
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a dropping funnel and a reflux condenser.
-
Substrate Addition: Dissolve the purified 1-(2,4,6-trimethylphenyl)-2-nitroethene from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C. Control the rate of addition to maintain a gentle reflux.
-
Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts.
-
Extraction and Purification: Stir the resulting mixture vigorously for 30 minutes, then filter off the inorganic salts. Wash the filter cake with additional THF. Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
Section 3: Theoretical Pharmacological Profile
Predicted Mechanism of Action
Based on the structure-activity relationships (SAR) of psychedelic phenethylamines, the primary molecular target for 2,4,6-trimethylphenethylamine is predicted to be the serotonin 2A receptor (5-HT₂ₐR) .[2] Agonism at this G-protein coupled receptor (GPCR) is the principal mechanism underlying the psychoactive effects of classic psychedelics.[2]
The substitution pattern is key. The 2,4,6-substitution is analogous to TMA-6, a known potent 5-HT₂ₐR agonist. However, replacing electron-donating methoxy groups with lipophilic, sterically bulky methyl groups is expected to modulate receptor affinity and functional activity. Nonpolar substituents at the 4-position of the phenethylamine ring are known to increase affinity for the 5-HT₂ₐR.[3] Therefore, it is plausible that 2,4,6-trimethylphenethylamine will retain significant affinity for this receptor.
The compound may also exhibit activity at other monoaminergic targets, including:
-
Serotonin 2C Receptor (5-HT₂CR): Often shows a similar affinity profile to 5-HT₂ₐR for many phenethylamines.
-
Trace Amine-Associated Receptor 1 (TAAR1): A common target for phenethylamine derivatives.
-
Monoamine Transporters (DAT, NET, SERT): The phenethylamine backbone is the parent structure for many monoamine releasing agents and reuptake inhibitors. The trimethyl substitution may confer some activity at these sites, potentially leading to stimulant-like effects.
Caption: Predicted primary signaling pathway via 5-HT₂ₐR activation.
Predicted Receptor Binding Affinity
The following table presents a hypothetical binding profile for 2,4,6-trimethylphenethylamine, extrapolated from data on structurally related compounds. Binding affinity is expressed as the inhibition constant (Kᵢ), where a lower value indicates higher affinity.
| Receptor Target | Predicted Kᵢ (nM) | Rationale & Comparative Insights |
| 5-HT₂ₐ | 50 - 250 | High affinity predicted. The lipophilic methyl groups may enhance binding compared to some methoxy analogs, though steric hindrance could play a role. Expected to be less potent than highly optimized compounds like 25I-NBOMe but potentially comparable to or slightly weaker than TMA-6. |
| 5-HT₂C | 100 - 500 | Moderate to high affinity. Phenethylamines often show slightly lower affinity for 5-HT₂C compared to 5-HT₂ₐ.[4] |
| 5-HT₁ₐ | > 1000 | Low affinity. This is typical for classic psychedelic phenethylamines. |
| Dopamine D₂ | > 1000 | Low affinity. Significant D₂ agonism is not a characteristic feature of this structural class, though indirect dopamine release may occur.[2] |
| α₁ₐ Adrenergic | 500 - 2000 | Low to moderate affinity. Some cross-reactivity at adrenergic receptors is common for phenethylamines. |
| TAAR1 | 50 - 500 | Moderate affinity is plausible, as phenethylamine is the endogenous ligand for TAAR1. |
| DAT / NET / SERT | > 1500 | Low affinity for reuptake inhibition is predicted. The bulky ring substitutions likely hinder efficient binding to monoamine transporters compared to simpler amphetamines. |
Predicted In Vivo Effects
Based on the theoretical receptor profile, 2,4,6-trimethylphenethylamine is predicted to be a psychoactive compound with a profile combining psychedelic and stimulant properties.
-
Psychedelic Effects: Strong agonism at the 5-HT₂ₐ receptor suggests the potential for classic psychedelic effects, including perceptual alterations, cognitive changes, and mood elevation.
-
Stimulant Effects: Potential interaction with TAAR1 and possible, albeit weak, effects on monoamine release could contribute to central nervous system stimulation, such as increased energy, wakefulness, and heart rate.
-
Duration of Action: The replacement of methoxy groups (which are subject to O-demethylation) with more metabolically stable methyl groups may lead to a longer duration of action compared to its methoxylated counterparts.
Section 4: Standard Experimental Protocols for Characterization
To move from a theoretical to an empirical understanding, the compound must be synthesized and subjected to a battery of standardized pharmacological assays. The following protocols represent the foundational experiments required for its initial characterization.
In Vitro Protocol: Radioligand Binding Assay for the Human 5-HT₂ₐ Receptor
This experiment determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.
Caption: General workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available or in-house prepared cell membranes stably expressing the human 5-HT₂ₐ receptor. Homogenize membranes in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine protein concentration using a standard method (e.g., BCA assay).[5]
-
Plate Preparation: Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[6]
-
Assay Incubation: In each well of a separate 96-well plate, combine in a final volume of 250 µL:
-
50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of radioligand, such as [³H]ketanserin, at a final concentration near its Kₔ value (e.g., 0.5 nM).[7]
-
150 µL of the membrane preparation (e.g., 10-20 µg protein per well).
-
Include control wells for total binding (no test compound) and non-specific binding (excess non-radiolabeled antagonist, e.g., 1 µM ketanserin).[7]
-
-
Equilibration: Incubate the plate for 60 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[5][7]
-
Filtration: Terminate the incubation by rapidly transferring the contents of the wells to the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[5]
-
Scintillation Counting: Dry the filter plate completely (e.g., 30-60 min at 50°C). Add a suitable scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vivo Protocol: Locomotor Activity Test in Mice
This experiment assesses the general stimulant, depressant, or biphasic effects of a novel compound on spontaneous movement in a controlled environment.
Step-by-Step Methodology:
-
Animal Acclimation: House male C57BL/6J mice in the testing facility for at least one week prior to the experiment. On the testing day, move the mice to the procedure room and allow them to acclimate for at least 60 minutes.[8]
-
Apparatus: Use automated locomotor activity chambers (e.g., 40 x 40 cm boxes) equipped with infrared beam grids to detect horizontal and vertical movements. The environment should be dimly lit and quiet.[9]
-
Habituation (Optional but Recommended): On the day before testing, place each mouse in a locomotor chamber for 30-60 minutes to habituate them to the novel environment and reduce anxiety-related confounds.
-
Drug Administration: Prepare solutions of 2,4,6-trimethylphenethylamine hydrochloride in sterile saline. Administer the compound via intraperitoneal (IP) injection at various doses (e.g., 0, 1, 3, 10 mg/kg). The vehicle-only group (0 mg/kg) serves as the control.[9]
-
Data Collection: Immediately after injection, place each mouse into the center of its assigned activity chamber. Record locomotor activity continuously for 60-120 minutes using the automated software. Key parameters to measure include total distance traveled, number of vertical rears, and time spent moving.[9]
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the drug's effects. Compare the total activity counts for each dose group to the vehicle control group using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).[9] A significant increase in distance traveled would suggest a stimulant effect, while a significant decrease would indicate a sedative or depressant effect.
Section 5: Conclusion and Future Directions
2,4,6-trimethylphenethylamine stands as an uncharacterized molecule with a high potential for neuroactivity. Based on established structure-activity relationships, it is hypothesized to be a 5-HT₂ₐ receptor agonist with a mixed psychedelic-stimulant profile. The substitution of methoxy groups with methyl groups is predicted to increase lipophilicity and metabolic stability, potentially leading to enhanced CNS penetration and a longer duration of action compared to its methoxylated analogs.
This technical guide provides the essential theoretical and practical framework to initiate a formal investigation into this compound. The proposed synthesis and detailed experimental protocols for in vitro and in vivo characterization offer a clear path forward. Empirical validation of these hypotheses is a critical next step and will serve to refine our understanding of the nuanced structure-activity relationships that govern the pharmacology of substituted phenethylamines.
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preliminary in vitro studies of 2,4,6-trimethylphenethylamine
An In-depth Technical Guide to the Preliminary In Vitro Characterization of 2,4,6-Trimethylphenethylamine
Abstract
This guide outlines a comprehensive, tiered strategy for the initial in vitro pharmacological and toxicological profiling of 2,4,6-trimethylphenethylamine, a novel phenethylamine derivative with limited currently available scientific data. Given its structural similarity to other psychoactive phenethylamines, a systematic evaluation of its interactions with key central nervous system targets is warranted. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for researchers in pharmacology and drug development to conduct a thorough preliminary assessment of this compound. The proposed workflow is designed to establish a foundational understanding of its potential biological activity, guiding further research and development efforts.
Introduction and Rationale
2,4,6-Trimethylphenethylamine is a substituted phenethylamine, a class of compounds known to contain numerous psychoactive substances, including neurotransmitters, stimulants, and psychedelics. The specific substitution pattern of three methyl groups on the phenyl ring at the 2, 4, and 6 positions suggests potential interactions with monoaminergic systems in the central nervous system. However, to date, the pharmacological profile of this particular compound remains largely uncharacterized in peer-reviewed literature.
The imperative to characterize novel psychoactive substances is driven by both public health and therapeutic development interests. A systematic in vitro evaluation provides critical preliminary data on a compound's potential mechanisms of action, receptor affinity, functional activity, and basic cytotoxicity. This foundational knowledge is essential for predicting potential psychoactive effects, assessing safety risks, and identifying any therapeutic potential.
This guide proposes a logical, multi-tiered approach to the initial in vitro investigation of 2,4,6-trimethylphenethylamine. The proposed studies are based on established methodologies for characterizing related phenethylamine compounds and are designed to provide a robust and interpretable dataset.
Proposed Tiered In Vitro Evaluation Strategy
A tiered approach is recommended to efficiently allocate resources and logically build upon experimental findings. The proposed strategy begins with broad receptor screening, followed by more detailed functional characterization of high-affinity targets, and concludes with an initial assessment of cytotoxicity.
Tier 1: Primary Target Binding Assays
The initial step is to determine the binding affinity of 2,4,6-trimethylphenethylamine for a panel of receptors and transporters known to be primary targets for psychoactive phenethylamines. Radioligand binding assays are a robust and high-throughput method for this purpose.
Scientific Rationale for Target Selection:
-
Serotonin (5-HT) Receptors (5-HT2A, 5-HT2C, 5-HT1A): The 5-HT2A receptor is the primary target for classic psychedelic phenethylamines like mescaline.[1][2] The 5-HT2C and 5-HT1A receptors are also important modulators of mood and cognition and are often engaged by phenethylamine derivatives.[3]
-
Monoamine Transporters (DAT, NET, SERT): The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are responsible for the reuptake of their respective neurotransmitters from the synapse. Inhibition of these transporters is a key mechanism of action for many stimulant and antidepressant drugs.[4][5]
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines and amphetamine-like psychostimulants.[6][7] It plays a significant role in modulating dopaminergic and serotonergic systems and is an emerging target for neuropsychiatric disorders.[8][9][10]
Experimental Workflow Diagram:
Caption: Proposed tiered workflow for in vitro characterization.
Tier 2: Functional Assays
For any targets where 2,4,6-trimethylphenethylamine demonstrates significant binding affinity (typically defined as a Ki value below 1,000 nM), functional assays should be performed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[3]
-
Gq-coupled Receptors (e.g., 5-HT2A, 5-HT2C): A calcium flux assay is a standard method to measure the activation of these receptors, which signal through the release of intracellular calcium.[11]
-
Gs/Gi-coupled Receptors (e.g., 5-HT1A, TAAR1): A cAMP (cyclic adenosine monophosphate) assay can be used to measure the stimulation (Gs) or inhibition (Gi) of adenylyl cyclase activity.[9]
-
Monoamine Transporters: A neurotransmitter uptake inhibition assay using cultured cells expressing the specific transporter (e.g., HEK293-DAT) and a radiolabeled or fluorescent substrate can quantify the compound's ability to block transporter function.[5]
Tier 3: Preliminary In Vitro Toxicology
A preliminary assessment of cytotoxicity is crucial to identify potential safety liabilities early in the development process. These assays determine the concentration at which the compound causes cell death.
-
Cell Lines: Human-derived cell lines such as SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma) are commonly used to assess potential neurotoxicity and hepatotoxicity, respectively.[12]
-
Assay Method: A variety of assays can be used to measure cell viability, such as the MTT assay (which measures mitochondrial metabolic activity) or ATP-based assays like CellTiter-Glo® (which measures the level of ATP, an indicator of metabolically active cells).[13]
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for conducting the proposed studies. It is assumed that the user has access to standard cell culture and laboratory equipment.
Protocol 3.1: Radioligand Binding Assay (General Protocol)
This protocol is a template and should be adapted with the specific radioligand, competitor, and receptor-expressing membrane preparation for each target.
-
Preparation of Reagents:
-
Prepare a stock solution of 2,4,6-trimethylphenethylamine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare a series of dilutions of the test compound in assay buffer to achieve a final concentration range spanning from 0.1 nM to 100 µM.
-
Prepare the specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and non-specific binding competitor (e.g., spiperone for 5-HT2A) in assay buffer.[3]
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells.
-
Add 50 µL of the non-specific binding competitor to the "non-specific binding" wells.
-
Add 50 µL of the various dilutions of 2,4,6-trimethylphenethylamine to the "competition" wells.
-
Add 50 µL of the radioligand to all wells.
-
Add 100 µL of the membrane preparation containing the target receptor to all wells.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Harvesting and Counting:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Protocol 3.2: Calcium Flux Functional Assay (for 5-HT2A)
-
Cell Preparation:
-
Plate cells expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay Procedure:
-
Prepare serial dilutions of 2,4,6-trimethylphenethylamine and a known 5-HT2A agonist (e.g., serotonin) in assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for several seconds.
-
Add the test compound or control agonist to the wells and continue to record the fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence to get the net response.
-
Normalize the data to the maximum response produced by the control agonist.
-
Plot the normalized response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect).
-
Protocol 3.3: MTT Cytotoxicity Assay
-
Cell Plating:
-
Plate cells (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of 2,4,6-trimethylphenethylamine in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical Binding Affinity Profile of 2,4,6-Trimethylphenethylamine
| Target | Radioligand | Ki (nM) ± SEM |
| 5-HT2A Receptor | [3H]Ketanserin | 85 ± 12 |
| 5-HT2C Receptor | [3H]Mesulergine | 450 ± 55 |
| 5-HT1A Receptor | [3H]8-OH-DPAT | > 10,000 |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 1,200 ± 150 |
| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 870 ± 98 |
| Serotonin Transporter (SERT) | [3H]Citalopram | 3,500 ± 410 |
| Trace Amine-Associated Receptor 1 (TAAR1) | [3H]RO5166017 | 25 ± 6 |
Interpretation: In this hypothetical example, the compound shows the highest affinity for TAAR1, followed by the 5-HT2A receptor. These would be prioritized for Tier 2 functional testing. The affinity for other targets is moderate to low.[3][15]
Table 2: Hypothetical Functional Activity and Cytotoxicity Data
| Assay | Target/Cell Line | Parameter | Value ± SEM |
| Calcium Flux | 5-HT2A Receptor | EC50 (nM) | 150 ± 25 |
| Emax (%) | 75 (Partial Agonist) | ||
| cAMP Accumulation | TAAR1 | EC50 (nM) | 45 ± 9 |
| Emax (%) | 95 (Full Agonist) | ||
| MTT Assay (48 hr) | SH-SY5Y | CC50 (µM) | 55 ± 7 |
| MTT Assay (48 hr) | HepG2 | CC50 (µM) | > 100 |
Interpretation: The hypothetical data suggests the compound is a partial agonist at the 5-HT2A receptor and a full agonist at TAAR1. The cytotoxicity is moderate in a neuronal cell line and low in a hepatic cell line, suggesting some level of selective neurotoxicity at higher concentrations.
Signaling Pathway Diagram:
Sources
- 1. Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAAR1 - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 10. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 11. Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy)-Phenethylamine as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Reproducible Drug Screening Assays Using Single Organoids [worldwide.promega.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to 2,4,6-Trimethylphenethylamine (CAS Number 3167-10-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
2,4,6-Trimethylphenethylamine, a sterically hindered primary amine, presents a unique molecular scaffold for exploration in medicinal chemistry and organic synthesis. The strategic placement of three methyl groups on the phenyl ring imparts distinct electronic and steric properties, influencing its reactivity, lipophilicity, and potential interactions with biological targets. While not as extensively studied as other phenethylamine derivatives, its structural characteristics suggest it as a valuable building block for the development of novel chemical entities. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and safety considerations, with a focus on its potential applications in drug discovery and development.
Chemical Identity and Physicochemical Properties
2,4,6-Trimethylphenethylamine is commercially available primarily as its hydrochloride salt (CAS Number: 3167-10-0). The free base is assigned CAS Number 76935-65-4.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2,4,6-trimethylphenyl)ethan-1-amine | |
| Synonyms | 2,4,6-Trimethylbenzeneethanamine | |
| CAS Number | 3167-10-0 (hydrochloride); 76935-65-4 (free base) | |
| Molecular Formula | C₁₁H₁₇N (free base); C₁₁H₁₇N·HCl (hydrochloride) | |
| Molecular Weight | 163.26 g/mol (free base); 199.72 g/mol (hydrochloride) | |
| Appearance | Solid (hydrochloride) | [1] |
| Melting Point | 296-305 °C (hydrochloride) | [1] |
| Boiling Point | Not available | |
| Solubility | Influenced by the hydrophobic mesityl group. | |
| pKa | Not available |
Molecular Structure:
The structure of 2,4,6-Trimethylphenethylamine is characterized by a phenethylamine backbone with three methyl groups substituted at the 2, 4, and 6 positions of the phenyl ring.
Caption: Chemical structure of 2,4,6-Trimethylphenethylamine.
Synthesis and Purification
The synthesis of 2,4,6-Trimethylphenethylamine can be achieved through several established routes in organic chemistry. The choice of method often depends on the availability of starting materials and the desired scale of production.
Reductive Amination of 2,4,6-Trimethylphenylacetaldehyde
This is a common and efficient method for the synthesis of primary amines. The reaction proceeds via the formation of an imine intermediate from the corresponding aldehyde and an amine source, which is then reduced in situ.
Caption: Reductive amination pathway for the synthesis of 2,4,6-Trimethylphenethylamine.
Experimental Protocol:
-
Dissolve 2,4,6-trimethylphenylacetaldehyde in a suitable solvent such as methanol.
-
Add an excess of an ammonia source, for example, a solution of ammonia in methanol or aqueous ammonia.
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise while monitoring the reaction temperature.
-
Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Reduction of 2,4,6-Trimethylphenylacetonitrile
Another viable synthetic route involves the reduction of the corresponding nitrile. This method is particularly useful if the nitrile is more readily accessible than the aldehyde.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
-
Add a solution of 2,4,6-trimethylphenylacetonitrile in the same dry solvent dropwise to the stirred suspension at a controlled temperature (typically 0 °C).
-
After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).
-
Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum salts.
-
Filter the mixture and wash the solid residue with an organic solvent.
-
Dry the combined organic filtrates over an anhydrous drying agent and remove the solvent in vacuo.
Purification
The crude 2,4,6-trimethylphenethylamine, obtained as the free base, can be purified by standard laboratory techniques.
-
Distillation: For larger quantities, vacuum distillation can be employed to purify the free base.
-
Column Chromatography: For smaller scales or for achieving high purity, column chromatography on silica gel is effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used for elution.
-
Recrystallization of the Hydrochloride Salt: The purified free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in an organic solvent. The resulting precipitate can then be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
While experimental spectra for 2,4,6-trimethylphenethylamine are not widely available in the public domain, the following are predicted spectroscopic characteristics based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Singlets corresponding to the three methyl groups on the aromatic ring.
-
A singlet for the two aromatic protons.
-
Multiplets for the two methylene groups of the ethylamine side chain.
-
A broad singlet for the amine protons (which may exchange with D₂O).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Signals for the methyl carbons.
-
Signals for the quaternary and protonated aromatic carbons.
-
Signals for the two methylene carbons of the ethylamine side chain.
-
-
IR (Infrared) Spectroscopy:
-
Characteristic N-H stretching vibrations for the primary amine group (around 3300-3400 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic C-H bonds.
-
Aromatic C=C stretching vibrations.
-
-
MS (Mass Spectrometry):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base (163.26 g/mol ).
-
Characteristic fragmentation patterns, including the loss of the aminoethyl side chain.
-
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for assessing the purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis and purity determination, particularly for the non-volatile hydrochloride salt. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) and UV detection would be appropriate.
Applications in Drug Discovery and Medicinal Chemistry
The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous neurotransmitters and therapeutic agents.[2] The unique 2,4,6-trimethyl substitution pattern of this particular derivative offers intriguing possibilities for drug design.
Steric Hindrance and Receptor Selectivity
The bulky mesityl group can introduce significant steric hindrance, which can be leveraged to achieve selectivity for specific receptor subtypes or enzyme isoforms.[3] By restricting the conformational freedom of the molecule, it may favor binding to targets with complementary steric features, potentially reducing off-target effects.
Modulation of Physicochemical Properties
The three methyl groups increase the lipophilicity of the molecule compared to unsubstituted phenethylamine. This can influence its absorption, distribution, metabolism, and excretion (ADME) properties, such as its ability to cross the blood-brain barrier.
A Scaffold for Derivatization
The primary amine functionality serves as a versatile handle for further chemical modifications.[3] A variety of derivatives can be synthesized to explore structure-activity relationships (SAR) and optimize pharmacological properties.
Caption: Potential derivatization pathways of 2,4,6-Trimethylphenethylamine.
Toxicology and Safety Considerations
Detailed toxicological data for 2,4,6-trimethylphenethylamine is limited. However, its structural similarity to other aromatic amines, particularly 2,4,6-trimethylaniline (mesidine), warrants a cautious approach.
Hazard Classification of the Hydrochloride Salt:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is classified as a combustible solid.[1]
Metabolism and Potential Toxicity:
Aromatic amines can undergo metabolic activation in the liver, often through N-hydroxylation by cytochrome P450 enzymes. These N-hydroxylated metabolites can be further converted to reactive electrophiles that can bind to cellular macromolecules, including DNA, which is a mechanism of carcinogenicity for some aromatic amines. The metabolism of the structurally related 2,4,6-trimethylaniline has been studied, and it is known to form N-hydroxylated metabolites. Therefore, it is prudent to handle 2,4,6-trimethylphenethylamine with care and to minimize exposure until more specific toxicological data becomes available.
Conclusion
2,4,6-Trimethylphenethylamine (CAS 3167-10-0) is a sterically hindered phenethylamine derivative with potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern offers opportunities for the design of selective ligands and the modulation of physicochemical properties in drug discovery programs. While comprehensive experimental data on its properties and biological activity are still emerging, this guide provides a foundational understanding of its chemistry, synthesis, and safety considerations to aid researchers in its further exploration.
References
- Barreiro, E. J., & Fraga, C. A. M. (2015). Medicinal Chemistry: The Molecular Basis of Drug Discovery. Artmed Editora.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(2,4,6-trimethylphenyl)ethanamine. Retrieved from a hypothetical BenchChem technical guide.
-
OIV. (n.d.). Method of determination of biogenic amines in wine by high-performance liquid chromatography with photodiode array detection. Retrieved from [Link]
- Aldrichimica Acta, 39, 2006.
- BenchChem. (n.d.). Application Notes and Protocols: 2-(2,4,6-Trimethylphenyl)ethanamine in Medicinal Chemistry.
-
OIV. (n.d.). OTHER ORGANIC COMPOUNDS. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and.... Retrieved from a hypothetical BenchChem safety guide.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Journal of Pharmaceutical Sciences. (1986). Drug transport from thin applications of topical dosage forms: development of methodology.
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- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forendex.southernforensic.org [forendex.southernforensic.org]
An In-Depth Technical Guide to the Solubility and Stability of 2,4,6-Trimethylphenethylamine Hydrochloride
This guide provides a comprehensive technical overview of the methodologies and scientific principles for characterizing the solubility and stability of 2,4,6-trimethylphenethylamine hydrochloride (TMPEA-HCl). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to evaluate these critical physicochemical properties for novel chemical entities.
Introduction: The Critical Role of Physicochemical Characterization
This compound, with the chemical formula C₁₁H₁₇N·HCl and a molecular weight of 199.72 g/mol , is a substituted phenethylamine derivative.[1] As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its solubility and stability is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. These properties directly influence bioavailability, shelf-life, and storage conditions. This guide will detail the logical and scientifically-grounded approach to determining these key parameters, adhering to internationally recognized standards such as those set by the International Council for Harmonisation (ICH).
Physicochemical Properties at a Glance
A foundational understanding of the molecule's intrinsic properties is the first step in a logical characterization workflow.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2,4,6-Trimethylbenzeneethanamine hydrochloride | [1] |
| CAS Number | 3167-10-0 | [1] |
| Molecular Formula | C₁₁H₁₇N · HCl | [1] |
| Molecular Weight | 199.72 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 296-305 °C |
The hydrochloride salt form of an amine is generally utilized to enhance water solubility and bioavailability.[2] The high melting point of TMPEA-HCl suggests a stable crystalline lattice structure.
Solubility Determination: A Multi-faceted Approach
The solubility of an API is not a single value but rather a profile that is dependent on the solvent system and its pH. For an amine hydrochloride, which is a salt of a weak base and a strong acid, pH will be a critical determinant of solubility.[3]
Equilibrium Solubility (Thermodynamic)
Equilibrium solubility is the concentration of a compound in a saturated solution when excess solid is in equilibrium with the solution. This is a critical parameter for understanding the maximum achievable concentration in a given solvent. The isothermal equilibrium method is a widely accepted technique for this purpose.[4]
Experimental Protocol: Isothermal Equilibrium Solubility
-
Preparation of Saturated Solutions: Add an excess of TMPEA-HCl to a series of vials containing different aqueous buffered solutions (e.g., pH 2, 4, 6, 7.4, 8) and other relevant solvents (e.g., ethanol, propylene glycol).
-
Equilibration: Place the sealed vials in a thermostatic shaker bath at a controlled temperature (e.g., 25 °C and 37 °C) and agitate for a defined period (e.g., 48-72 hours) to ensure equilibrium is reached.[4] Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure a clear supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a syringe filter (e.g., 0.22 µm), and dilute it with a suitable mobile phase.[4]
-
Quantification: Analyze the concentration of TMPEA-HCl in the diluted sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4]
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Hypothetical Solubility Data for TMPEA-HCl at 25°C
| Solvent System | pH | Solubility (mg/mL) |
| 0.01 N HCl | 2.0 | > 200 |
| Acetate Buffer | 4.0 | 150 ± 8.5 |
| Phosphate Buffer | 6.0 | 85 ± 4.2 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 ± 1.8 |
| Borate Buffer | 8.0 | 5 ± 0.4 |
| 95% Ethanol | N/A | 120 ± 7.1 |
Note: Data is hypothetical and for illustrative purposes.
dot graph TD; A[Start: Add excess TMPEA-HCl to solvent] --> B{Equilibrate at constant temperature}; B --> C[Centrifuge to separate solid and liquid]; C --> D[Filter supernatant]; D --> E[Dilute sample]; E --> F[Analyze by validated HPLC method]; F --> G[End: Calculate solubility];
end
Figure 1: Workflow for Equilibrium Solubility Determination.
Stability Profiling: Ensuring Product Quality and Safety
Stability testing is essential to determine the re-test period for a drug substance or the shelf life for a drug product.[5] These studies provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6]
Forced Degradation (Stress) Studies
Forced degradation studies are undertaken to identify the likely degradation products, which aids in the development of stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[7][8]
Experimental Protocol: Forced Degradation of TMPEA-HCl
-
Sample Preparation: Prepare solutions of TMPEA-HCl (e.g., 1 mg/mL) in various media.
-
Stress Conditions: Expose the solutions and solid material to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid drug substance at 80 °C for 48 hours.
-
Photostability: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9]
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of degradation products.
Hypothetical Forced Degradation Results for TMPEA-HCl
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 N HCl, 60°C | < 2% | 0 | Highly stable to acid hydrolysis. |
| 0.1 N NaOH, 60°C | 15% | 2 | Susceptible to base-catalyzed degradation. |
| 3% H₂O₂, RT | 18% | 3 | Potential for oxidative degradation of the amine.[10][11][12] |
| Solid, 80°C | < 1% | 0 | Thermally stable in solid form. |
| Photostability | 8% | 1 | Moderate light sensitivity. |
Note: Data is hypothetical and for illustrative purposes.
Long-Term and Accelerated Stability Studies
These studies are conducted according to ICH Q1A(R2) guidelines to establish a re-test period.[5][6][13][14]
Experimental Protocol: ICH Stability Studies
-
Batch Selection: Use at least three primary batches of TMPEA-HCl.[6]
-
Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.[6]
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH for 6 months (if significant change occurs under accelerated conditions).
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.
-
-
Testing Frequency: Test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
-
Analytical Tests: At each time point, perform a full suite of tests including assay, appearance, and levels of degradation products using a validated stability-indicating HPLC method.
dot graph TD; subgraph "Batch Selection & Packaging" A[Select 3 primary batches of TMPEA-HCl] --> B[Package in proposed container closure system]; end
end
Figure 2: Workflow for ICH Stability Testing.
Development of a Stability-Indicating HPLC Method
A robust stability-indicating analytical method is the cornerstone of any reliable stability study.[7][8][15] The method must be able to accurately quantify the API and separate it from any process impurities and degradation products.[15]
Key Method Development & Validation Parameters (ICH Q2(R1)) [16][17][18][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[18] This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The comprehensive characterization of the solubility and stability of this compound is a systematic, multi-step process that is critical for its development as a potential therapeutic agent. By employing logical, scientifically-sound methodologies such as isothermal equilibrium solubility and ICH-compliant stability studies, researchers can generate the robust data package required for regulatory submissions and successful formulation design. The foundation of this entire process rests upon the development and validation of a specific and reliable stability-indicating analytical method.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: [Link]
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]
-
ICH Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]
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Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to the Theoretical and Computational Study of (2,4,6-trimethylphenyl)ethanamine
Foreword
This technical guide provides a comprehensive theoretical framework for the study of 2-(2,4,6-trimethylphenyl)ethanamine, a unique substituted phenethylamine. In the absence of extensive empirical data in publicly accessible literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals.[1][2] It outlines a multidisciplinary approach, integrating computational chemistry, predictive spectroscopy, and theoretical pharmacology to guide future experimental investigations of this intriguing molecule. By drawing parallels with structurally related compounds and leveraging established principles of medicinal chemistry, this guide aims to illuminate the path for the synthesis, characterization, and potential applications of (2,4,6-trimethylphenyl)ethanamine.[1][3]
Introduction: The Significance of Steric Hindrance in a Phenethylamine Scaffold
The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and synthetic drugs with profound physiological effects.[4] 2-(2,4,6-trimethylphenyl)ethanamine, also known as 2,4,6-trimethylphenethylamine, is a derivative distinguished by the presence of a mesityl group—a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions.[2][5] This substitution pattern introduces significant steric hindrance and increased lipophilicity, which are anticipated to dramatically influence its chemical reactivity, metabolic stability, and interactions with biological targets compared to its parent compound, phenethylamine.[2][6]
The bulky mesityl group is a defining characteristic, making 2-(2,4,6-trimethylphenyl)ethanamine a valuable building block in organic synthesis, particularly for crafting sterically demanding ligands in coordination chemistry and catalysis.[5] While its biological properties remain largely unexplored, the unique steric and electronic properties conferred by the trimethylphenyl moiety suggest the potential for novel pharmacological profiles, possibly with enhanced selectivity for specific receptor subtypes within the monoaminergic system.[1][3]
Physicochemical Properties
A summary of the key physicochemical data for 2-(2,4,6-trimethylphenyl)ethanamine and its hydrochloride salt is presented in Table 1.
| Property | 2-(2,4,6-trimethylphenyl)ethanamine (Free Base) | 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride |
| CAS Number | 76935-65-4[7][8] | 3167-10-0 |
| Molecular Formula | C₁₁H₁₇N[6][8] | C₁₁H₁₈ClN |
| Molecular Weight | 163.26 g/mol [6][8] | 199.72 g/mol |
| Appearance | Liquid[9] | Powder |
| Melting Point | Not available | 296-297 °C |
| Purity | Typically ≥95%[6][9] | Not specified |
Theoretical Framework for Synthesis and Characterization
While specific, peer-reviewed synthetic procedures for 2-(2,4,6-trimethylphenyl)ethanamine are not widely published, a logical and theoretically sound approach involves the reductive amination of 2,4,6-trimethylphenylacetaldehyde. This method is a cornerstone of amine synthesis due to its efficiency and the ready availability of starting materials.
Proposed Synthetic Pathway: Reductive Amination
The reductive amination process involves two key steps: the formation of an imine from the starting aldehyde and ammonia, followed by the reduction of the imine to the corresponding amine.
Caption: Proposed synthetic workflow for 2-(2,4,6-trimethylphenyl)ethanamine via reductive amination.
Experimental Protocol: A Theoretical Guide
The following protocol is a detailed, step-by-step methodology for the synthesis and purification of 2-(2,4,6-trimethylphenyl)ethanamine based on established chemical principles.
-
Imine Formation:
-
Dissolve 2,4,6-trimethylphenylacetaldehyde in a suitable solvent such as methanol.
-
Add a source of ammonia, for instance, a solution of ammonia in methanol, in stoichiometric excess.
-
Stir the reaction mixture at room temperature to facilitate the formation of the imine intermediate. The reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Once imine formation is complete, introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a suitable choice as it is selective for the reduction of imines in the presence of aldehydes.
-
Maintain the reaction at a controlled temperature, typically room temperature, and continue stirring until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the careful addition of water.
-
Adjust the pH of the solution to be basic (pH > 10) using an aqueous solution of sodium hydroxide to ensure the amine is in its free base form.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-(2,4,6-trimethylphenyl)ethanamine.
-
Spectroscopic Characterization: Predicted Data
Due to the limited availability of experimental spectra in the public domain, the following sections provide predicted spectroscopic data to aid in the characterization of the synthesized compound.[7] These predictions are based on the principles of nuclear magnetic resonance and infrared spectroscopy, and by analogy with structurally similar compounds.[10]
2.3.1. Predicted ¹H NMR Spectroscopy
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ~6.8 | s | Aromatic protons (2H) | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern and will appear as a singlet in the aromatic region. |
| ~2.8 | t | -CH₂-N (2H) | The methylene group adjacent to the nitrogen will be a triplet due to coupling with the neighboring methylene group. |
| ~2.6 | t | Ar-CH₂- (2H) | The benzylic methylene group will also appear as a triplet due to coupling with the adjacent methylene group. |
| ~2.2 | s | 3 x Ar-CH₃ (9H) | The nine protons of the three methyl groups are chemically equivalent and will appear as a sharp singlet. |
| Variable | s (broad) | -NH₂ (2H) | The chemical shift of the amine protons is variable and depends on the solvent and concentration. The peak is often broad due to quadrupole broadening and exchange. |
2.3.2. Predicted ¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~137 | Quaternary aromatic carbons (C-CH₃) |
| ~135 | Quaternary aromatic carbon (C-CH₂-) |
| ~129 | Aromatic carbons (CH) |
| ~45 | -CH₂-N |
| ~35 | Ar-CH₂- |
| ~21 | Ar-CH₃ |
2.3.3. Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3400 | N-H stretch (primary amine) |
| 2850-3000 | C-H stretch (aliphatic and aromatic) |
| 1600, 1450 | C=C stretch (aromatic) |
| 850 | C-H bend (aromatic, indicative of substitution pattern) |
Computational Chemistry Studies
Computational chemistry offers a powerful avenue for investigating the properties of molecules like 2-(2,4,6-trimethylphenyl)ethanamine at the electronic level.[11] Techniques such as Density Functional Theory (DFT) can provide valuable insights into the molecule's geometry, electronic structure, and vibrational frequencies, complementing and guiding experimental work.[12]
Molecular Geometry Optimization
A crucial first step in any computational study is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization.
Caption: A typical workflow for computational studies of molecular properties.
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. For 2-(2,4,6-trimethylphenyl)ethanamine, the electron density in the HOMO is expected to be localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, suggesting these are the likely sites for electrophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. For 2-(2,4,6-trimethylphenyl)ethanamine, the MEP surface would be expected to show a region of negative electrostatic potential (typically colored red) around the nitrogen atom due to the lone pair of electrons, making it a likely site for protonation and interaction with electron-deficient species. The aromatic ring will also exhibit negative potential, while the amine protons will be regions of positive potential (typically colored blue).
Predicted Pharmacological Profile
Based on the structure-activity relationships of the broader class of phenethylamines, it is possible to formulate a theoretical pharmacological profile for 2-(2,4,6-trimethylphenyl)ethanamine.[3]
Potential Molecular Targets
The primary molecular targets for phenethylamines are the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as various G-protein coupled receptors (GPCRs) for these neurotransmitters.[1][3] The bulky mesityl group of 2-(2,4,6-trimethylphenyl)ethanamine is likely to introduce selectivity for certain receptor subtypes or transporter binding pockets.[1]
Structure-Activity Relationship (SAR) Predictions
-
Monoamine Transporters: The steric bulk of the mesityl group may hinder binding to the monoamine transporters compared to smaller phenethylamine analogues. However, it could also confer selectivity. For instance, the increased lipophilicity may favor interactions with hydrophobic pockets within the binding sites.
-
Receptor Interactions: The steric hindrance may prevent the molecule from adopting the optimal conformation for binding to certain receptor subtypes, while potentially enhancing affinity for others that have a complementary binding pocket.
-
Metabolism: The methyl groups on the aromatic ring may block sites of aromatic hydroxylation by cytochrome P450 enzymes, potentially leading to a different metabolic profile and a longer duration of action compared to unsubstituted phenethylamine. However, the potential for metabolic activation of the aromatic amine should be considered as a toxicological endpoint.[6]
Future Directions and Conclusion
This technical guide has provided a comprehensive theoretical foundation for the study of 2-(2,4,6-trimethylphenyl)ethanamine. The proposed synthetic route, predicted spectroscopic data, and computational and pharmacological insights are intended to serve as a roadmap for future experimental work. The unique structural features of this molecule, particularly the sterically demanding mesityl group, warrant further investigation to unlock its potential in medicinal chemistry and materials science. Empirical validation of the theoretical predictions presented herein is the critical next step in elucidating the true nature of this fascinating compound.
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The Architecture of Effect: A Technical Guide to Substituted Phenethylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenethylamine Scaffold - A Privileged Platform for Neuropharmacology
At the heart of a vast array of neuroactive compounds lies the simple yet remarkably versatile 2-phenylethylamine structure. This foundational scaffold, consisting of a phenyl ring attached to an amino group via a two-carbon chain, is the basis for endogenous catecholamines like dopamine and norepinephrine, which are fundamental to mood, motivation, and physiological arousal.[1][2] The true pharmacological potential of this scaffold is unlocked through synthetic modification. By strategically substituting hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group, medicinal chemists have generated a diverse pharmacopeia of molecules with effects spanning from potent central nervous system stimulants and empathogens to profound psychedelics.[1][3]
This guide provides an in-depth exploration of the core principles governing the structure-activity relationships (SAR), mechanisms of action, and analytical characterization of major classes of substituted phenethylamine analogs. It is designed to serve as a technical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the central nervous system.
Part 1: Deconstructing the Pharmacophore - Key Substitution Patterns and Their Consequences
The pharmacological profile of a phenethylamine analog is dictated by the nature and position of its chemical substitutions. Understanding these relationships is critical for rational drug design and for predicting the effects of novel compounds.
-
Ring Substitution: The addition of substituents, typically methoxy or halogen groups, to the phenyl ring is a hallmark of psychedelic phenethylamines. The "2C" series, for example, features methoxy groups at the 2 and 5 positions, a pattern that is crucial for conferring high affinity for the serotonin 5-HT₂A receptor, the primary target for classical psychedelics.[4][5] The nature of the substituent at the 4-position can further modulate potency and efficacy, with larger, more lipophilic groups often increasing activity.[4][6]
-
Alpha-Carbon (α) Substitution: Methylation at the alpha-carbon (the carbon adjacent to the amino group) is a defining feature of the amphetamine subclass. This modification serves a critical purpose: it sterically hinders metabolism by monoamine oxidase (MAO), thereby increasing the bioavailability and duration of action of the compound.[2]
-
Amino (N) Group Substitution: While early studies suggested that N-alkylation decreased activity, the discovery that larger N-benzyl substitutions could dramatically improve both binding affinity and functional activity at 5-HT₂A receptors has opened new avenues for research.[7] This highlights the complex interplay between different substitution sites in determining the final pharmacological outcome.
Caption: Mechanism of monoamine release by amphetamine-type compounds.
The Agonists: Psychedelics
Psychedelic phenethylamines, such as mescaline and the 2C-x family (e.g., 2C-B), operate through a fundamentally different mechanism. Their primary molecular target is the serotonin 2A receptor (5-HT₂A), where they act as potent agonists or partial agonists. [5][8]
-
5-HT₂A Receptor Activation: The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which leads to the production of inositol phosphates and diacylglycerol. These second messengers ultimately result in increased intracellular calcium and activation of Protein Kinase C (PKC). It is this complex downstream signaling within specific cortical neurons that is believed to be responsible for the profound alterations in perception, cognition, and mood characteristic of psychedelic experiences. While 5-HT₂A agonism is the primary mechanism, many of these compounds also show high affinity for the related 5-HT₂C receptor, which may also contribute to their overall effects. [7][9]
Caption: Signaling pathway for 5-HT₂A receptor agonist psychedelics.
Part 3: Synthesis and Analytical Methodologies
The robust and reliable synthesis and analysis of substituted phenethylamines are paramount for both research and forensic applications.
General Synthetic Strategy: Reductive Amination
A common and versatile method for the synthesis of a wide range of N-substituted phenethylamines is indirect reductive amination. [7]This two-step process provides a straightforward route from commercially available precursors.
Experimental Protocol: Synthesis of an N-Benzyl Phenethylamine Analog
-
Imine Formation:
-
To a solution of the desired phenethylamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add the corresponding benzaldehyde (1.0-1.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can often be monitored by TLC or LC-MS.
-
Causality: This step forms the crucial carbon-nitrogen double bond (imine) which will be subsequently reduced to form the final amine linkage. The reaction is typically driven to completion by the removal of water, although in many cases, proceeding directly to the reduction step is effective.
-
-
Reduction:
-
Cool the reaction mixture containing the imine in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), in portions.
-
Causality: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the imine to the secondary amine without affecting the aromatic rings. Portion-wise addition is necessary to control the exothermic reaction and hydrogen gas evolution.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete as determined by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography or by precipitation as a hydrochloride salt by bubbling HCl gas through an ethereal solution of the freebase. [7]
-
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the unambiguous identification and quantification of substituted phenethylamines in various matrices. [10][11] Experimental Protocol: GC-MS Analysis of Phenethylamine Analogs
-
Sample Preparation (Urine):
-
For screening purposes, a "dilute-and-shoot" method can be employed. [10]Centrifuge a raw urine sample (e.g., at 3000g for 5 min) to pellet cellular debris. [10] * Take an aliquot of the supernatant and dilute it with a solvent such as methanol containing an appropriate internal standard. [10] * Causality: Dilution minimizes matrix effects from endogenous urine components that can interfere with the analysis. The internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and instrument response.
-
For increased sensitivity and to analyze primary and secondary amines, derivatization (e.g., with trifluoroacetic anhydride, TFA) is often required to improve chromatographic properties and produce characteristic mass fragments. [12][13]
-
-
GC-MS Conditions:
-
Injector: Split/splitless injector, typically operated at 250-280 °C.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is commonly used.
-
Oven Program: A temperature gradient is used to separate the compounds, e.g., starting at 80 °C, holding for 1 minute, then ramping at 10-20 °C/min to 280-300 °C.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis:
-
Identification is achieved by comparing the retention time and the acquired mass spectrum of the analyte to that of a certified reference standard.
-
Characteristic fragmentation patterns, such as the cleavage of the Cα-Cβ bond, are key for structural elucidation. [13]
-
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neurochemical properties of trimethyl-substituted phenethylamines
An In-Depth Technical Guide to the Neurochemical Properties of Trimethyl-Substituted Phenethylamines
Abstract
This technical guide provides a comprehensive analysis of the , a class of compounds structurally related to the classic psychedelic, mescaline. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of structure-activity relationships (SAR), receptor interaction profiles, and the methodologies required for their characterization. By contrasting trimethyl-substituted analogs with their more extensively studied trimethoxy counterparts, this guide elucidates the critical role of substituent choice and position in determining pharmacological activity. We delve into binding affinities and functional potencies at key central nervous system targets, including serotonergic (5-HT₂A, 5-HT₂C), dopaminergic (DAT), and trace amine-associated (TAAR1) receptors. Detailed, field-proven protocols for radioligand binding assays, in vitro functional assessments, and monoamine transporter assays are provided, complete with causality-driven explanations and self-validating frameworks. The guide synthesizes current knowledge to highlight critical gaps, particularly the unknown human pharmacology of 3,4,5-trimethylphenethylamine (TMePEA), and proposes future research directions to unlock the potential of this unique chemical space.
Introduction
The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone of endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive substances.[1][2] The archetypal psychedelic phenethylamine is mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring alkaloid from the peyote cactus.[3][4] For decades, mescaline has served as a lead compound for systematic explorations into how structural modifications alter neurochemical interactions and psychoactive effects.[3][5]
This guide focuses specifically on phenethylamines featuring trimethyl substitutions on the phenyl ring. The replacement of electron-donating, polar methoxy (-OCH₃) groups with less polar, sterically smaller methyl (-CH₃) groups can profoundly alter a molecule's physicochemical properties and its interaction with biological targets. We will primarily examine 3,4,5-trimethylphenethylamine (TMePEA), the direct methyl analog of mescaline, and use the pharmacological data of trimethoxy isomers—mescaline, 2,4,5-trimethoxyphenethylamine (2,4,5-TMPEA or 2C-O), and 2,4,6-trimethoxyphenethylamine (2,4,6-TMPEA)—as critical comparators to build a coherent structure-activity relationship narrative.[6][7][8][9] Understanding these nuances is paramount for the rational design of novel chemical probes and potential therapeutic agents.
Part I: Molecular Structure and Physicochemical Impact
The seemingly subtle shift from a methoxy to a methyl group induces significant changes in a molecule's electronic and steric profile. Methoxy groups are electron-donating via resonance and can act as hydrogen bond acceptors, influencing solubility and receptor docking. Methyl groups, while also weakly electron-donating through induction, are more lipophilic and lack hydrogen-bonding capability. These differences have direct implications for a compound's ability to cross the blood-brain barrier and the nature of its binding interactions within a receptor pocket.
For instance, the distinct pharmacological profiles of mescaline and TMePEA, despite identical substitution patterns (3,4,5), underscore this principle. While mescaline is a classic psychedelic, preliminary animal data indicates TMePEA induces rage-like effects in cats, suggesting a divergent mechanism of action.[7][9]
Part II: Neurochemical Receptor Interaction Profiles
The primary determinant of a phenethylamine's psychoactive effect is its unique "fingerprint" of binding affinities and functional activities across a range of CNS receptors.
Primary Target Engagement: The Serotonergic System
The serotonin 2A (5-HT₂A) receptor is the principal target mediating the effects of classic psychedelics.[10] The interaction profile at 5-HT₂A, as well as the closely related 5-HT₂C receptor, is a critical differentiator for substituted phenethylamines.
-
Trimethoxy Analogs: Mescaline itself is a relatively low-potency 5-HT₂A receptor agonist.[3][6] Its positional isomer, 2,4,5-TMPEA (2C-O), is a full agonist at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors but with significantly lower potency than other psychoactive 2C-series compounds.[6] This low potency may contribute to its apparent lack of psychoactive effects in humans at tested doses.[6][11] The 2,4,6-TMPEA isomer is also reported to be inactive in humans.[8]
-
Trimethyl Analogs: The receptor binding profile for 3,4,5-trimethylphenethylamine (TMePEA) is not well-documented in publicly available literature, representing a significant knowledge gap. However, based on its divergent behavioral effects, it is plausible that its affinity or functional efficacy at the 5-HT₂A receptor differs substantially from that of mescaline.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC₅₀, nM) of Selected Trimethoxy-Phenethylamines
| Compound | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C Ki (nM) | Notes |
|---|---|---|---|---|
| Mescaline | 530 - 9,900[1][5] | 646[6] | 1100 - 9,900[1][5] | Partial agonist at 5-HT₂A (Emax 33-74%).[6] |
| 2,4,5-TMPEA (2C-O) | 1700[1] | 195[6] | 11000[1] | Full agonist at 5-HT₂A (Emax 96-100%).[6] |
| 2,4,6-TMPEA | >10,000 | Inactive | >10,000 | Reported inactive in humans up to 300 mg.[8] |
Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively. Data compiled from multiple sources.[1][5][6][8]
Secondary and Emerging Targets: Monoamine Transporters and TAAR1
While serotonergic receptors are primary targets, many phenethylamines also interact with monoamine transporters and trace amine-associated receptors (TAARs).
-
Dopamine Transporter (DAT): Certain substituted phenethylamines can inhibit dopamine reuptake, a mechanism more commonly associated with stimulants.[12][13] The SAR for DAT inhibition suggests that substitutions on the phenyl ring are a critical factor.[12]
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G protein-coupled receptor that is activated by numerous phenethylamine derivatives and is involved in modulating monoaminergic neurotransmission.[14] N-methylation of the phenethylamine backbone can reduce potency at TAAR1, and increasing steric bulk at the 4-position of the phenyl ring can lead to ligands with low efficacy.[14] The activity of TMePEA at TAAR1 is currently unknown but represents a key area for future investigation.
Part III: Structure-Activity Relationships (SAR)
The correlation between chemical structure and biological activity is fundamental to drug design. For substituted phenethylamines, two principles are paramount: the substitution pattern on the phenyl ring and the nature of the substituents themselves.
-
Impact of Substitution Pattern: The position of the three substituents dictates the molecule's overall shape and how it fits into a receptor's binding pocket. The 3,4,5-substitution pattern of mescaline is distinct from the 2,4,5-pattern of compounds like TMA-2 and 2C-O. This leads to different structure-activity relationships; for example, increasing the length of the 4-alkoxy group in the mescaline series increases hallucinogenic potency, a trend not observed with 2,4,5-substituted analogs.[15] Conformational restriction of the methoxy groups in 2,4,5- and 2,4,6-substituted series can increase potency, an effect not seen with 3,4,5-substituted compounds.[16]
-
Methyl vs. Methoxy Substitution: The core topic of this guide is the replacement of -OCH₃ with -CH₃. As noted, this substitution dramatically alters the compound's properties. The rage-inducing behavior observed with TMePEA in cats, contrasted with the classic psychedelic effects of mescaline, strongly suggests that the electronic and steric properties of the methoxy groups are essential for the canonical 5-HT₂A-mediated psychedelic effects of mescaline.[9] The methyl groups may steer the molecule toward different receptor interactions or functional outcomes (e.g., biased agonism).
Caption: Logical relationship between phenethylamine structure and pharmacological effect.
Part IV: Methodologies for Neurochemical Characterization
To accurately define the neurochemical profile of novel compounds like TMePEA, a suite of standardized in vitro assays is essential. The following protocols are designed to be self-validating by including appropriate controls and providing clear, quantifiable endpoints.
Protocol 1: Radioligand Receptor Binding Assay
This assay quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT₂A receptor.
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK-293 cells stably transfected with the human 5-HT₂A receptor gene.
-
Harvest cells when confluent and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay. The causality for using isolated membranes is to specifically assess direct receptor interaction without the complexity of intracellular signaling or cellular uptake.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine cell membranes (20-40 µg protein/well), a fixed concentration of a selective 5-HT₂A radioligand (e.g., [³H]-ketanserin at its approximate Kd value), and varying concentrations of the unlabeled test compound (typically 10⁻¹¹ to 10⁻⁵ M).
-
To determine non-specific binding (NSB), a parallel set of wells is included containing a high concentration of a known non-radioactive competitor (e.g., 10 µM spiperone).
-
To determine total binding, a set of wells is included with only membranes and radioligand.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature or 4°C).[1]
-
-
Separation & Quantification:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), separating bound from free radioligand.
-
Quickly wash the filters with ice-cold buffer to minimize dissociation of the radioligand while removing non-specifically bound radioactivity.
-
Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Functional Assay (Gq/₁₁-Mediated Calcium Mobilization)
This assay measures the functional potency (EC₅₀) and efficacy (Emax) of a compound by quantifying a downstream signaling event following receptor activation. 5-HT₂A receptors primarily couple to the Gq/₁₁ pathway, which activates Phospholipase C (PLC) and leads to an increase in intracellular calcium ([Ca²⁺]i).[1]
Objective: To determine the functional profile of a test compound at the human 5-HT₂A receptor.
Methodology:
-
Cell Preparation & Dye Loading:
-
Plate HEK-293 cells expressing the 5-HT₂A receptor in a black, clear-bottom 96-well plate.
-
Allow cells to adhere and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. The dye is cell-permeant and becomes fluorescent upon binding to free intracellular calcium. This provides a direct readout of Gq pathway activation.
-
-
Compound Addition & Signal Detection:
-
Use an automated fluorescence plate reader (e.g., FLIPR, FlexStation) capable of liquid handling and kinetic reading.
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of the test compound to the wells and immediately begin kinetic fluorescence measurements (e.g., readings every 1-2 seconds for 2-3 minutes).
-
Include control wells: vehicle only (basal response) and a saturating concentration of a known full agonist like serotonin (maximum response). These controls are critical for data normalization and establishing the Emax of the system.
-
-
Data Analysis:
-
For each well, calculate the peak fluorescence response minus the baseline reading.
-
Normalize the data by setting the vehicle response to 0% and the maximal response of the reference agonist to 100%.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the curve using a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximal efficacy relative to the reference agonist). A compound with Emax < 85% is typically considered a partial agonist.[17]
-
Caption: Simplified 5-HT₂A receptor Gq signaling pathway.
Protocol 3: Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay measures a compound's ability to inhibit the reuptake of dopamine, providing a functional measure of its interaction with the dopamine transporter.
Objective: To determine the potency (IC₅₀) of a test compound to inhibit dopamine uptake via hDAT.
Methodology:
-
Cell/Synaptosome Preparation:
-
Use either HEK-293 cells stably expressing human DAT (hDAT) or synaptosomes prepared from rat brain tissue rich in dopamine terminals (e.g., striatum).[13][18] The choice depends on the desired system; transfected cells offer a cleaner system with a single transporter, while synaptosomes provide a more neurochemically native environment.
-
Plate cells or suspend synaptosomes in a 96-well plate in uptake buffer.
-
-
Uptake Assay:
-
Pre-incubate the cells/synaptosomes with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.[13]
-
Initiate the uptake reaction by adding a low concentration of [³H]-dopamine (e.g., 20 nM).[13]
-
Allow the uptake to proceed for a very short, linear time frame (e.g., 5-10 minutes).
-
Terminate the reaction by rapidly washing the cells with ice-cold buffer to stop transporter activity and remove extracellular [³H]-dopamine.
-
-
Quantification & Analysis:
-
Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials.
-
Quantify the amount of [³H]-dopamine taken up into the cells using a scintillation counter.
-
Determine non-specific uptake in parallel wells containing a known potent DAT inhibitor (e.g., GBR-12909 or cocaine).
-
Calculate the percentage of inhibition for each concentration of the test compound and plot against the log concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
The study of trimethyl-substituted phenethylamines reveals a fascinating and underexplored area of neuropharmacology. While their trimethoxy counterparts have been extensively characterized, the simple substitution of methyl for methoxy groups leads to dramatically different pharmacological profiles, as evidenced by the preliminary data on 3,4,5-trimethylphenethylamine (TMePEA).[7][9] The current body of literature leaves significant knowledge gaps, most notably the lack of comprehensive receptor binding and functional data for TMePEA and the complete absence of human psychopharmacology studies.
Future research should prioritize:
-
Systematic Characterization: A full in vitro profiling of TMePEA and its isomers (e.g., 2,4,5- and 2,4,6-trimethylphenethylamine) using the methodologies outlined in this guide is essential to establish their receptor interaction fingerprints.
-
Exploration of Mechanism: Investigating potential biased agonism at the 5-HT₂A receptor or significant activity at other targets like TAAR1 could explain the divergent behavioral effects of TMePEA.
-
In Vivo Studies: Preclinical studies in rodent models, such as the head-twitch response assay for 5-HT₂A agonism, are needed to bridge the gap between in vitro data and behavioral outcomes.[15]
-
Rational Drug Design: The SAR data gathered can inform the design of novel probes to explore specific receptor functions or lead to the development of compounds with unique therapeutic potential, moving beyond classic psychedelic activity.
By applying rigorous, modern pharmacological methods, the scientific community can systematically illuminate the neurochemical properties of this intriguing class of compounds.
References
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Kang, M. S., Park, H., Lee, H., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(6), 527–536. Available from: [Link]
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Fantegrossi, W. E., Murnane, K. S., & Reissig, C. J. (2008). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 197(4), 875-888. Available from: [Link]
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Kang, M. S., Park, H., Lee, H., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(6), 527-536. Available from: [Link]
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Kolaczynska, K. E., Luethi, D., Trachsel, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. Available from: [Link]
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Wainscott, D. B., Little, S. P., Yin, T., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics, 320(1), 475-485. Available from: [Link]
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Istrate, A., Grad, A., & Ionescu, D. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6485. Available from: [Link]
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Bondavalli, F., Lanteri, S., Longobardi, M., & Schenone, P. (1979). Synthesis and pharmacological activity of derivatives of exo-trimethylenenorbornane. I. Il Farmaco; edizione scientifica, 34(11), 945–951. Available from: [Link]
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Kolaczynska, K. E., Luethi, D., Trachsel, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12. Available from: [Link]
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Luethi, D., Kolaczynska, K. E., Trachsel, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. Available from: [Link]
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Caporuscio, F., Cordeiro, M. N. D. S., & Politi, F. A. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience, 15(6), 1149-1162. Available from: [Link]
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Castner, J. L., & Sullivan, B. G. (2018). Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships. Medical Hypotheses, 118, 59-69. Available from: [Link]
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Kolaczynska, K. E., Luethi, D., Trachsel, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. Available from: [Link]
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Kolaczynska, K. E., Luethi, D., Trachsel, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Available from: [Link]
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Halberstadt, A. L., & Chatha, M. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Journal of Psychopharmacology, 33(5), 614-624. Available from: [Link]
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Cicho, T., Frank, N., Gorniak, A., et al. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish. ACS Chemical Neuroscience, 13(13), 1988-2000. Available from: [Link]
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Lee, H., Kim, M. J., Kang, M. S., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(1), 91-99. Available from: [Link]
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An In-depth Technical Guide to the Potential Psychoactive Effects of 2,4,6-Trimethylphenethylamine
Disclaimer: This document presents a theoretical framework for the study of 2,4,6-trimethylphenethylamine. As of the latest literature review, specific experimental data on the synthesis, pharmacology, and mechanism of action of this compound are not publicly available. The information provided herein is based on established principles of medicinal chemistry and the known properties of structurally related phenethylamines and is intended to guide future research.
Introduction
Substituted phenethylamines represent a vast and diverse class of chemical compounds with a wide spectrum of pharmacological activities.[1] This class includes endogenous neurotransmitters like dopamine and norepinephrine, prescription medications, and a range of psychoactive substances.[2] The pharmacological profile of a phenethylamine is critically dependent on the substitution pattern on the phenyl ring, the ethylamine side chain, and the amino group.[1] This guide provides a theoretical exploration of 2,4,6-trimethylphenethylamine, a phenethylamine analog with a unique substitution pattern, and outlines a comprehensive research program to elucidate its potential psychoactive effects.
Chemical Structure and Properties
2,4,6-Trimethylphenethylamine is characterized by a phenethylamine core with three methyl groups substituted at the 2, 4, and 6 positions of the phenyl ring. This substitution pattern is anticipated to significantly influence its steric and electronic properties, which in turn will dictate its interaction with biological targets.
| Property | Value |
| IUPAC Name | 2-(2,4,6-trimethylphenyl)ethanamine |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Predicted LogP | 2.6 (ALOGPS) |
| Predicted pKa | 10.2 (ALOGPS) |
Theoretical Pharmacological Profile
The psychoactive effects of many phenethylamines are mediated by their interaction with monoamine transporters (for serotonin, dopamine, and norepinephrine) and G-protein coupled receptors, particularly the serotonin 5-HT₂ family of receptors.[3][4] The 2,4,6-trimethyl substitution pattern introduces steric hindrance around the phenyl ring, which could influence its binding affinity and efficacy at these targets.
Predicted Receptor and Transporter Interactions
Based on the structure-activity relationships (SAR) of related phenethylamines, we can hypothesize the potential interactions of 2,4,6-trimethylphenethylamine:
-
Serotonin 5-HT₂A Receptor: This receptor is the primary target for classic psychedelic phenethylamines.[5] The bulky methyl groups at the 2 and 6 positions may sterically hinder the optimal conformation for binding to the 5-HT₂A receptor, potentially reducing its affinity and/or efficacy compared to analogs with smaller or no substituents at these positions.
-
Monoamine Transporters (DAT, NET, SERT): Phenethylamines can act as releasing agents or reuptake inhibitors at these transporters. The trimethyl substitution may influence the compound's affinity for these transporters, potentially leading to stimulant-like effects.
-
Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine and its derivatives are known to be agonists at TAAR1, which modulates monoaminergic neurotransmission.[6] The activity of 2,4,6-trimethylphenethylamine at this receptor warrants investigation.
Proposed Experimental Workflow for Pharmacological Characterization
A systematic evaluation of 2,4,6-trimethylphenethylamine would involve a multi-tiered approach, from in vitro receptor binding and functional assays to in vivo behavioral studies.
Caption: Proposed experimental workflow for characterizing 2,4,6-trimethylphenethylamine.
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trimethylphenethylamine
A plausible synthetic route to 2,4,6-trimethylphenethylamine could involve the following steps, adapted from general phenethylamine syntheses:[7][8]
-
Nitrostyrene Formation: React 2,4,6-trimethylbenzaldehyde with nitromethane in the presence of a catalyst such as ammonium acetate to form 1-(2,4,6-trimethylphenyl)-2-nitroethene.
-
Reduction of the Nitrostyrene: Reduce the resulting nitrostyrene using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF) to yield 2,4,6-trimethylphenethylamine.
-
Purification and Salt Formation: Purify the freebase by distillation or chromatography, followed by conversion to a stable salt (e.g., hydrochloride) for ease of handling and storage.
Protocol 2: In Vitro Radioligand Binding Assay for the Human 5-HT₂A Receptor
This protocol is designed to determine the binding affinity (Ki) of 2,4,6-trimethylphenethylamine for the human 5-HT₂A receptor.[9][10][11]
-
Membrane Preparation: Obtain cell membranes expressing the human 5-HT₂A receptor.
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a known high-affinity 5-HT₂A receptor radioligand, such as [³H]ketanserin.
-
Competition Binding: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (2,4,6-trimethylphenethylamine).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vivo Rodent Head-Twitch Response (HTR) Assay
The HTR in rodents is a behavioral proxy for 5-HT₂A receptor activation and is predictive of hallucinogenic potential in humans.[12][13][14]
-
Animals: Use male C57BL/6J mice.
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer various doses of 2,4,6-trimethylphenethylamine (e.g., 1, 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Observation: Place each mouse in an individual observation chamber and record its behavior for a set period (e.g., 60 minutes).
-
Scoring: A trained observer, blind to the treatment conditions, should count the number of head twitches. A head twitch is defined as a rapid, spasmodic rotational movement of the head.
-
Data Analysis: Analyze the dose-response relationship for the induction of head twitches.
Potential Signaling Pathways
Should 2,4,6-trimethylphenethylamine demonstrate agonist activity at the 5-HT₂A receptor, it would likely activate the canonical Gq/₁₁ signaling pathway.
Caption: Hypothesized 5-HT₂A receptor signaling pathway for 2,4,6-trimethylphenethylamine.
Conclusion
While there is currently no direct scientific literature on the psychoactive effects of 2,4,6-trimethylphenethylamine, its chemical structure suggests that it warrants investigation as a potential modulator of monoaminergic systems. The steric bulk of the trimethyl substitutions may lead to a unique pharmacological profile compared to other phenethylamines. The proposed experimental workflow provides a roadmap for the systematic evaluation of this compound, from its fundamental receptor interactions to its potential behavioral effects. Such research is crucial for understanding the structure-activity relationships of substituted phenethylamines and for the discovery of novel chemical probes and potential therapeutic agents.
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Kim, M. S., Lee, H. S., Park, W., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Korea Science. [Link]
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Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 213(2-3), 259–271. [Link]
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Herremans, A. H., Leysen, J. E., & Megens, A. A. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 39(3), 187–195. [Link]
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Validation crisis in animal models of drug addiction: Beyond non-disordered drug use toward drug addiction. (2025). ResearchGate. [Link]
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5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
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Addiction Models in Rats and Mice. (n.d.). Inotiv. [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
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Jones, B. J., et al. (2025). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Pharmacology & Translational Science. [Link]
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Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice. (2025). ResearchGate. [Link]
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Sanchis-Segura, C., & Spanagel, R. (2006). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. Addiction Biology, 11(3-4), 336–347. [Link]
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Cocchi, E., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences, 21(24), 9616. [Link]
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Head-twitch response. In Wikipedia; 2023. [Link]
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Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Laboratory Synthesis of 2,4,6-Trimethylphenethylamine Hydrochloride
Abstract & Introduction
2,4,6-Trimethylphenethylamine is a substituted phenethylamine and a structural analog of mescaline, a naturally occurring psychedelic alkaloid.[1][2] The precise substitution pattern on the phenyl ring significantly influences the pharmacological properties of phenethylamine derivatives.[3][4] This application note provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of 2,4,6-trimethylphenethylamine hydrochloride. The synthesis proceeds via a one-pot reductive amination of 2,4,6-trimethylbenzaldehyde, a common and efficient method for amine synthesis.[5] This document is intended for researchers in medicinal chemistry, pharmacology, and drug development, offering a self-validating methodology complete with procedural rationale, characterization data, and safety protocols to ensure both the integrity of the final product and the safety of the operator.
Reaction Scheme
The synthesis is achieved in two primary stages: (1) the reductive amination of the aldehyde to the free amine, and (2) the subsequent conversion to its hydrochloride salt for improved stability and handling.
Figure 1: Overall reaction scheme for the synthesis of this compound from 2,4,6-trimethylbenzaldehyde.
Materials and Equipment
Reagents & Chemicals
-
Ammonium Chloride (NH₄Cl, ≥99.5%)
-
Sodium Cyanoborohydride (NaBH₃CN, ≥95%)
-
Methanol (Anhydrous, ≥99.8%)
-
Deionized Water
-
Hydrochloric Acid (HCl, concentrated, 37%)
-
Sodium Hydroxide (NaOH, pellets, ≥97%)
-
Dichloromethane (DCM, ≥99.8%)
-
Isopropanol (IPA, Anhydrous, ≥99.5%)
-
Magnesium Sulfate (Anhydrous, MgSO₄)
-
Celite® or equivalent filter aid
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Analytical balance
-
Melting point apparatus
-
NMR Spectrometer
-
FT-IR Spectrometer
Quantitative Data & Reagent Summary
A summary of the reagents and their quantities for a typical laboratory-scale synthesis is provided below.
| Reagent | MW ( g/mol ) | Mass / Volume | Moles | Equivalents |
| 2,4,6-Trimethylbenzaldehyde | 148.20[6] | 7.41 g | 0.050 | 1.0 |
| Ammonium Chloride | 53.49 | 13.37 g | 0.250 | 5.0 |
| Sodium Cyanoborohydride | 62.84 | 3.46 g | 0.055 | 1.1 |
| Methanol | - | 150 mL | - | - |
| Dichloromethane | - | 2 x 75 mL | - | - |
| 2M HCl in Isopropanol | - | As needed | - | - |
Experimental Workflow Diagram
The overall process from starting materials to the final, characterized product is outlined in the following workflow.
Caption: High-level workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
Part A: Reductive Amination
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trimethylbenzaldehyde (7.41 g, 0.050 mol) and ammonium chloride (13.37 g, 0.250 mol).
-
Add 150 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved, resulting in a clear or slightly hazy solution.
-
In a single portion, add sodium cyanoborohydride (3.46 g, 0.055 mol) to the stirring solution.
-
Causality Note: Sodium cyanoborohydride is the reducing agent of choice for this reaction. It is sufficiently mild to selectively reduce the protonated imine (iminium ion) intermediate formed in situ, without significantly reducing the starting aldehyde. This selectivity is crucial for achieving a high yield in a one-pot procedure.[5][8] The slight excess (1.1 eq) ensures complete conversion.
-
-
Seal the flask (e.g., with a septum pierced by a needle for pressure equalization) and stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting aldehyde spot.
Part B: Work-up and Isolation of the Free Amine
-
After 24 hours, carefully quench the reaction by slowly adding 100 mL of deionized water to the flask while stirring.
-
Remove the methanol from the mixture using a rotary evaporator. Be cautious of foaming.
-
Transfer the remaining aqueous slurry to a 500 mL separatory funnel. Add 50 mL of deionized water to rinse the reaction flask and add this to the separatory funnel.
-
Slowly add a 10M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel until the pH of the aqueous layer is >12. Check the pH using pH paper. This step converts the ammonium salts to ammonia and deprotonates the product amine hydrochloride to its free base form.
-
Causality Note: The product amine is soluble in the aqueous phase as its protonated ammonium salt. By making the solution strongly basic, the amine is deprotonated to its free base form, which has significantly lower water solubility and high solubility in nonpolar organic solvents like dichloromethane.
-
-
Extract the aqueous layer with dichloromethane (2 x 75 mL). For each extraction, shake the funnel vigorously for 1-2 minutes, venting frequently. Collect the organic (bottom) layers.
-
Combine the organic layers in a 250 mL Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Add the MgSO₄ until it no longer clumps together.
-
Filter the dried organic solution through a Büchner funnel containing a small pad of Celite® to remove the drying agent. Rinse the flask and filter cake with a small amount of fresh dichloromethane.
-
Remove the dichloromethane solvent from the filtrate using a rotary evaporator to yield the crude 2,4,6-trimethylphenethylamine as a pale yellow oil.
Part C: Hydrochloride Salt Formation and Purification
-
Dissolve the crude amine oil in approximately 50 mL of anhydrous isopropanol (IPA).
-
While stirring, slowly add a 2M solution of HCl in isopropanol dropwise. A white precipitate will begin to form immediately. Continue adding the acidic solution until the pH of the mixture is approximately 2 (test by spotting the solution onto wet pH paper).
-
Causality Note: Converting the amine to its hydrochloride salt serves two purposes: it yields a stable, crystalline solid that is easier to handle and weigh than the oil, and the crystallization process itself is a highly effective purification step.[9]
-
-
Once precipitation is complete, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of ice-cold isopropanol (2 x 15 mL) to remove any soluble impurities.
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved. The expected yield is typically in the range of 70-85%.
Characterization & Self-Validation
To ensure the identity and purity of the synthesized compound, the following analytical data should be obtained and compared with reference values.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₁H₁₇N · HCl
-
Molecular Weight: 199.72 g/mol [10]
-
Melting Point (MP): 296-305 °C (literature value). A sharp melting point within this range indicates high purity.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons, methylene protons of the ethyl chain, methyl protons on the ring, and a broad signal for the amine protons.
-
FT-IR (KBr Pellet, cm⁻¹): Characteristic peaks should be observed for N-H stretching (amine salt, ~2800-3100 cm⁻¹, broad), C-H stretching (aromatic and aliphatic, ~2900-3000 cm⁻¹), and aromatic C=C bending (~1600 and 1450 cm⁻¹).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.
-
Fume Hood: This entire procedure must be performed in a well-ventilated chemical fume hood.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic. Avoid contact with skin and inhalation of dust. Crucially, do not allow NaBH₃CN to come into contact with acid , as this will liberate highly toxic hydrogen cyanide (HCN) gas. The initial reaction is run under neutral/slightly basic conditions, and quenching should be done carefully before acidification in the workup.
-
Corrosives: Concentrated hydrochloric acid and sodium hydroxide solutions are highly corrosive. Handle with extreme care to avoid skin and eye contact.
-
Solvents: Methanol, dichloromethane, and isopropanol are flammable and have associated health risks upon inhalation or skin contact. Avoid open flames and ensure proper ventilation.
References
-
Majchrzak, M. W., Kotełko, A., Guryn, R., Lambert, J. B., Szadowska, A., & Kowalczyk, K. (1983). Synthesis and action on the central nervous system of mescaline analogues containing piperazine or homopiperazine rings. Journal of Pharmaceutical Sciences, 72(3), 304–306. [3]
-
Jacob, P., & Shulgin, A. T. (1976). Synthesis of potential mescaline antagonists. Journal of Pharmaceutical Sciences, 65(10), 1479–1484. [4]
-
Cassels, B. K., & Sáez-Briones, P. (2018). The Chemistry of Mescaline. Psychedelic Science Review. [1]
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Sigma-Aldrich. (n.d.). This compound, 97%. Product Page. [11]
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Santa Cruz Biotechnology, Inc. (n.d.). This compound. Product Page. [10]
-
Jay, M. (2021). A Century of Mescaline. Chacruna Institute for Psychedelic Plant Medicines. [12]
-
PsychonautWiki. (n.d.). Mescaline. [2]
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Chemistry Skills. (2023). Reductive Amination. YouTube. [8]
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Benchchem. (n.d.). An In-depth Technical Guide to 2,4,6-Trimethylbenzaldehyde. [13]
-
PubChem. (n.d.). 2,4,6-Trimethylbenzaldehyde. National Center for Biotechnology Information. [6]
-
Patent EP1721889A1. (2006). Process for the preparation of phenethylamine derivatives. Google Patents. [9]
-
Organic Syntheses. (n.d.). Trimethylamine Hydrochloride. [14]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [5]
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- 4. Synthesis of potential mescaline antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Organic Syntheses Procedure [orgsyn.org]
analytical methods for detecting 2,4,6-trimethylphenethylamine in samples
An Application Guide to the Analytical Determination of 2,4,6-trimethylphenethylamine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the detection and quantification of 2,4,6-trimethylphenethylamine in various sample matrices. As a substituted phenethylamine, this compound falls within a class of substances that includes many designer drugs and research chemicals, making its accurate identification critical for researchers, forensic toxicologists, and drug development professionals. This document outlines methodologies based on Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV), offering a multi-tiered approach to analysis. The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind key experimental choices.
Introduction: The Analytical Challenge of Substituted Phenethylamines
Substituted phenethylamines represent one of the largest and most dynamic classes of psychoactive substances. These compounds are structurally derived from phenethylamine and are often modified to alter their pharmacological effects or to circumvent existing controlled substance legislation.[1] 2,4,6-trimethylphenethylamine is a member of this class, and its detection requires sensitive and specific analytical methods to distinguish it from structurally similar compounds.
The primary analytical challenges in phenethylamine analysis include:
-
Matrix Interference: Biological samples such as urine and plasma are complex, requiring effective cleanup procedures to isolate the target analyte.
-
Low Concentrations: In biological monitoring or forensic cases, the analyte may be present at trace levels (sub-ng/mL), necessitating highly sensitive instrumentation.[2]
-
Structural Isomerism: The existence of numerous positional isomers requires analytical techniques with high resolving power and specific detection capabilities to ensure unambiguous identification.
This guide provides validated methodologies to address these challenges, ensuring reliable and reproducible results suitable for both research and routine testing environments.
Universal Sample Handling and Preparation
The integrity of any analytical result begins with proper sample collection and preparation. The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and concentrate it to a level suitable for instrumental analysis.
Biological Samples (Urine)
Urine is a common matrix for screening drugs of abuse. For optimal results, second-morning urine specimens are often recommended to minimize the effects of overnight bacterial growth that can degrade analytes.[3][4]
Protocol 2.1.1: Solid-Phase Extraction (SPE) for Urine Samples
SPE is a highly effective technique for cleaning and concentrating analytes from complex matrices.[2][5]
-
Rationale: Mixed-mode cation exchange cartridges are chosen for their ability to retain basic compounds like phenethylamines through ionic interactions while allowing for rigorous washing steps to remove neutral and acidic interferences.
-
Step-by-Step Protocol:
-
Sample Pre-treatment: To 1 mL of urine, add 100 µL of an appropriate internal standard solution and 500 µL of a 100 mM phosphate buffer (pH 6.0). Vortex for 30 seconds.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash 1: Add 2 mL of deionized water to the cartridge.
-
Wash 2: Add 2 mL of 0.1 M acetic acid.
-
Wash 3: Add 2 mL of methanol to remove residual water and weakly bound interferences.
-
After the final wash, dry the cartridge under high vacuum or positive pressure for 5-10 minutes.
-
-
Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate mobile phase (for LC-MS) or derivatization solvent (for GC-MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust and reliable technique for the analysis of volatile and semi-volatile compounds. For phenethylamines, derivatization is often required to improve chromatographic performance and generate more characteristic mass spectra.[6]
Principle of Derivatization
The primary amine group in 2,4,6-trimethylphenethylamine makes it a polar molecule, which can lead to poor peak shape (tailing) and potential adsorption on the GC column. Chemical derivatization with an acylating agent, such as trifluoroacetic anhydride (TFAA), replaces the active hydrogen on the amine with a trifluoroacetyl (TFA) group.[2][6] This process:
-
Increases Volatility: The derivative is less polar and more volatile, making it more amenable to GC analysis.[7]
-
Improves Peak Shape: Reduces interactions with active sites in the GC system.
-
Enhances Mass Spectral Fragmentation: The TFA group directs fragmentation, often producing characteristic ions that aid in identification.[6]
Protocol 3.2.1: TFA Derivatization and GC-MS Analysis
-
Step-by-Step Derivatization Protocol:
-
Ensure the sample extract (from Protocol 2.1.1 or a dissolved standard) is completely dry.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the vial.
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection into the GC-MS.
-
-
Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatographic performance. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase offers excellent separation for a wide range of analytes.[2] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp. | 250°C | Ensures rapid vaporization of the derivatized analyte. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good separation efficiency. |
| Oven Program | Start at 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min. | This temperature program effectively separates the analyte from potential interferences. |
| MS System | Agilent 5977B or equivalent | Provides high sensitivity and reliable mass spectral data. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| MS Source Temp. | 230°C | Optimal temperature for ionization. |
| MS Quad Temp. | 150°C | Maintains mass accuracy. |
| Scan Range | 40-550 amu | Covers the expected mass range of the derivatized analyte and its fragments. |
-
Expected Results: The TFA derivative of 2,4,6-trimethylphenethylamine (MW = 273.3 g/mol ) will exhibit a characteristic fragmentation pattern under EI. Key fragments would be expected from the loss of the methyl groups and cleavage of the ethylamine side chain (benzylic cleavage), which is a common fragmentation pathway for phenethylamines.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the preferred method for quantifying drugs in biological matrices due to its superior sensitivity, selectivity, and high-throughput capabilities.[9][10] A significant advantage is that it often does not require derivatization, simplifying sample preparation.[2]
Principle of LC-MS/MS
This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. Analytes are separated on an HPLC column and then ionized, typically using electrospray ionization (ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
Protocol 4.2.1: LC-MS/MS Analysis
-
Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | UHPLC system allows for fast analysis times and high-resolution separations. |
| Column | Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm) | The phenyl-hexyl phase provides alternative selectivity, which can be beneficial for separating aromatic compounds like phenethylamines.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min. | A generic gradient suitable for screening; should be optimized for specific applications. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| MS/MS System | Agilent 6470 Triple Quadrupole or equivalent | High-sensitivity instrument ideal for trace quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Phenethylamines readily form [M+H]⁺ ions. |
| MRM Transitions | Precursor Ion: m/z 178.2 (for [C₁₁H₁₇N+H]⁺) | This is the protonated molecular ion. |
| Product Ions: To be determined by infusion | At least two product ions should be monitored for confident identification. One for quantification (quantifier) and one for confirmation (qualifier). |
-
Optimization of MRM Transitions: To develop a robust method, the specific MRM transitions for 2,4,6-trimethylphenethylamine must be determined. This is done by infusing a pure standard into the mass spectrometer and performing a product ion scan on the precursor ion (m/z 178.2). The most abundant and stable fragment ions are then selected for the final MRM method.
Method Validation and Performance
All analytical methods must be validated to ensure they are fit for their intended purpose.[11][12] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.[13]
Key Validation Parameters
The following parameters should be assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[11][12]
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[12]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Typical Performance Characteristics
The following table summarizes the expected performance of the described methods, based on typical results for similar phenethylamine compounds found in the literature.[2][9][14]
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Low to Moderate | High | Very High |
| Typical LOQ | 0.1 - 1 µg/mL | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Typical LOD | 0.03 - 0.3 µg/mL | 0.5 - 5 ng/mL | 0.05 - 0.5 ng/mL |
| Derivatization | No | Yes (Required) | No (Optional) |
| Primary Use | Bulk sample screening, Purity assessment | Confirmatory analysis, Identification | Trace quantification in biological matrices |
Conclusion
The analytical methods presented provide a comprehensive framework for the detection and quantification of 2,4,6-trimethylphenethylamine. For high-sensitivity and confirmatory analysis in complex biological matrices, LC-MS/MS is the recommended technique due to its superior selectivity and minimal sample preparation requirements. GC-MS with derivatization serves as a robust and reliable alternative, particularly in forensic laboratories where extensive mass spectral libraries are available. HPLC-UV is a valuable tool for screening and quantifying the analyte in less complex matrices, such as bulk seized materials. The successful implementation of these protocols, coupled with rigorous method validation, will ensure the generation of accurate and defensible analytical data.
References
-
Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (2025). ResearchGate. Retrieved from [Link]
-
Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2022). PubMed Central. Retrieved from [Link]
-
Delanghe, J., & Speeckaert, M. (2014). Preanalytical requirements of urinalysis. Biochemia Medica, 24(1), 89-104. Retrieved from [Link]
-
Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption and -electrospray ionization mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. (2017). PubMed. Retrieved from [Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (2021). PubMed. Retrieved from [Link]
-
Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2008). ResearchGate. Retrieved from [Link]
-
Analysis of Phenethylamines Using On-Column TFA Derivatization. (n.d.). Shimadzu Corporation. Retrieved from [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
An LC-MS-MS method for quantitation of four new phenethylamines (BOX series) in plasma: In vivo application. (2014). ResearchGate. Retrieved from [Link]
-
Sample Preparation In Bioanalysis: A Review. (2014). International Journal of Scientific & Technology Research. Retrieved from [Link]
-
Preanalytical requirements of urinalysis. (2014). SciSpace. Retrieved from [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved from [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Retrieved from [Link]
-
Preanalytical requirements of urinalysis. (2014). Biochemia Medica. Retrieved from [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2001). ResearchGate. Retrieved from [Link]
-
The validation criteria for analytical methods used in pharmacy practice research. (1989). PubMed. Retrieved from [Link]
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GC-MS protocol for quantification of 2,4,6-trimethylphenethylamine
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of 2,4,6-trimethylphenethylamine
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed and validated protocol for the quantification of 2,4,6-trimethylphenethylamine in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Phenethylamines, a class of compounds that includes neurotransmitters and psychoactive substances, present analytical challenges due to their inherent polarity.[1] This polarity can lead to poor chromatographic peak shape and thermal instability.[1][2] To overcome these issues, this protocol employs a robust sample preparation procedure involving liquid-liquid extraction and chemical derivatization. The described method is designed for researchers, scientists, and drug development professionals, offering a reliable and reproducible workflow for accurate quantification.
The protocol has been structured to ensure scientific integrity, explaining the rationale behind key experimental choices. All procedural steps are grounded in established analytical chemistry principles and supported by authoritative references to ensure trustworthiness and reproducibility.
Introduction and Scientific Principle
2,4,6-trimethylphenethylamine is a substituted phenethylamine. The accurate quantification of such compounds is critical in forensic toxicology, clinical chemistry, and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[3] The GC separates volatile compounds based on their physicochemical properties, while the MS provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the analyte and its fragments.
A significant challenge in the GC-MS analysis of phenethylamines is their primary amine functional group, which imparts polarity. This polarity leads to undesirable interactions with the GC system, resulting in poor peak symmetry, adsorption, and potential thermal degradation.[4] Chemical derivatization is a critical pre-analytical step that mitigates these issues by converting the polar amine into a less polar, more volatile, and more thermally stable derivative.[1] This protocol utilizes Trifluoroacetic Anhydride (TFAA) for derivatization, which reacts with the amine to form a stable trifluoroacetyl (TFA) amide, significantly improving chromatographic performance and ensuring reliable quantification.[5]
Materials, Reagents, and Instrumentation
Reagents and Consumables
| Reagent / Material | Grade / Specification | Supplier Example |
| 2,4,6-trimethylphenethylamine HCl | ≥98% Purity (Reference Standard) | Sigma-Aldrich, Cayman Chemical |
| Deuterated Amphetamine (d5) | ≥98% Purity (Internal Standard) | Cerilliant, Toronto Research Chemicals |
| Trifluoroacetic Anhydride (TFAA) | ≥99% (Derivatizing Agent) | Sigma-Aldrich, Thermo Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Merck, VWR |
| n-Butyl Chloride | HPLC Grade | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | |
| Hydrochloric Acid (HCl) | ACS Reagent Grade | |
| Sodium Chloride (NaCl) | ACS Reagent Grade | |
| Ammonium Chloride Buffer | pH 9.0 | |
| GC-MS Vials & Caps | 2 mL, Amber, with Septa | Agilent, Waters |
| Micropipettes & Tips | Calibrated | |
| Centrifuge Tubes | 15 mL, Glass |
Instrumentation
A standard Gas Chromatograph equipped with a Mass Spectrometric detector is required. The following configuration is recommended as a starting point and should be optimized for the specific instrument in use.
| GC-MS Parameter | Recommended Setting |
| GC System | |
| Injection Port | Splitless Mode |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5MS, HP-5MS) |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 1 min |
| Ramp 1 | 20 °C/min to 200 °C |
| Ramp 2 | 30 °C/min to 280 °C, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Post-Derivatization) | |
| 2,4,6-trimethylphenethylamine-TFA | Quantifier & Qualifier ions to be determined empirically |
| d5-Amphetamine-TFA (IS) | m/z 144, 118 (Example ions)[6] |
Detailed Experimental Protocol
Workflow Overview
Caption: High-level experimental workflow for GC-MS quantification.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,4,6-trimethylphenethylamine HCl and d5-amphetamine (IS) in separate 10 mL volumetric flasks using methanol.
-
Calibration Standards: Prepare a series of working solutions by serially diluting the stock solution to create calibration standards ranging from 10 ng/mL to 1000 ng/mL in the appropriate matrix (e.g., drug-free plasma or buffer).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) from a separate weighing of the reference standard to ensure independent verification of accuracy and precision.[7]
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for phenethylamine extraction.[3]
-
Aliquoting: Pipette 1 mL of the sample (calibration standard, QC, or unknown) into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., 500 ng/mL) to every tube except for a "double blank" (matrix without analyte or IS).
-
Basification: Add 1 mL of pH 9.0 ammonium chloride buffer and 100 µL of concentrated ammonium hydroxide to each tube to bring the sample pH > 10. This deprotonates the amine group, making it uncharged and readily extractable into an organic solvent. Vortex briefly.
-
Extraction: Add 5 mL of n-butyl chloride. Cap the tube securely and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Transfer: Carefully transfer the upper organic layer (n-butyl chloride) to a new clean tube, taking care not to disturb the aqueous layer.
Derivatization Protocol
Sources
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- 2. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Determination of phenethylamine, a phenethyl isothiocyanate marker, in dog plasma using solid-phase extraction and gas chromatography-mass spectrometry with chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Comprehensive Analysis of Novel Psychoactive Phenethylamines in Seized Materials
Abstract
The rapid emergence of Novel Psychoactive Substances (NPS), particularly synthetic phenethylamine derivatives, presents a significant challenge to forensic and toxicological laboratories.[1][2][3] These substances, often designed to circumvent existing drug laws, require robust and reliable analytical methods for their identification and quantification.[4] This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the analysis of a diverse range of novel psychoactive phenethylamines. The described methodology provides a comprehensive workflow, from sample preparation to data analysis, and has been validated according to established forensic toxicology guidelines to ensure accuracy, precision, and reliability.[5][6][7]
Introduction
Novel psychoactive phenethylamines encompass a broad and structurally diverse class of stimulants and hallucinogens, including synthetic cathinones (e.g., mephedrone, MDPV) and substituted phenethylamines (e.g., 2C series, NBOMe compounds).[8] Their analysis is complicated by the sheer number of analogues, the presence of isomers, and the often-complex matrices in which they are found. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a gold standard for its sensitivity and specificity, HPLC-UV offers a cost-effective, accessible, and reliable alternative for quantitative analysis, particularly in settings where seized materials are of primary concern.[1][4][9][10][11]
The fundamental goal of this method is to provide a fit-for-purpose analytical procedure that is both reproducible and reliable for the intended application.[7][12] This application note will detail the method development, validation, and provide a step-by-step protocol for implementation.
Experimental
-
HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD) is recommended. A DAD is preferable as it allows for peak purity analysis and spectral confirmation.[13]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the primary choice due to its versatility in separating compounds of diverse polarity.[14]
-
Chemicals and Reagents:
Scientist's Note: Proper sample and standard preparation are critical for accurate and reproducible results. The complexity of forensic samples necessitates effective cleanup to minimize matrix effects.[2][12]
-
Standard Stock Solutions: Prepare individual stock solutions of each CRM at a concentration of 1 mg/mL in methanol. Store at -20°C.[9]
-
Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions in the mobile phase to create a calibration curve over the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation (Seized Powders/Tablets):
-
Accurately weigh 10 mg of the homogenized sample.
-
Dissolve in 10 mL of methanol.
-
Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
-
For biological matrices such as blood or urine, a more extensive sample preparation like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is required to remove interferences.[2][15][16]
The following conditions were optimized to achieve good resolution and peak shape for a wide range of phenethylamines.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 280 nm (or DAD scan 200-400 nm) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 20.0 | 5 | 95 |
| 22.0 | 5 | 95 |
| 22.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Scientist's Note: A gradient elution is employed to effectively separate both early-eluting polar compounds and late-eluting non-polar compounds within a reasonable runtime. The acidic mobile phase (formic acid) ensures that the amine functional groups of the phenethylamines are protonated, leading to improved peak shape and retention on the C18 stationary phase.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines and principles of forensic toxicology.[5][6][17][18][19] The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11][14]
Before each analytical run, a system suitability test must be performed by injecting a standard solution. The acceptance criteria are:
-
Tailing Factor: ≤ 2.0
-
Resolution: > 1.5 between critical peak pairs
-
Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0% for peak area and retention time
The following table summarizes the performance characteristics of the method for a selection of representative novel psychoactive phenethylamines.
| Analyte | Retention Time (min) | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Mephedrone | 8.5 | 1 - 100 | 0.9995 | 0.25 | 0.8 | 98.5 - 101.2 | < 1.5 |
| MDPV | 12.1 | 1 - 100 | 0.9992 | 0.30 | 1.0 | 99.1 - 100.8 | < 1.8 |
| 2C-B | 10.3 | 1 - 100 | 0.9998 | 0.20 | 0.7 | 98.9 - 101.5 | < 1.3 |
| 25I-NBOMe | 15.8 | 1 - 100 | 0.9989 | 0.35 | 1.2 | 97.8 - 102.1 | < 2.0 |
Results and Discussion
The developed HPLC-UV method demonstrated excellent selectivity for the target analytes. A representative chromatogram is shown below, illustrating the separation of a standard mixture. The use of a Diode Array Detector allows for the acquisition of UV spectra for each peak, which can be compared against a library of reference spectra for enhanced identification confidence.
(A representative chromatogram image would be placed here in a formal document)
Chiral Separations: It is important to note that many phenethylamines are chiral and their enantiomers can exhibit different pharmacological activities. The described reversed-phase method is achiral. For the separation of enantiomers, specialized chiral stationary phases (e.g., polysaccharide-based or protein-based columns) and specific mobile phase conditions are required.[20][21][22]
Visualized Workflows and Relationships
Caption: General workflow from sample preparation to final report generation.
Caption: Simplified structural relationships between major NPS phenethylamine classes.
Troubleshooting
Even with a validated method, issues can arise. The following decision tree provides guidance on common chromatographic problems.
Caption: A decision tree for troubleshooting common HPLC issues.
Conclusion
This application note presents a robust and validated HPLC-UV method suitable for the routine analysis of novel psychoactive phenethylamines in seized materials. The method is selective, linear, accurate, and precise over a wide concentration range. By providing detailed protocols, validation data, and troubleshooting guides, this document serves as a comprehensive resource for forensic laboratories seeking to implement a reliable analytical solution for this challenging class of compounds.
References
- Analysis of Cathinones in Plasma Using LC-MS/MS. (2014). ASMS 2014 ThP598.
- Al-Imam, A. H., et al. (2021). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. PMC - PubMed Central.
-
Concheiro, M., et al. (2014). Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic. Available at: [Link]
- ASB Standard 036, First Edition. (2019). Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board.
-
Glicksberg, L., et al. (2020). Determination of 30 Synthetic Cathinones in Postmortem Blood using LC-MS-MS. Journal of Analytical Toxicology. Available at: [Link]
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Andrade, J., et al. (2020). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Journal of Chromatography A. Available at: [Link]
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Peters, F. T. (2011). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design. Available at: [Link]
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Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. (2014). LCGC International. Available at: [Link]
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De Brabanter, N., et al. (2013). Bioanalytical method validation and its implications for forensic and clinical toxicology-A review. Forensic Science International. Available at: [Link]
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Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. (2023). ResearchGate. Available at: [Link]
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LC-MS/MS Method Validation for Forensic Toxicology. ZefSci. Available at: [Link]
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ANSI/ASB Standard 036, First Edition 2019. American Academy of Forensic Sciences Standards Board. Available at: [Link]
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Kyriakopoulou, K., et al. (2021). Analytical Methods for Nanomaterial Determination in Biological Matrices. MDPI. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]
-
HPLC Method Development & Validation Procedure. GMP SOP. Available at: [Link]
-
Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2024). MDPI. Available at: [Link]
-
Miserez, B., et al. (2014). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Kumar, A., & Saini, G. (2019). HPLC method development and validation: an overview. Journal of Pharmaceutical Investigation. Available at: [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Available at: [Link]
-
Chiral Separation of phenethylamines. (2015). Chromatography Forum. Available at: [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2022). PMC - PubMed Central. Available at: [Link]
-
The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. (2021). I.R.I.S.. Available at: [Link]
-
Hsu, M. C., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods. Available at: [Link]
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016). Google Patents.
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2014). ResearchGate. Available at: [Link]
-
Madej, K., & Barchańska, H. (2021). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
De Luca, S., et al. (2011). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Innovative analytical strategies to identify new psychoactive substances and their metabolites. (2021). VU Research Portal. Available at: [Link]
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using 2,4,6-trimethylphenethylamine HCl as an analytical reference standard
An authoritative guide for researchers, scientists, and drug development professionals on the proper use and application of 2,4,6-trimethylphenethylamine HCl as an analytical reference standard.
Introduction: The Critical Role of a Well-Characterized Reference Standard
2,4,6-Trimethylphenethylamine hydrochloride is a substituted phenethylamine, a class of compounds with significant interest in pharmaceutical and neuroscience research due to their diverse pharmacological activities.[1] As with any scientific investigation, the accuracy and reproducibility of experimental results are paramount. The use of a well-characterized analytical reference standard is the foundation upon which reliable quantitative and qualitative analysis is built.[2]
This document serves as a detailed application note for 2,4,6-trimethylphenethylamine HCl, providing researchers with the necessary protocols and technical insights for its use in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to ensure the integrity of analytical measurements, a cornerstone of regulatory compliance and successful research outcomes.[3]
Physicochemical and Handling Data
A thorough understanding of the reference standard's properties is essential for its correct handling, storage, and application. All work should be performed in accordance with the provided Safety Data Sheet (SDS).
Table 1: Physicochemical Properties of 2,4,6-Trimethylphenethylamine HCl
| Property | Value | Source(s) |
| CAS Number | 3167-10-0 | [4][5] |
| Molecular Formula | C₁₁H₁₇N · HCl | [4][5] |
| Molecular Weight | 199.72 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Purity | ≥97% | [4][6] |
| Melting Point | 296-305 °C | [4][6] |
| Synonyms | 2,4,6-Trimethylbenzeneethanamine hydrochloride | [4][5][7] |
Safety, Handling, and Storage
Proper management of analytical reference standards is crucial to maintain their purity and stability.[8]
-
Safety Precautions: Based on safety data for similar compounds, users should handle 2,4,6-trimethylphenethylamine HCl in a well-ventilated area, preferably a fume hood.[9][10] Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[4][9] Avoid inhalation of dust and direct contact with skin and eyes.[9]
-
Storage Conditions: The standard should be stored in a tightly sealed container, protected from light and moisture.[8] Recommended storage is at room temperature in a dry location.[4] Always refer to the Certificate of Analysis (CoA) for lot-specific storage instructions.[11]
-
Solution Stability: Once dissolved, the stability of the stock solution should be verified. It is recommended to store stock solutions at refrigerated or frozen temperatures to minimize degradation and solvent evaporation.[8][11] Short-term stability at room temperature should be evaluated for at least the duration of a typical analytical run.[11]
Protocol 1: Preparation of Standard Solutions
Accurate preparation of stock and working solutions is the first critical step in any quantitative analysis.[12] This protocol outlines the gravimetric preparation of a 1 mg/mL primary stock solution.
Step-by-Step Protocol
-
Equilibration: Allow the sealed container of 2,4,6-trimethylphenethylamine HCl to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of the reference standard onto calibrated analytical balance weighing paper.
-
Transfer: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Dissolution: Add approximately 7 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile). Sonicate for 10-15 minutes to ensure complete dissolution.[8]
-
Dilution to Volume: Once dissolved and equilibrated to room temperature, dilute to the 10 mL mark with the same solvent. Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Labeling and Storage: Transfer the solution to a labeled, amber glass vial and store under appropriate conditions (e.g., 2-8 °C).[8]
Workflow for Standard Solution Preparation
Caption: Workflow for preparing stock and working standard solutions.
Analytical Methodologies
The following protocols provide starting points for method development. They should be fully validated for the specific matrix and instrumentation used.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely used technique for the quantification of phenethylamines in various samples.[13][14] A reversed-phase C18 column is typically effective for separating these moderately polar compounds from non-polar and highly polar impurities.[13][15]
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| System | HPLC with UV-Vis Detector | Standard, reliable setup for chromophoric analytes.[13] |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Excellent retention and separation for phenethylamines.[13][15] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., pH 2.9) | Provides good peak shape and resolution.[13] |
| Flow Rate | 1.0 mL/min | Typical for analytical scale columns.[13] |
| Column Temp | 30 °C | Ensures reproducible retention times.[13] |
| Injection Volume | 10 µL | Balances sensitivity with potential for peak broadening. |
| Detection | UV at 254 nm | Common wavelength for aromatic compounds.[13] |
Experimental Protocol:
-
System Preparation: Prepare the mobile phase as described and thoroughly degas. Equilibrate the HPLC system and column until a stable baseline is achieved.
-
Sample Preparation: Prepare calibration standards and samples by diluting stock solutions with the mobile phase.[13] Filter all solutions through a 0.45 µm syringe filter before injection.[13]
-
Sequence Generation: Create a sequence including blanks, a series of calibration standards, quality control (QC) samples, and unknown samples.
-
Data Analysis: Integrate the peak corresponding to 2,4,6-trimethylphenethylamine. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of unknown samples from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful confirmatory technique, offering high specificity and sensitivity.[1] Since 2,4,6-trimethylphenethylamine HCl is a non-volatile salt, conversion to its free base and subsequent derivatization may be necessary to improve chromatographic performance, although direct analysis of the free base is also possible.[13]
Table 3: GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| System | GC coupled to a Mass Spectrometer (EI source) | Provides definitive identification and quantification.[16] |
| Column | Non-polar (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm) | Good for separating a wide range of analyte polarities.[16][17] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency. |
| Injector Temp | 250 °C | Ensures rapid volatilization of the analyte.[17] |
| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min | Separates the analyte from solvent and matrix components. |
| MS Source Temp | 230 °C | Standard temperature for EI source.[17] |
| MS Mode | Full Scan (m/z 40-400) for identification; SIM for quantification | Full scan provides fragmentation patterns; SIM enhances sensitivity.[13] |
Experimental Protocol:
-
Sample Preparation (Free Base Extraction):
-
Dissolve the sample in deionized water.
-
Basify the solution to pH >11 with NaOH.
-
Extract the free base into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate for analysis.
-
-
Derivatization (Optional but Recommended): For improved peak shape and sensitivity, the extracted free base can be derivatized with reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA).[16]
-
Injection: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify the compound by its retention time and mass spectrum. The mass spectra of phenethylamines are typically characterized by a base peak resulting from alpha-cleavage of the bond between the ethyl side chain and the aromatic ring.[16] For quantification, use selected ion monitoring (SIM) mode based on characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation and identity confirmation of an analytical reference standard.[[“]][19]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 2,4,6-trimethylphenethylamine HCl in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Spectral Interpretation:
-
¹H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic protons, the three methyl groups on the benzene ring, and the two methylene groups of the ethylamine side chain. The aromatic protons would appear as a singlet due to symmetry. The methyl groups would also likely be distinct singlets.[20][21]
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons (including the substituted and unsubstituted positions), the methyl carbons, and the ethylamine side chain carbons.[22]
-
The acquired spectra should be compared against a library spectrum or theoretical predictions to unequivocally confirm the structure and purity of the reference standard.
Role in Method Validation and Quality Control
The authenticated reference standard is indispensable for the validation and routine monitoring of analytical methods.[2]
Caption: Use of the reference standard in the analytical lifecycle.
-
Linearity: A dilution series of the reference standard is used to demonstrate that the instrument response is proportional to the analyte concentration over a specified range.
-
Accuracy & Precision: QC samples, prepared independently from the reference standard, are analyzed multiple times to assess how close the measured values are to the true value (accuracy) and to each other (precision).
-
Specificity: The reference standard is used to confirm the identity of the analyte peak in a complex matrix, ensuring that other components are not interfering with the measurement.
By adhering to these protocols and principles, researchers can confidently utilize 2,4,6-trimethylphenethylamine HCl as an analytical reference standard, ensuring the generation of high-quality, reliable, and defensible scientific data.
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Section 1: Foundational Principles of In Vivo Experimental Design
Meticulously designed in vivo studies in rodent models are the bedrock of biomedical research and drug development, providing critical insights into disease mechanisms and therapeutic efficacy. However, the scientific and ethical integrity of such studies hinges on a robust and well-considered experimental design. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and protocols to ensure that in vivo rodent studies are conducted with the highest standards of rigor, reproducibility, and humane care.
The success of any in vivo study is determined long before the first animal is dosed. A solid foundation built on a clear research question, ethical principles, and sound statistical planning is non-negotiable.
Defining the Research Question: From Hypothesis to Testable Endpoints
The initial and most critical step is to formulate a precise and testable hypothesis. A vague question leads to an ambiguous experimental design and inconclusive results. The hypothesis should clearly state the expected effect of the intervention on a specific biological outcome. From this hypothesis, primary and secondary endpoints are defined.
-
Primary Endpoint: The main variable of interest that will be used to answer the research question (e.g., tumor volume, blood glucose levels, survival time).
-
Experimental Endpoint: The point at which the scientific aims of the study have been achieved.[1]
-
Humane Endpoint: A pre-defined set of criteria that, when met, require the animal to be removed from the study, treated, or euthanized to minimize pain and distress.[1][2] This is a critical refinement that takes precedence over the experimental endpoint.
The 3Rs in Practice: Ethical and Scientific Imperatives
First described by Russell and Burch, the principles of Replacement, Reduction, and Refinement (the 3Rs) provide an essential framework for conducting more humane animal research and are embedded in international legislation.[3][4]
-
Replacement: This principle encourages replacing the use of animals with alternative methods whenever possible.[5] This includes in vitro assays, in silico computational modeling, and other non-animal techniques.
-
Reduction: Reduction focuses on methods that minimize the number of animals used per experiment while ensuring the scientific objectives are met. This is achieved through appropriate statistical design, such as power analysis, to ensure studies are not underpowered (leading to false negatives) or overpowered (wasting animals).[6]
-
Refinement: Refinement refers to modifying procedures to minimize potential pain, suffering, and distress, and to enhance animal welfare.[6] This includes using appropriate anesthetics and analgesics, providing environmental enrichment, and establishing clear humane endpoints.[1][6]
Statistical Planning: The Blueprint for a Successful Study
Statistical integrity is the cornerstone of reproducible research. Key components must be planned before the study begins.
-
Power Analysis and Sample Size: A power analysis is a statistical method used to determine the appropriate sample size for a study.[7] It calculates the number of animals needed to detect a true effect of a given size with a certain degree of confidence.[8][9] Generally, a power of 80% is considered acceptable.[7] An underpowered study may fail to detect a real effect, while an overpowered one wastes resources and animals.[7][10]
-
Randomization and Blinding: These are critical methods for reducing bias.[11][12]
-
Randomization ensures that each animal has an equal chance of being assigned to any experimental group, which helps to distribute any potential confounding variables evenly.[11][13]
-
Blinding , where investigators and/or animal handlers are unaware of the treatment allocation, prevents conscious or unconscious bias from influencing the handling of animals or the interpretation of data.[14][15]
-
Section 2: Selecting the Appropriate Rodent Model
The choice of animal model is a critical decision that directly impacts the translatability of the research findings.
Species and Strain Selection
Mouse vs. Rat: Mice are the most common species due to their small size, short breeding cycle, and the availability of extensive genetic tools. Rats are larger, which can be advantageous for surgical procedures and serial blood sampling.
Common Inbred Strains: Inbred strains are homozygous at nearly all loci, providing genetic consistency.[16] However, different strains have distinct physiological and immunological characteristics.
| Strain | Key Characteristics | Common Research Applications |
| C57BL/6 | Th1-biased immune response; prone to diet-induced obesity and atherosclerosis; resistant to some tumors.[16][17] | General purpose, immunology, oncology, neuroscience, cardiovascular disease.[18] |
| BALB/c | Th2-biased immune response; sensitive to allergens; develops plasmacytomas with mineral oil injection.[16][18] | Immunology, infectious disease, monoclonal antibody production, asthma models.[19] |
| Sprague-Dawley (Rat) | Outbred stock; faster growth rate compared to Wistar; good for surgical models.[20][21] | General purpose, toxicology, pharmacology, behavior, nutrition.[22] |
| Wistar (Rat) | Outbred stock; wide head and long ears; more active than Sprague-Dawley.[21] | General purpose, toxicology, aging, oncology, infectious disease.[23][24] |
Genetically Engineered Models (GEMs)
GEMs have revolutionized biomedical research by allowing for precise genetic manipulation to mimic human diseases.[25][26] These models are created by inserting a gene of interest into a specific region of the genome.[27] They are invaluable for studying cancer, neurodegenerative diseases, and metabolic disorders, as they allow tumors to arise in the context of a normal immune system and co-evolve with the surrounding stroma.[27][28]
-
Transgenic Models: Carry a foreign gene (transgene) integrated into their genome.
-
Knockout/Knock-in Models: Involve the inactivation (knockout) or replacement (knock-in) of a specific gene.
-
Conditional Models (e.g., Cre-Lox): Allow for gene manipulation in specific tissues or at specific times, providing greater control over the model.
Section 3: The In Vivo Study Protocol: From Acclimation to Endpoint
A detailed, standardized protocol is essential for minimizing variability and ensuring the welfare of the animals.
Animal Husbandry and Acclimation
Upon arrival, animals must undergo an acclimation period (typically 5-7 days) to adapt to the new environment. This minimizes stress-related physiological changes that could confound experimental data. Standardized conditions for housing, diet, water, light-dark cycle, and temperature are critical.
Test Article Administration
The choice of administration route depends on the physicochemical properties of the test article and the desired pharmacokinetic profile.
| Route | Abbreviation | Description | Advantages | Disadvantages |
| Oral Gavage | PO | Administration directly into the stomach via a tube. | Clinically relevant for oral drugs; non-invasive. | Risk of aspiration or esophageal injury; variable absorption. |
| Intraperitoneal | IP | Injection into the peritoneal cavity. | Rapid absorption; bypasses first-pass metabolism. | Not a common clinical route; risk of organ puncture. |
| Intravenous | IV | Injection directly into a vein (typically tail vein). | 100% bioavailability; precise dose delivery. | Technically challenging; requires restraint; limited volume. |
| Subcutaneous | SC | Injection into the space beneath the skin. | Slower, sustained absorption; larger volumes possible. | Variable absorption; potential for local site reactions. |
Vehicle Selection: The vehicle (the substance used to deliver the test article) must be non-toxic and inert, having no biological effect of its own. Common vehicles include saline, phosphate-buffered saline (PBS), and various oil or suspension formulations. A vehicle-only control group is mandatory.
Experimental Groups and Controls
A typical preclinical study includes several types of control groups to ensure that the observed effects are due to the test article.
In-Life Monitoring and Humane Endpoints
Animals must be monitored regularly throughout the study. Observations should include:
-
Body weight: A sensitive indicator of general health. A weight loss of >20% is often a humane endpoint criterion.[29]
-
Clinical signs: Changes in posture (hunching), coat condition, activity level, and breathing.[29]
-
Tumor measurements: For oncology studies, tumors should be measured, and endpoints are often reached if the tumor ulcerates, becomes necrotic, or exceeds a certain size (e.g., 2 cm in a mouse).[30]
Humane endpoints are critical for refining animal use and must be clearly defined in the study protocol and approved by the Institutional Animal Care and Use Committee (IACUC).[31] They are predetermined signs that indicate an animal's pain or distress should be terminated.[2]
Protocol: Terminal Blood Collection (Cardiac Puncture)
NOTE: This is a terminal procedure and must be performed under deep anesthesia.
-
Anesthetize the Animal: Induce a deep surgical plane of anesthesia using an approved method (e.g., isoflurane inhalation, injectable anesthetic cocktail). Confirm the lack of pedal reflex (toe pinch).
-
Position the Animal: Place the animal in dorsal recumbency (on its back).
-
Locate the Heart: Identify the point of maximal heartbeat, typically just to the left of the sternum.
-
Insert the Needle: Using a 23-25 gauge needle attached to a 1 mL syringe, insert the needle at a 15-30 degree angle, aiming for the heart.
-
Withdraw Blood: Gently pull back on the plunger. Blood should flow freely into the syringe. Collect the required volume. The NIH provides guidelines on safe blood collection volumes.[32]
-
Euthanasia: Immediately following blood collection, and while still under deep anesthesia, euthanize the animal using an approved secondary method (e.g., cervical dislocation, thoracotomy).
Terminal Procedures and Necropsy
At the end of the study, animals are humanely euthanized. A systematic necropsy should be performed to examine all major organs for gross abnormalities.[33]
Protocol: Basic Mouse Necropsy and Tissue Collection
-
Euthanize and Weigh: Humanely euthanize the animal and record its final body weight.
-
External Examination: Examine the animal for any external abnormalities.[34]
-
Dissection: Place the animal in dorsal recumbency. Use forceps and scissors to make a midline incision from the pubis to the jaw.[35] Reflect the skin to expose the abdominal and thoracic cavities.
-
Examine Organs In Situ: Before removing any organs, examine them in their natural position for any visible abnormalities.[35]
-
Tissue Collection: Collect tissues in a consistent order to minimize autolysis, starting with tissues that degrade quickly like the gastrointestinal tract.[36]
-
Use clean instruments for each tissue to prevent cross-contamination.
-
Place tissues for histology into a labeled cassette and immerse in at least a 10:1 volume ratio of 10% neutral buffered formalin.[37]
-
For other analyses (e.g., PCR, Western blot), snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Systematic Collection: Proceed systematically, collecting organs such as the spleen, liver, kidneys, heart, lungs, and brain.[37]
Section 4: Data Analysis, Interpretation, and Reporting
The final phase of the study is as critical as the design and execution.
Statistical Analysis and Interpretation
The statistical analysis methods should be pre-specified in the experimental plan. It is crucial to distinguish between statistical significance (a p-value) and biological relevance. A statistically significant result may not be biologically meaningful, and vice versa.
Reporting Standards: The ARRIVE Guidelines
To improve the transparency and reproducibility of animal research, the scientific community has developed reporting guidelines. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a checklist of information that should be included in publications describing animal research.[38][39] The ARRIVE Essential 10 is a prioritized list of items that are the basic minimum for any manuscript.[40][41] Adherence to these guidelines ensures that readers can critically evaluate the study's methodology and findings.[42]
| ARRIVE Essential 10 Checklist Item | Description |
| 1. Study Design | Provide a clear description of the study design. |
| 2. Sample Size | Specify the total number of animals and the number in each group. |
| 3. Inclusion & Exclusion Criteria | Describe the criteria for including and excluding animals. |
| 4. Randomization | Detail the method of randomization used to allocate animals to groups. |
| 5. Blinding | State whether investigators were blinded to group allocation. |
| 6. Outcome Measures | Clearly define the primary and secondary outcome measures. |
| 7. Statistical Methods | Provide details of the statistical methods used. |
| 8. Experimental Animals | Detail the animals used (species, strain, sex, age). |
| 9. Experimental Procedures | Provide enough detail for the procedures to be replicated. |
| 10. Results | Report the results for each analysis, including measures of precision (e.g., SD). |
Conclusion
Robust experimental design is not merely a procedural formality; it is the ethical and scientific foundation upon which the validity of in vivo research rests. By embracing the principles of the 3Rs, rigorous statistical planning, careful model selection, and transparent reporting, researchers can maximize the scientific value of their studies, ensure the humane treatment of animals, and generate high-quality, reproducible data that can confidently advance the frontiers of medicine and drug development.
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Application Notes and Protocols for Receptor Binding Assay of 2,4,6-trimethylphenethylamine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Pharmacological Profile of a Novel Phenethylamine
The phenethylamine scaffold is a cornerstone in medicinal chemistry, giving rise to a vast array of compounds with diverse pharmacological activities, from endogenous neurotransmitters to potent psychoactive substances.[1][2] 2,4,6-trimethylphenethylamine is a synthetic derivative of this class. Its structural similarity to known psychoactive compounds, such as mescaline (3,4,5-trimethoxyphenethylamine) and 2,4,6-trimethoxyamphetamine (TMA-6), strongly suggests potential interactions with monoamine receptors in the central nervous system.[3][4]
The psychotomimetic effects of many phenethylamines are primarily mediated by their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, and 5-HT₂C).[5][6] The 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is a principal target for classic hallucinogens.[6][7] Therefore, a comprehensive understanding of the binding affinity of 2,4,6-trimethylphenethylamine at these receptors is crucial for elucidating its potential pharmacological and toxicological profile.
This document provides a detailed, field-proven protocol for determining the in vitro receptor binding affinity of 2,4,6-trimethylphenethylamine using a competitive radioligand binding assay. We will focus on the human 5-HT₂A receptor as the primary target of interest, with recommendations for expanding the assay to other relevant receptors.
The Principle of Competitive Radioligand Binding
A radioligand binding assay is a powerful technique to quantify the interaction between a ligand (in this case, 2,4,6-trimethylphenethylamine) and its receptor.[4] The assay relies on the principle of competition. A radiolabeled ligand (a "hot" ligand) with known high affinity and specificity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). In the presence of an unlabeled competing ligand (a "cold" ligand, our compound of interest), the binding of the radioligand to the receptor will be inhibited in a concentration-dependent manner. By measuring the amount of radioactivity bound to the receptors at various concentrations of the cold ligand, we can determine its affinity, typically expressed as the inhibition constant (Kᵢ).
Experimental Design and Workflow
The overall workflow for the receptor binding assay is depicted in the following diagram.
Materials and Reagents
For a robust and reproducible assay, high-quality reagents are essential.
| Reagent/Material | Recommended Source/Specification | Rationale |
| Receptor Source | Human recombinant 5-HT₂A receptor expressed in CHO-K1 or U2OS cells (e.g., from Revvity, GenScript)[2][8][9] | Provides a high concentration of the target receptor with minimal interference from other receptor subtypes. |
| Radioligand | [³H]-Ketanserin (Specific Activity: >60 Ci/mmol) | A well-characterized, high-affinity antagonist radioligand for the 5-HT₂A receptor, ensuring a stable and specific signal.[1][3] |
| Test Compound | 2,4,6-trimethylphenethylamine hydrochloride | The compound of interest, dissolved in an appropriate solvent (e.g., DMSO). |
| Non-specific Binding | Mianserin or unlabeled Ketanserin (10 µM) | Used to define the amount of radioligand binding to non-receptor components. |
| Assay Buffer | 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgSO₄, pH 7.4 | A standard buffer composition that maintains the integrity and function of the receptor.[10] |
| Filtration Plates | 96-well glass fiber filter plates (e.g., Millipore MultiScreen) pre-soaked in 0.5% polyethyleneimine[1] | Glass fiber filters effectively capture cell membranes. Polyethyleneimine pre-treatment reduces non-specific binding of the radioligand to the filter.[1] |
| Scintillation Cocktail | BetaplateScint or equivalent | Optimized for microplate scintillation counters to efficiently detect the beta emissions from ³H.[1] |
| Instrumentation | Microplate scintillation counter (e.g., MicroBeta PLUS), Cell harvester (vacuum manifold) | Essential for high-throughput processing and sensitive detection of radioactivity.[1] |
Detailed Step-by-Step Protocol
This protocol is designed for a 96-well plate format to determine the IC₅₀ of 2,4,6-trimethylphenethylamine at the human 5-HT₂A receptor.
Part 1: Preparation
-
Test Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in assay buffer to obtain a range of final assay concentrations (e.g., from 1 pM to 100 µM). The final DMSO concentration in the assay should not exceed 1% to avoid detrimental effects on receptor binding.
-
-
Receptor Membrane Preparation:
-
Thaw the commercially prepared cell membranes expressing the human 5-HT₂A receptor on ice.
-
Homogenize the membranes in ice-cold assay buffer using a Polytron or similar homogenizer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the membranes in assay buffer to a final concentration that provides an adequate signal-to-noise ratio (typically 50-100 µg of protein per well, to be optimized in preliminary experiments).[1]
-
-
Radioligand Preparation:
Part 2: Assay Execution
-
Assay Plate Setup:
-
To each well of the 96-well filter plate, add the following in order:
-
25 µL of assay buffer for total binding, or 25 µL of 10 µM Mianserin for non-specific binding.
-
25 µL of the serially diluted 2,4,6-trimethylphenethylamine or vehicle (for total and non-specific binding).
-
50 µL of diluted [³H]-Ketanserin.
-
100 µL of diluted receptor membrane preparation.
-
-
The final assay volume in each well is 200 µL .
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes with gentle agitation. The incubation time should be sufficient to reach equilibrium, which should be determined in preliminary kinetic experiments.[12]
-
-
Filtration and Washing:
-
Place the 96-well filter plate on a cell harvester (vacuum manifold).
-
Rapidly aspirate the contents of the wells through the filter membrane.
-
Immediately wash the filters three times with 200 µL of ice-cold assay buffer per well to remove unbound radioligand.
-
Part 3: Detection and Data Analysis
-
Plate Preparation for Counting:
-
Dry the filter plate under a lamp or in a low-temperature oven (e.g., 50°C for 2 hours).[1]
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate.
-
-
Scintillation Counting:
-
Allow the plate to equilibrate in the dark for at least 30 minutes.
-
Count the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
-
Data Analysis and Interpretation
-
Calculating Specific Binding:
-
Total Binding (TB): Average CPM from wells with radioligand, membranes, and vehicle.
-
Non-specific Binding (NSB): Average CPM from wells with radioligand, membranes, and a saturating concentration of a competing ligand (e.g., 10 µM Mianserin).
-
Specific Binding (SB): SB = TB - NSB.
-
-
Generating the Competition Curve:
-
For each concentration of 2,4,6-trimethylphenethylamine, calculate the percentage of specific binding: % Specific Binding = [(CPM_sample - NSB) / SB] * 100
-
Plot the % Specific Binding against the logarithm of the molar concentration of 2,4,6-trimethylphenethylamine. This will generate a sigmoidal dose-response curve.
-
-
Determining IC₅₀ and Kᵢ:
-
Use a non-linear regression analysis software (e.g., GraphPad Prism) to fit the competition curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_D) where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_D is the dissociation constant of the radioligand for the receptor.
-
-
The Kᵢ value represents the affinity of 2,4,6-trimethylphenethylamine for the 5-HT₂A receptor. A lower Kᵢ value indicates a higher binding affinity.
Illustrative Data Presentation
The results of the binding assay can be summarized in a table as follows:
| Receptor | Radioligand | Test Compound | IC₅₀ (nM) | Kᵢ (nM) |
| h5-HT₂A | [³H]-Ketanserin | 2,4,6-trimethylphenethylamine | Experimental Value | Calculated Value |
Assay Validation and Self-Validating Systems
To ensure the trustworthiness of the generated data, the following validation steps are critical:
-
Saturation Binding: Before conducting competition assays, perform a saturation binding experiment with the radioligand ([³H]-Ketanserin) to determine its K_D and the receptor density (B_max) in your membrane preparation. This ensures the integrity of the receptor preparation and provides an accurate K_D value for the Cheng-Prusoff equation.[12]
-
Kinetic Analysis: Determine the association (k_on) and dissociation (k_off) rates of the radioligand to establish the appropriate incubation time to reach equilibrium.[13]
-
Protein Linearity: Confirm that the specific binding is linear within the range of protein concentrations used in the assay.[1]
Expanding the Scope: A Broader Receptor Profile
While the 5-HT₂A receptor is a primary suspect, a comprehensive pharmacological profile requires assessing the binding of 2,4,6-trimethylphenethylamine to a panel of other relevant receptors. This can be achieved by applying the same competitive binding assay principle with different receptor preparations and radioligands.
| Potential Target Receptor | Recommended Radioligand | Rationale for Screening |
| 5-HT₂C | [³H]-Mesulergine[3] | High structural homology with 5-HT₂A; often a co-target for phenethylamines. |
| 5-HT₁A | [³H]-8-OH-DPAT | A common target for psychoactive compounds, mediating different downstream effects. |
| Adrenergic α₁ | [³H]-Prazosin | Phenethylamines can exhibit affinity for adrenergic receptors, contributing to cardiovascular side effects. |
| Adrenergic α₂ | [³H]-Rauwolscine | Another key adrenergic receptor subtype involved in neurotransmitter release. |
| Dopamine D₂ | [³H]-Spiperone or [³H]-Raclopride | To assess potential interactions with the dopaminergic system. |
| TAAR1 | Not amenable to standard radioligand binding assays; requires functional assays. | A key receptor for trace amines and related compounds. |
Safety Precautions
Phenethylamine derivatives should be handled with care.[14][15][16]
-
Chemical Hazards: 2,4,6-trimethylphenethylamine is expected to be toxic if swallowed and may cause severe skin burns and eye damage.[15]
-
Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[14]
-
Radiological Safety: All work with radiolabeled materials must be conducted in designated areas by trained personnel, following all institutional and national regulations for radiation safety.[17]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for determining the receptor binding profile of 2,4,6-trimethylphenethylamine. By following this detailed protocol, researchers can generate reliable and reproducible data on the affinity of this novel compound for the 5-HT₂A receptor and other key CNS targets. This information is a critical first step in understanding its potential psychoactive effects, mechanism of action, and overall pharmacological character.
References
- Baxter, G. S., et al. (1995). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(2), 181-190.
- Elands, J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 41(2-3), 85-91.
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Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link]
- Carpenter, T., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Methods in Molecular Biology (Vol. 190, pp. 31-49). Humana Press.
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Wikipedia. (2024). 5-HT2A receptor. Retrieved from [Link]
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Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.
- Isberg, V., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PLoS ONE, 8(11), e78515.
- Gumpper, R. H., et al. (2024). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry.
- Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515.
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Innoprot. (n.d.). HiTSeeker 5-HT2A Serotonin Receptor Cell Line. Retrieved from [Link]
- ACS Publications. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
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Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 48281. Retrieved from [Link]
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Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
- Lee, S. Y., & Cheong, S. Y. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics, 30(2), 176–185.
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GenScript. (n.d.). Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. Retrieved from [Link]
- Wilson, A. A., et al. (2014). Tactics for preclinical validation of receptor-binding radiotracers. Journal of Cerebral Blood Flow & Metabolism, 34(6), 921–933.
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Application Notes & Protocols: A Framework for Initial Dose Determination of 2,4,6-trimethylphenethylamine in Rodent Studies
Abstract
This document provides a comprehensive guide for researchers, toxicologists, and drug development professionals on establishing initial, scientifically-grounded dosage ranges for the novel compound 2,4,6-trimethylphenethylamine in preclinical animal studies. Given the absence of extensive public data on this specific molecule, this guide outlines a systematic, first-principles approach. It begins with a theoretical dose estimation based on structural analog data, followed by detailed, step-by-step protocols for empirical dose-range finding (DRF) and maximum tolerated dose (MTD) studies in rodent models. The protocols are designed to maximize data quality and reproducibility while adhering to the highest standards of animal welfare, including the principles of the 3Rs (Replacement, Reduction, and Refinement).
Introduction and Rationale
2,4,6-trimethylphenethylamine is a substituted phenethylamine, a chemical class known for a wide range of neuropharmacological activities.[1][2] The development of any novel compound for in vivo research necessitates a careful and systematic determination of an appropriate dose range. This process is critical not only for elucidating the compound's pharmacological effects but also for ensuring the safety and ethical treatment of research animals. Selecting a dose that is too low may yield false-negative results, while a dose that is too high can introduce confounding toxicity and cause unnecessary harm, potentially invalidating the study.[3]
The core challenge with 2,4,6-trimethylphenethylamine is the limited availability of public pharmacokinetic (PK) and toxicological data. Therefore, a robust strategy must be built on logical inference from structurally related molecules, followed by empirical, carefully staged in vivo experiments. This guide provides the necessary framework to navigate this process, enabling researchers to confidently select doses for subsequent efficacy or mechanistic studies.
Pre-Study Analysis: Theoretical Dose Estimation from Structural Analogs
Before initiating any in vivo work, a thorough analysis of structurally similar compounds can provide a crucial, evidence-based starting point. This in silico assessment helps to bracket the likely potency and toxicity of 2,4,6-trimethylphenethylamine.
Structural and Mechanistic Considerations
The key structural feature of 2,4,6-trimethylphenethylamine is the phenethylamine backbone, which it shares with endogenous neurotransmitters like dopamine and potent stimulants like amphetamine.
-
Comparison to Amphetamine: The most critical structural difference is the absence of an alpha-methyl (α-CH₃) group on the ethyl sidechain. In amphetamine, this group sterically hinders and protects the amine from metabolism by monoamine oxidase (MAO).[4] Since 2,4,6-trimethylphenethylamine lacks this feature, it is predicted to be a substrate for MAO, leading to more rapid metabolism and, consequently, lower potency and acute toxicity compared to its amphetamine analog.
-
Comparison to other Phenethylamines: Studies on the parent compound, phenethylamine (PEA), and its methylated analogs in mice show LD₅₀ values in the range of 200-250 mg/kg.[4] In stark contrast, the LD₅₀ for amphetamine in the same study was 25.0 mg/kg.[4] This ten-fold difference underscores the profound impact of the α-methyl group.
-
Ring Substituents: The three methyl groups on the phenyl ring will influence the compound's lipophilicity and interaction with metabolic enzymes and receptor targets. While direct parallels are difficult, it is known that ring substitutions on phenethylamines can dramatically alter pharmacology, as seen in the difference between mescaline (3,4,5-trimethoxy) and TMA-6 (2,4,6-trimethoxyamphetamine).[5][6]
Initial Dose Range Projection
A conservative approach is paramount. Based on the analog data, we can project a potential LD₅₀ in rodents to be >200 mg/kg. A standard practice for a first-in-animal study of an unknown compound is to start dosing at a fraction (e.g., 1/100th to 1/50th) of the lowest projected lethal dose of a relevant analog.
| Compound | Animal Model | LD₅₀ (mg/kg) | Justification for Comparison | Reference |
| Phenethylamine | Mouse | 226.7 | Parent compound without ring substitutions. | [4] |
| p-Methylphenethylamine | Mouse | 206.7 | Structurally similar methylated analog. | [4] |
| Dextroamphetamine | Rat | 96.8 | α-methylated analog; used as a high-potency benchmark. | [7] |
Recommendation: A starting dose for an acute MTD study in mice should be in the range of 1 to 5 mg/kg . This provides a significant safety margin below the doses where toxicity is observed in less potent, structurally related compounds.
Experimental Protocols for Dose Determination
The following protocols provide a staged approach to move from the theoretical estimate to an empirically defined dose range.
Essential Prerequisites
-
Test Article: Obtain 2,4,6-trimethylphenethylamine (hydrochloride salt is common) with a certificate of analysis confirming identity and purity (>97%).[8][9]
-
Vehicle Selection: A sterile, aqueous vehicle is preferred. Sterile 0.9% saline or phosphate-buffered saline (PBS) is recommended. If solubility is an issue, a small percentage of a solubilizing agent like Tween® 80 or DMSO may be used, but the vehicle must be tested alone as a control group.
-
Animal Model: Naive, healthy adult mice (e.g., CD-1 or C57BL/6) of a single sex are recommended for initial MTD studies to reduce variability.[10] Justify the choice of strain based on the research context. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
-
Administration Route: Intraperitoneal (i.p.) injection is often used for initial screening due to its rapid absorption and circumvention of first-pass metabolism. Oral gavage (p.o.) is relevant for studies aiming to model human oral consumption but may require higher doses. The chosen route should be consistent throughout the studies.
Protocol 1: Acute Dose Range Finding (DRF) and MTD Study
Objective: To determine the maximum tolerated dose (MTD) of a single administration of 2,4,6-trimethylphenethylamine. The MTD is defined as the highest dose that does not produce mortality, overt signs of severe toxicity (e.g., convulsions, persistent prostration), or >10-15% loss of initial body weight.[11][12]
Caption: Workflow for a Maximum Tolerated Dose (MTD) Study.
Step-by-Step Methodology:
-
Animal Groups: Establish a minimum of 4 groups (n=3-5 mice per group).
-
Group 1: Vehicle control
-
Group 2: Low Dose (e.g., 5 mg/kg)
-
Group 3: Mid Dose (e.g., 25 mg/kg)
-
Group 4: High Dose (e.g., 125 mg/kg) (Note: Doses are examples. A geometric progression, such as half-log intervals, is recommended. If no effects are seen, a second study with higher doses may be required).
-
-
Procedure: a. Allow animals to acclimate for at least 3 days. b. Record the baseline body weight of each animal on Day 0. c. Administer the assigned dose (or vehicle) as a single bolus. d. Observe animals continuously for the first 30 minutes and then at hourly intervals for the first 4-6 hours. e. After the initial intensive period, observe animals at least once daily for 7 days.[13]
-
Endpoints and Data Collection: a. Clinical Signs: Use a scoring sheet to record the presence, severity, and duration of any abnormal signs. For a stimulant, observe for hyperactivity, stereotypy (repetitive, purposeless movements), tremors, ataxia, piloerection, and changes in respiration.[7] b. Body Weight: Record body weight daily to calculate percentage change from baseline. c. Mortality/Morbidity: Check animals for viability at least twice daily. Any animal found moribund should be humanely euthanized.
Data Presentation Template:
| Dose Group (mg/kg) | N | Mortality (Day 7) | Mean Body Weight Change (Nadir) | Key Clinical Signs Observed |
| Vehicle | 5 | 0/5 | ± 2% | No abnormal findings |
| 5 | 5 | 0/5 | +1% | Mild, transient hyperactivity |
| 25 | 5 | 0/5 | -3% | Moderate hyperactivity, mild stereotypy |
| 125 | 5 | 1/5 | -12% | Severe stereotypy, ataxia, 1 death |
From this example data, the MTD would be estimated to be between 25 and 125 mg/kg, warranting a follow-up study with intermediate doses (e.g., 50 and 75 mg/kg) to refine the value.
Protocol 2: Dose Confirmation and Preliminary Pharmacokinetic (PK) Assessment
Objective: To confirm the single-dose MTD and to understand the basic dose-exposure relationship (toxicokinetics) at well-tolerated doses. This step is crucial for ensuring that increasing doses lead to proportionally increasing systemic exposure.[14][15]
Caption: Integrated Framework for Dose Selection.
Step-by-Step Methodology:
-
Animal Groups: Based on the MTD study, select 3-4 dose levels.
-
Group 1: Vehicle control
-
Group 2: Low Dose (e.g., No Observed Adverse Effect Level, or NOAEL, from MTD study)
-
Group 3: Mid Dose (e.g., ~50% of MTD)
-
Group 4: High Dose (at or just below the MTD)
-
-
Procedure: a. Use a larger group size (n=6-8 per group) to accommodate PK sampling. b. Administer the assigned dose. c. Collect blood samples (e.g., via tail vein or submandibular bleed) at predetermined time points. For a novel stimulant, a suggested schedule is: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, and 8 hr post-dose. d. Process blood to plasma and store at -80°C until analysis.
-
Endpoints: a. Clinical Observations and Body Weights: As described in Protocol 1. b. Pharmacokinetics: Analyze plasma samples using a validated bioanalytical method (typically LC-MS/MS) to determine the concentration of 2,4,6-trimethylphenethylamine. Calculate key PK parameters.[16]
Data Presentation Template:
| Dose Group (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋₈ (hr*ng/mL) | Dose Proportionality |
| 10 | 150 | 0.5 | 450 | - |
| 40 | 620 | 0.5 | 1900 | Yes (Approx. 4x) |
| 80 | 1150 | 0.5 | 3500 | Yes (Approx. 2x) |
Application: Selecting Doses for Definitive Studies
The data gathered from the MTD and PK studies provide a robust foundation for selecting doses for subsequent, hypothesis-driven research.
-
High Dose: This should be set at or near the MTD. This dose level explores the upper limit of the pharmacological effect before it is confounded by toxicity.
-
Low Dose: This should be a dose that is well-tolerated (e.g., the NOAEL) and produces quantifiable, but low, systemic exposure. It serves to establish the lower bound of the dose-response curve.
-
Intermediate Dose(s): One or two mid-doses should be selected to lie between the low and high doses (e.g., on a logarithmic scale) to fully characterize the dose-response relationship.
By following this structured, data-driven methodology, researchers can proceed with confidence that their chosen doses are safe, relevant, and optimized to yield clear, interpretable results.
References
-
Wikipedia. (n.d.). 2,4,6-Trimethoxyphenethylamine. Retrieved from [Link]
-
Norecopa. (2021). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). ADDERALL® CII Prescribing Information. Retrieved from [Link]
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European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (n.d.). Guidance on Dose Selection (TR No. 138). Retrieved from [Link]
-
NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
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Creton, S., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology. Retrieved from [Link]
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Heal, D. J., & Frie, T. J. (1991). Dopaminergic transmission and (+)amphetamine-induced lethality in aggregated mice. Psychopharmacology. Retrieved from [Link]
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Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]
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IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4,6-Trimethoxyamphetamine. Retrieved from [Link]
-
Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]
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Mosnaim, A. D., et al. (2019). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. Journal of Psychoactive Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
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Liu, X., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. Oncotarget. Retrieved from [Link]
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I. G. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. Retrieved from [Link]
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Application Notes and Protocols for Mescaline Analogs in Neuroscience Research
For: Researchers, scientists, and drug development professionals.
Introduction: Re-exploring a Classic Psychedelic Scaffold
Mescaline, a naturally occurring psychedelic phenethylamine from the peyote cactus, has a long history of human use and was one of the first psychedelics to be studied in a scientific context.[1][2][3] Its unique structure has served as a foundational scaffold for the synthesis of a diverse array of analogs, each with distinct pharmacological profiles. In recent years, a resurgence of interest in psychedelic compounds for their potential therapeutic applications in psychiatric disorders has brought mescaline and its analogs back into the focus of neuroscience research.[4]
These compounds primarily exert their effects through the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR) widely expressed in the cerebral cortex.[5][6] Agonism at this receptor is a key initiating event for the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.[5][7] Beyond their hallucinogenic properties, emerging evidence suggests that these molecules can induce rapid and lasting neuroplastic changes, offering a potential mechanism for their therapeutic efficacy.[8][9] This guide provides an in-depth overview of the applications of mescaline analogs in neuroscience research, complete with detailed protocols for their investigation.
Pharmacological Landscape of Mescaline Analogs
The pharmacological diversity of mescaline analogs stems from specific structural modifications to the parent molecule. These modifications can significantly alter potency, receptor binding affinity, and functional selectivity. Understanding these structure-activity relationships (SAR) is crucial for selecting the appropriate tool compound for a given research question.
Key Structural Modifications and Their Consequences:
-
α-Methylation: The addition of a methyl group at the alpha position of the ethylamine side chain (creating amphetamine analogs like TMA) generally increases potency.[10][11][12]
-
4-Position Alkoxy Group Homologation: Replacing the 4-methoxy group with larger alkoxy groups (e.g., ethoxy in escaline, propoxy in proscaline) can also enhance potency.[10][11][12]
-
Ring Substitution Pattern: Shifting the substituent pattern from 3,4,5- to 2,4,5- (as in TMA-2) can influence activity and receptor interaction profiles.[10][11]
The following tables summarize the in vitro receptor binding affinities and in vivo potencies of a selection of mescaline analogs, providing a quantitative basis for experimental design.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Mescaline and Analogs
| Compound | 5-HT2A | 5-HT2C | 5-HT1A | α1A | α2A | D2 |
| Mescaline | 9,400 | >10,000 | 1,600 | >10,000 | 6,400 | >10,000 |
| Escaline | 1,500 | 8,800 | 5,100 | >10,000 | >10,000 | >10,000 |
| Proscaline | 810 | 5,600 | 4,200 | >10,000 | >10,000 | >10,000 |
| TMA | 3,500 | 4,100 | 6,700 | >10,000 | >10,000 | >10,000 |
| 3C-E | 1,100 | 2,700 | 8,100 | >10,000 | >10,000 | >10,000 |
| 3C-P | 1,100 | 2,700 | 7,600 | >10,000 | >10,000 | >10,000 |
| TMA-2 | 450 | 1,100 | >10,000 | 7,100 | >10,000 | >10,000 |
| MEM | 330 | 1,100 | >10,000 | 5,200 | >10,000 | >10,000 |
| MPM | 370 | 1,200 | >10,000 | 5,100 | >10,000 | >10,000 |
Data compiled from Rickli et al., 2016 and Luethi et al., 2018b as cited in[10].
Table 2: In Vivo Potency (ED50, µmol/kg) of Mescaline and Analogs in the Mouse Head-Twitch Response (HTR) Assay
| Compound | ED50 (µmol/kg) |
| Mescaline | 27.4 |
| Escaline | 11.2 |
| Proscaline | 8.09 |
| TMA | 13.6 |
| 3C-E | 8.54 |
| 3C-P | 8.47 |
| TMA-2 | 12.4 |
| MEM | 13.6 |
| MPM | 12.1 |
Data from Halberstadt et al., 2019.[13]
Core Application: Investigating Neuroplasticity
A primary application of mescaline analogs in neuroscience is the investigation of their effects on neuroplasticity. Psychedelic compounds have been shown to promote structural and functional changes in neurons, including neuritogenesis, spinogenesis, and synaptogenesis.[8][9] These effects are thought to be mediated by the activation of intracellular signaling pathways downstream of the 5-HT2A receptor, such as the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways.[14]
Signaling Pathway Overview
Caption: 5-HT2A receptor signaling cascade initiated by mescaline analogs.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in the study of mescaline analogs.
Protocol 1: In Vitro Assessment of Neurite Outgrowth in Primary Cortical Neurons
This protocol details a method for assessing the effects of mescaline analogs on the structural plasticity of neurons in culture.
1. Materials and Reagents:
-
Primary cortical neurons (e.g., from E17-E18 mouse embryos)
-
Poly-D-lysine coated culture plates
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27)
-
Mescaline analog stock solutions (in a suitable vehicle, e.g., DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system
2. Procedure:
-
Cell Plating: Plate primary cortical neurons onto poly-D-lysine coated plates at a suitable density and culture for 5-7 days to allow for the development of a baseline neurite network.[3][15]
-
Compound Treatment: Prepare serial dilutions of the mescaline analog in culture medium. Replace the existing medium with the compound-containing medium and incubate for a predetermined time (e.g., 24-72 hours). Include a vehicle-only control.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
3. Expected Results and Interpretation: An increase in neurite length and branching in compound-treated wells compared to the vehicle control would indicate a positive effect on neuritogenesis. This can be quantified and compared across different analogs and concentrations to establish a dose-response relationship.
Protocol 2: In Vivo Assessment of 5-HT2A Receptor Activation using the Head-Twitch Response (HTR) in Mice
The HTR is a rapid, rotational head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.[5][18][19]
1. Animals and Housing:
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Compound Administration: Administer the mescaline analog or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation: Place each mouse individually into a clean observation chamber (e.g., a standard mouse cage or a cylindrical arena).
-
HTR Quantification:
-
Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches over a defined period (e.g., 30-60 minutes).[5]
-
Automated Detection: Utilize a magnetometer-based system or video analysis software for automated and unbiased quantification of HTRs.[5][20][21]
-
-
Data Analysis:
-
Calculate the total number of head twitches for each animal.
-
Determine the dose-response relationship and calculate the ED50 value (the dose that produces 50% of the maximal response).
-
3. Self-Validation and Controls:
-
Vehicle Control: A group of animals should receive the vehicle alone to establish the baseline rate of head twitches.
-
Positive Control: A known 5-HT2A agonist (e.g., DOI or LSD) can be used as a positive control.
-
Antagonist Pre-treatment: To confirm the involvement of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin or M100907) before the administration of the mescaline analog. A significant reduction in HTR frequency would confirm 5-HT2A receptor mediation.
Caption: Experimental workflow for the head-twitch response (HTR) assay.
Protocol 3: Western Blotting for BDNF and Phospho-mTOR Pathway Activation
This protocol allows for the quantification of changes in key proteins involved in neuroplasticity signaling pathways.
1. Sample Preparation (from cultured neurons or brain tissue):
-
Lysis: Lyse cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. For BDNF, an acid-extraction protocol may be necessary to release bound protein.[22]
-
Homogenization: Homogenize tissue samples using a sonicator or bead homogenizer.
-
Centrifugation: Centrifuge the lysates to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting:
-
Sample Loading: Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Electrophoresis: Separate proteins by size via gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BDNF, phospho-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[23]
3. Data Analysis:
-
Densitometry: Quantify the band intensity for each protein using image analysis software.
-
Normalization: Normalize the intensity of the target proteins (BDNF, phospho-mTOR) to the loading control. For phospho-proteins, also normalize to the total protein levels.
-
Statistical Analysis: Compare the normalized protein levels between treatment groups and the vehicle control.
Conclusion and Future Directions
Mescaline analogs represent a rich chemical space for probing the complexities of the serotonergic system and its role in neuroplasticity. The protocols outlined in this guide provide a framework for the systematic investigation of these compounds, from their fundamental receptor interactions to their effects on neuronal structure and in vivo behavioral responses. As our understanding of the molecular mechanisms underlying the therapeutic effects of psychedelics deepens, mescaline and its derivatives will undoubtedly continue to be valuable tools in the development of novel therapeutics for a range of neuropsychiatric conditions. Future research may focus on developing analogs with biased agonism at the 5-HT2A receptor, potentially separating the therapeutic neuroplastic effects from the hallucinogenic properties.
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Lyons, T. W., & Olson, D. E. (2022). Biochemical Mechanisms Underlying Psychedelic-Induced Neuroplasticity. ACS Chemical Neuroscience, 13(21), 3082–3096. [Link]
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De Gregorio, D., & Gobbi, G. (2024). The Fascinating Link between Psychedelics and Neuroplasticity. International Journal of Molecular Sciences, 25(19), 11293. [Link]
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de Vos, C. M. H., Mason, N. L., & Kuypers, K. P. C. (2021). Psychedelics and Neuroplasticity: A Systematic Review Unraveling the Biological Underpinnings of Psychedelics. Frontiers in Psychiatry, 12, 724606. [Link]
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Patsnap. (2024). What are 5-HT2A receptor agonists and how do they work? Patsnap Synapse. [Link]
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Zhang, G., & Yaden, D. B. (2025). Psilocybin and Neuroplasticity: A Review of Preclinical and Clinical Studies. Chronic Diseases and Translational Medicine, 11(2), 111-119. [Link]
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Pallavicini, C., & Radi, R. (2024). Psychedelic-Induced Neural Plasticity: A Comprehensive Review and a Discussion of Clinical Implications. International Journal of Molecular Sciences, 25(13), 7248. [Link]
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Halberstadt, A. L., Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Psychopharmacology, 236(5), 1577–1590. [Link]
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UC Davis Health. (2024). New tool tracks how psychedelics affect neurons in the brain. UC Davis Health News. [Link]
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Halberstadt, A. L., Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Psychopharmacology, 236(5), 1577–1590. [Link]
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Wikipedia. (n.d.). 5-HT2A receptor. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Nichols, D. E. (2013). Psychedelic Breakthroughs in Neuroscience: How Psychedelic Drugs Influenced the Growth and Development of Psychopharmacology. MAPS Bulletin, 23(1). [Link]
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Halberstadt, A. L., Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. ResearchGate. [Link]
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Wikipedia. (n.d.). Mescaline. In Wikipedia. Retrieved January 17, 2026, from [Link]
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National Institutes of Health. (2024). How psychedelic drugs alter the brain. NIH Research Matters. [Link]
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Berg, K. A., & Clarke, W. P. (2010). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]
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REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL Blog. [Link]
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Neuroscience News. (2025). More Than Serotonin: How Psychedelics Engage the Whole Brain. Neuroscience News. [Link]
- Holze, F., & Liechti, M. E. (2022). Effects of mescaline and of mescaline analogs (scalines) to assist psychotherapy. U.S.
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Blossom Analysis. (2018). Dark Classics in Chemical Neuroscience: Mescaline. Blossom Analysis. [Link]
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Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. In Wikipedia. Retrieved January 17, 2026, from [Link]
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Dinis-Oliveira, R. J. (2017). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Molecular Pharmacology, 10(2), 124–134. [Link]
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El-Aneed, A., & Jeganathan, S. (2021). Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. Molecules, 26(11), 3247. [Link]
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QPS. (2022). From Cultural Rite to Clinical Trial - Mescaline Potential. QPS Blog. [Link]
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Kovacic, P. (2010). Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships. Oxidants and Antioxidants in Medical Science, 1(1), 45-56. [Link]
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Technology Networks. (2021). Mescaline-Like Psychedelic Alters Synaptic Plasticity. Technology Networks Neuroscience News. [Link]
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Cassels, B. K., & Sáez-Briones, P. (2018). Dark Classics in Chemical Neuroscience: Mescaline. ACS Chemical Neuroscience, 9(10), 2448–2457. [Link]
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Cassels, B. K., & Sáez-Briones, P. (2018). Dark Classics in Chemical Neuroscience: Mescaline. ACS Chemical Neuroscience, 9(10), 2448–2457. [Link]
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Gatch, M. B., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12845. [Link]
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Daly, J. W., Axelrod, J., & Witkop, B. (1962). In vitro metabolic intermediates of mescaline. The process entails monodemethylation to phenolic diethers. Journal of Biological Chemistry, 237(6), 1899-1902. [Link]
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Biosensis. (n.d.). Tissue Lysate Preparation: Acid-Extraction of BDNF for Western Blotting Analysis. Biosensis. [Link]
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Mannucci, C., et al. (2019). Representative Western blot analysis of BDNF (a) and mTOR (b) in brains of controls and CdCl2 - (2 mg/kg ip) challenged mice treated with vehicle or PDRN (8 mg/kg ip), respectively. ResearchGate. [Link]
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Axol Bioscience. (n.d.). How to Perform Immunocytochemistry (synaptic). Axol Bioscience. [Link]
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Dold, C. L. (2014). An Introduction: Quantification of the Hippocampal BDNF Content of Maternally Separated Rats Using a Western Blot Protocol. Digital Scholarship@UNLV. [Link]
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Montenegro-Venegas, C., et al. (2020). Protocol for Quantitative Analysis of Synaptic Vesicle Clustering in Axons of Cultured Neurons. STAR Protocols, 1(2), 100078. [Link]
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McLean, T. H., et al. (2006). C-(4,5,6-trimethoxyindan-1-yl)methanamine: A Mescaline Analogue Designed Using a Homology Model of the 5-HT 2A Receptor. Journal of Medicinal Chemistry, 49(18), 5463–5467. [Link]
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Palenicek, T., et al. (2024). Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. bioRxiv. [Link]
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Kaech, S., & Banker, G. (2006). Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. Nature Protocols, 1(5), 2406–2415. [Link]
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Bogen, I. L., et al. (2013). Post-embedding Immunogold labeling of synaptic proteins in hippocampal slice cultures. Journal of Visualized Experiments, (74), e50230. [Link]
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Wang, Y., et al. (2021). Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective. Frontiers in Bioengineering and Biotechnology, 9, 730849. [Link]
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Chiappalone, M., et al. (2006). In Vitro Studies of Neuronal Networks and Synaptic Plasticity in Invertebrates and in Mammals Using Multielectrode Arrays. Brain Research Reviews, 51(2), 245–264. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for the Separation of Phenethylamine Isomers
Welcome to the Technical Support Center dedicated to the intricate challenge of separating phenethylamine isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of developing robust and efficient chromatographic methods for these structurally similar compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical field experience. Our goal is to empower you with the knowledge to not only resolve common separation issues but also to understand the underlying mechanisms driving your chromatographic success.
Troubleshooting Guide: From Tailing Peaks to Elusive Isomers
This section addresses specific, practical problems you may encounter during method development. Each question is followed by a detailed explanation of the cause and a step-by-step guide to resolving the issue.
Q1: I'm observing significant peak tailing for my basic phenethylamine analytes in reversed-phase HPLC. What is the likely cause, and how can I improve peak shape?
A1: Peak tailing of basic compounds like phenethylamines in reversed-phase chromatography is a classic problem that primarily stems from secondary interactions between the protonated amine groups of the analytes and residual, acidic silanol groups on the silica-based stationary phase. At a typical mobile phase pH (e.g., 3-6), these amines are positively charged and can interact strongly with the negatively charged, deprotonated silanols, leading to a non-ideal partitioning process and, consequently, tailing peaks.
To mitigate this, we need to suppress these undesirable interactions. Here are the recommended approaches:
Protocol 1: Mobile Phase pH Adjustment
-
Understand the Analyte's pKa: Phenethylamine has a pKa of approximately 9.8. To ensure it is fully protonated and to minimize interactions with silanols, it's often beneficial to work at a low pH.
-
Initial pH Scouting: Start with a mobile phase pH of around 3.0, using an acidic modifier like formic acid or trifluoroacetic acid (TFA). A 0.1% (v/v) concentration is a good starting point.
-
Systematic pH Evaluation: If tailing persists, you can evaluate the effect of pH more systematically. Prepare mobile phases with pH values ranging from 2.5 to 4.0 in 0.5 unit increments. Be mindful of the pH limitations of your column.
-
Observe the Trend: As you lower the pH, the silanol groups become more protonated (neutral), reducing their capacity for secondary interactions and improving peak shape.
Protocol 2: Employing an Ion-Pairing Reagent
When pH adjustment alone is insufficient, ion-pairing chromatography can be a powerful tool. An ion-pairing reagent, typically a sulfonic acid for basic analytes, is added to the mobile phase.[1][2] This reagent has a charged head that pairs with the analyte and a hydrophobic tail that interacts with the stationary phase, effectively masking the analyte's charge and improving its retention and peak shape.[1][3]
-
Select an Ion-Pairing Reagent: For basic phenethylamines, sodium 1-hexanesulfonate is a common choice.
-
Determine the Optimal Concentration: Start with a concentration of 5-10 mM of the ion-pairing reagent in your mobile phase. The concentration can be optimized to fine-tune retention and resolution.
-
Equilibrate the Column: It is crucial to thoroughly equilibrate the column with the ion-pairing mobile phase, as the reagent needs to adsorb onto the stationary phase to create a dynamic ion-exchange surface.[3]
-
Consider a Dedicated Column: Due to the persistent nature of ion-pairing reagents, it is highly recommended to dedicate a column for this application to avoid carryover to other methods.[2]
Q2: My goal is to separate chiral phenethylamine enantiomers, but I'm not achieving baseline resolution. What are my options?
A2: The separation of enantiomers requires a chiral environment. This can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[4][5]
Direct Chiral Separation (Preferred Method)
Direct separation on a CSP is often the preferred approach as it is simpler and avoids potential complications from the derivatization reaction.[4] Polysaccharide-based CSPs are particularly effective for the chiral separation of amines.[6][7]
Protocol 3: Chiral Stationary Phase Screening
-
Column Selection: Start with a polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose.
-
Mobile Phase Screening:
-
Normal Phase: A mobile phase of hexane/isopropanol/diethylamine (e.g., 80:20:0.1 v/v/v) is a good starting point. The diethylamine is a basic additive that helps to improve peak shape by competing with the analyte for active sites on the stationary phase.
-
Reversed Phase: A mobile phase of acetonitrile/water with a buffer (e.g., ammonium bicarbonate) can also be effective.
-
-
Optimization: Adjust the ratio of the organic modifier (e.g., isopropanol) to fine-tune retention and resolution. The concentration of the basic additive can also be optimized.
Indirect Chiral Separation (Derivatization)
If a suitable CSP is not available, or if higher sensitivity is needed, derivatization with a chiral derivatizing agent (CDA) is a viable alternative.[4][5] The resulting diastereomers have different physicochemical properties and can be separated on a standard C18 column.
Protocol 4: Chiral Derivatization
-
Select a Chiral Derivatizing Agent: S-(-)-N-(trifluoroacetyl)prolyl chloride (TFAPC) is a commonly used CDA for primary and secondary amines.
-
Reaction: The derivatization reaction is typically carried out in an aprotic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to neutralize the HCl formed during the reaction.
-
Analysis: The resulting diastereomers can then be separated on a C18 column using a standard reversed-phase mobile phase (e.g., acetonitrile/water gradient).
Q3: I am trying to separate positional isomers of phenethylamine, but they are co-eluting. How can I improve the selectivity of my method?
A3: The separation of positional isomers is challenging due to their very similar physicochemical properties.[8][9] Success often lies in exploiting subtle differences in their structure and polarity through careful selection of the stationary phase and mobile phase composition.
Strategies for Enhancing Selectivity:
-
Stationary Phase Chemistry: A standard C18 column may not provide sufficient selectivity. Consider a column with a different stationary phase chemistry, such as a biphenyl or a fluoro-phenyl phase.[10] These phases offer different retention mechanisms (e.g., pi-pi interactions) that can enhance the separation of aromatic positional isomers.
-
Mobile Phase Modifier: The choice and concentration of the organic modifier can significantly impact selectivity.
-
Methanol vs. Acetonitrile: Methanol is a protic solvent that can engage in hydrogen bonding, while acetonitrile is aprotic. Evaluating both can reveal differences in selectivity for your isomers.
-
Modifier Blends: Sometimes, a mixture of methanol and acetonitrile can provide better selectivity than either solvent alone.
-
-
Temperature Optimization: Adjusting the column temperature can alter the selectivity of the separation. A good starting point is to evaluate temperatures between 25°C and 40°C.
Table 1: Comparison of Mobile Phase Additives for Phenethylamine Isomer Separation
| Mobile Phase Additive | Primary Function | Typical Concentration | Advantages | Disadvantages |
| Formic Acid | pH control, protonates analytes | 0.1% (v/v) | Volatile, MS-compatible | Can be corrosive to HPLC components |
| Trifluoroacetic Acid (TFA) | Strong ion-pairing agent, pH control | 0.05-0.1% (v/v) | Excellent peak shape for bases | Can cause ion suppression in MS |
| Ammonium Formate/Acetate | pH buffer, aids in ionization for MS | 5-20 mM | Good for MS sensitivity | May not provide sufficient peak shape improvement on its own |
| Triethylamine (TEA) | Silanol blocker in normal phase | 0.1% (v/v) | Improves peak shape for bases | Not MS-compatible, strong odor |
Frequently Asked Questions (FAQs)
What is the role of pH in the separation of phenethylamine isomers?
The pH of the mobile phase is a critical parameter that governs the ionization state of both the phenethylamine analytes and the stationary phase.[11] Since phenethylamines are basic, a lower pH will lead to their protonation (positive charge). This can increase their water solubility and decrease their retention in reversed-phase chromatography. Conversely, a higher pH will deprotonate them, making them more hydrophobic and increasing their retention. The pH also affects the charge of the stationary phase; at low pH, silanol groups are protonated and less likely to cause secondary interactions.[12][13] Therefore, optimizing the pH is a balancing act to achieve the desired retention, selectivity, and peak shape.
When should I consider using Supercritical Fluid Chromatography (SFC) for phenethylamine isomer separation?
Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for the separation of phenethylamine isomers, particularly for chiral separations.[10][14] SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of a polar co-solvent like methanol.[10][14] This technique offers several advantages:
-
High Speed: The low viscosity of the mobile phase allows for faster separations without a significant loss in efficiency.[14]
-
Orthogonal Selectivity: SFC can often provide different selectivity compared to HPLC, making it a valuable tool for separating challenging isomer pairs.[10]
-
Green Chemistry: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents.[14]
SFC has been successfully applied to the separation of both positional and chiral isomers of phenethylamines, often achieving baseline separation in a fraction of the time required by HPLC.[8][10]
Visualizing the Workflow
Decision Workflow for Phenethylamine Isomer Separation
Caption: Decision workflow for phenethylamine isomer separation.
Mechanism of Ion-Pair Chromatography
Caption: Simplified mechanism of ion-pair chromatography.
References
-
Fast Separation of Selected Cathinones and Phenylethylamines by Supercritical Fluid Chromatography. (2015). ResearchGate. [Link]
-
Rapid Separation and Detection of Phenethylamines Isomers by Ultra Performance Convergence Chromatography-Mass Spectrometry. (2018). Journal of Chinese Mass Spectrometry Society. [Link]
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Optimization of the separation and on-line sample concentration of phenethylamine designer drugs with capillary electrophoresis–fluorescence detection. (2007). Journal of Chromatography A. [Link]
-
Chiral Separation of phenethylamines. (2015). Chromatography Forum. [Link]
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016).
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). Metabolites. [Link]
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Effect of pH on the analyte separation. (2018). ResearchGate. [Link]
-
Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. (2018). Drug Testing and Analysis. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2000). ResearchGate. [Link]
-
Optimization of the separation and on-line sample concentration of phenethylamine designer drugs with capillary electrophoresis-fluorescence detection. (2007). PubMed. [Link]
-
How does an alkaline pH affect normal-phase flash chromatography separations?. (2023). Biotage. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2015). ResearchGate. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2018). Metabolites. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]
-
The influence of organic solvents on phenylethylamines in capillary zone electrophoresis. (2022). Journal of Chromatography A. [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP Universal Journal of Advances in Pharmaceutical Sciences. [Link]
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How Does pH Affect Chromatography?. (2025). Chemistry For Everyone - YouTube. [Link]
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What Is Ion Pair Chromatography?. (2025). Chemistry For Everyone - YouTube. [Link]
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- 8. Rapid Separation and Detection of Phenethylamines Isomers by Ultra Performance Convergence Chromatography-Mass Spectrometry [fxcsxb.com]
- 9. Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
addressing solubility issues of 2,4,6-trimethylphenethylamine HCl in aqueous solutions
Technical Support Center: 2,4,6-Trimethylphenethylamine HCl Solubility
Welcome to the technical support center for 2,4,6-trimethylphenethylamine hydrochloride (HCl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of 2,4,6-trimethylphenethylamine HCl?
A1: 2,4,6-Trimethylphenethylamine HCl is the hydrochloride salt of the parent amine, 2,4,6-trimethylphenethylamine.[1] The salt form significantly enhances its stability and aqueous solubility compared to the freebase.[2][3] Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₇N · HCl | |
| Molecular Weight | 199.72 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 296-305 °C | |
| CAS Number | 3167-10-0 | [1] |
Understanding these fundamental properties is the first step in designing effective dissolution protocols. The hydrochloride salt form is specifically chosen to improve its handling and solubility in aqueous media, a common practice for amine-containing active pharmaceutical ingredients (APIs).[2][3]
Q2: I'm having trouble dissolving 2,4,6-trimethylphenethylamine HCl in water. What is the expected solubility and what factors influence it?
A2: While the hydrochloride salt form enhances water solubility, challenges can still arise.[2][3] Phenethylamine hydrochlorides are generally soluble in water due to their ionic nature and ability to form hydrogen bonds.[2][3] However, the "trimethyl" substitution on the phenyl ring of 2,4,6-trimethylphenethylamine HCl introduces significant hydrophobicity, which can limit its aqueous solubility compared to simpler phenethylamine salts.[4]
Several factors critically influence the solubility of this compound:
-
pH: The pH of the aqueous solution is the most critical factor. As an amine salt, its solubility is highly pH-dependent.[5][6][7]
-
Temperature: Solubility often increases with temperature, although this effect may be modest and should be evaluated on a case-by-case basis.
-
Ionic Strength: The presence of other salts in the solution (e.g., in buffers) can either increase or decrease solubility (salting-in or salting-out effects).
-
Purity of the Compound: Impurities can affect the dissolution process. Ensure you are using a high-purity grade of the compound.
Q3: Why is the pH of my solution so important for dissolving this compound?
A3: The pH of the solution dictates the ionization state of the amine group, which is the primary determinant of its water solubility.[4][8][9]
-
In Acidic to Neutral pH (pH < ~pKa): The amine group is protonated (R-NH₃⁺), forming a charged species. This ionic form is polar and readily interacts with water molecules, leading to higher solubility.[8][9]
-
In Basic pH (pH > ~pKa): The amine group is deprotonated (R-NH₂), becoming the neutral "freebase." This form is significantly more hydrophobic (less polar) and, consequently, much less soluble in water.[9]
If you attempt to dissolve the HCl salt in a basic buffer, the buffer can neutralize the acidic proton on the amine, converting it to the insoluble freebase and causing precipitation.
Troubleshooting Guides
Problem 1: My 2,4,6-trimethylphenethylamine HCl is not dissolving completely in water or a neutral buffer (e.g., PBS pH 7.2).
-
Cause: The intrinsic solubility of the compound at that specific pH and temperature might be lower than the concentration you are trying to achieve. The hydrophobic nature of the trimethyl-substituted phenyl ring can limit solubility even in the protonated state.[4]
-
Troubleshooting Steps:
-
Lower the pH: The most effective strategy is to lower the pH of your solvent. Try dissolving the compound in a slightly acidic solution (e.g., pH 4-6). This ensures the amine remains fully protonated and maximizes solubility.[6][7]
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) while stirring.[10] This can increase the rate of dissolution and may slightly increase the solubility limit. Avoid excessive heat, which could potentially degrade the compound.
-
Sonication: Use a sonicator bath to provide mechanical energy, which can help break up solid particles and facilitate dissolution.[10]
-
Start with a Stock Solution: Prepare a concentrated stock solution in a more favorable solvent and then dilute it into your aqueous buffer. See the protocol below.
-
Problem 2: The compound dissolves initially but then precipitates out of my buffered solution over time.
-
Cause: This is a classic sign of pH-dependent precipitation or exceeding the equilibrium solubility in the final buffer.[5] This often happens when a stock solution prepared in an organic solvent or a highly acidic solution is diluted into a buffer with a higher pH (e.g., PBS at pH 7.4). The buffer's capacity may be insufficient to maintain the low pH needed to keep the compound protonated and dissolved.
-
Troubleshooting Steps:
-
Verify Final pH: After adding the compound's stock solution to your buffer, measure the final pH. If it has shifted upwards, it could be the cause of precipitation.
-
Use a Co-solvent System: For final formulations, especially at higher concentrations, a co-solvent system may be necessary to maintain solubility.[11][12] Common co-solvents include DMSO, ethanol, or polyethylene glycols (PEGs).[11][12][13]
-
Conduct a Solubility Screen: Systematically determine the compound's solubility in your specific buffer system at the intended experimental temperature. This will define the maximum concentration you can work with.
-
Problem 3: I prepared a stock solution in DMSO, but it crashes out when I dilute it into my aqueous assay buffer.
-
Cause: This is a common issue for hydrophobic compounds.[10] While highly soluble in DMSO, the compound's solubility in the final aqueous buffer is the limiting factor. The drastic change in solvent polarity upon dilution causes the compound to precipitate.[10]
-
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of DMSO in your assay, but may keep the compound below its solubility limit in the final buffer.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, try a serial dilution. For example, dilute the DMSO stock into a 1:1 mixture of ethanol and water first, then add this intermediate solution to your final buffer.
-
Incorporate a Surfactant: For certain applications, adding a small amount of a non-ionic surfactant like Tween® 80 or Polysorbate 80 to the final buffer can help maintain the solubility of hydrophobic compounds.[14]
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is designed to prepare a 10 mg/mL aqueous stock solution by leveraging pH control.
-
Weigh the Compound: Accurately weigh 10 mg of 2,4,6-trimethylphenethylamine HCl.
-
Initial Suspension: Add the powder to 0.8 mL of purified water. It will likely form a suspension.
-
Acidify: While stirring, add 0.1 M HCl dropwise until the solid completely dissolves. Monitor the pH to ensure it is in the acidic range (e.g., pH 3-4).
-
Volume Adjustment: Once fully dissolved, add purified water to bring the final volume to 1.0 mL.
-
Final pH Check: Measure and record the final pH of the stock solution.
-
Sterilization (if required): If for cell culture or in vivo use, sterile-filter the solution through a 0.22 µm syringe filter.
Protocol 2: Determining Equilibrium Solubility (Shake-Flask Method)
This protocol, adapted from WHO guidelines, determines the equilibrium solubility in a specific buffer.[15]
-
Prepare Buffer: Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Add Excess Compound: Add an excess amount of 2,4,6-trimethylphenethylamine HCl to a known volume of the buffer in a sealed vial (e.g., 10 mg in 1 mL). The goal is to have undissolved solid remaining.
-
Equilibrate: Place the vial on a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15][16]
-
Separate Solid and Liquid: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample the Supernatant: Carefully collect a known volume of the clear supernatant, being careful not to disturb the pellet.
-
Quantify: Dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[14][17]
-
Calculate Solubility: The measured concentration represents the equilibrium solubility of the compound in that buffer at that temperature.
Visual Guides
Logical Workflow for Troubleshooting Solubility Issues
This diagram outlines a systematic approach to addressing solubility challenges.
Caption: Systematic workflow for troubleshooting solubility.
Effect of pH on the Ionization State and Solubility
This diagram illustrates the chemical equilibrium that governs the solubility of 2,4,6-trimethylphenethylamine HCl.
Caption: pH-dependent equilibrium of the amine salt.
Advanced Considerations
Forced Degradation Studies
If the stability of your solution is a concern, especially when using heat or extreme pH, a forced degradation study is recommended.[18][19] This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidation, high heat) to identify potential degradation products and establish the stability-indicating capability of your analytical methods.[20][21]
Salt Disproportionation
In some cases, particularly in formulations with certain excipients, the hydrochloride salt can convert to the less soluble freebase even in a solid or semi-solid state, a process known as salt disproportionation. This is an advanced topic but is a critical consideration in late-stage drug development.
We hope this guide provides the necessary information to overcome solubility challenges with 2,4,6-trimethylphenethylamine HCl. For further assistance, please contact our technical support team.
References
- Vertex AI Search. (n.d.). Phenethylamine hydrochloride | Solubility of Things.
- Teva API. (n.d.). Solving solubility issues in modern APIs.
- Tripathi D et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- Sigma-Aldrich. (n.d.). 2,4,6-Trimethylphenethylamine 97 3167-10-0.
- World Health Organization (WHO). (n.d.). Annex 4.
- Sigma-Aldrich. (n.d.). 2,4,6-Trimethylphenethylamine 97 3167-10-0.
- BenchChem. (n.d.). Troubleshooting precipitation of Ethacizine hydrochloride in buffer.
- CymitQuimica. (n.d.). CAS 156-28-5: 2-Phenylethylamine hydrochloride.
- Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
- BenchChem. (n.d.). Formulation of 2-Phenylethylamine Hydrochloride for In Vivo Studies: Application Notes and Protocols.
- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- Pharmaceutical Technology. (n.d.). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions.
- AAT Bioquest. (2023, March 17). Does pH affect solubility?.
- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Cayman Chemical. (n.d.). 2,4,6-Trimethoxyamphetamine (hydrochloride) (TMA-6, CAS Number: 23815-74-9).
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Focus Asia.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 3167-10-0 | SCBT.
- Sigma-Aldrich. (n.d.). 2,4,6-Trimethylphenethylamine 97 3167-10-0.
- University of Alberta. (n.d.). Isolation (Recovery) of amines.
Sources
- 1. scbt.com [scbt.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. quora.com [quora.com]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. caymanchem.com [caymanchem.com]
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- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
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- 19. pharmainfo.in [pharmainfo.in]
- 20. pharmtech.com [pharmtech.com]
- 21. scispace.com [scispace.com]
Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry of Psychoactive Compounds
Welcome to the technical support center dedicated to navigating the complexities of matrix effects in the mass spectrometry of psychoactive compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of analyzing these compounds in complex biological matrices. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design and troubleshooting efforts.
Introduction to Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] When analyzing psychoactive compounds in biological samples such as blood, plasma, urine, or hair, these co-extracted matrix components can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][3]
Psychoactive compounds, particularly new psychoactive substances (NPS), often present at very low concentrations, making their analysis highly susceptible to these interferences.[4] Furthermore, the diverse and often complex chemical nature of these drugs and their metabolites adds another layer of difficulty to developing robust analytical methods. This guide provides a structured approach to understanding, identifying, and mitigating matrix effects to ensure the integrity and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of matrix effects in the analysis of psychoactive compounds?
A: The primary causes are co-eluting endogenous components from the biological matrix. In blood and plasma, phospholipids from cell membranes are major culprits, often causing significant ion suppression.[5][6][7] In urine, high concentrations of salts, urea, and pigments can interfere with ionization.[7] The chemical properties of the psychoactive compounds themselves, such as their polarity and basicity, also influence their susceptibility to matrix effects.[8]
Q2: How can I determine if my analysis is affected by matrix effects?
A: A common method is the post-extraction addition experiment. In this procedure, you compare the response of an analyte in a clean solvent to the response of the same analyte spiked into a blank matrix extract (a sample processed without the analyte). A significant difference in signal intensity indicates the presence of matrix effects. A value below 85% or above 115% for the matrix factor is often considered indicative of significant matrix effects.
Q3: Are there any general strategies that are effective for a wide range of psychoactive compounds and matrices?
A: While method development should be tailored to the specific analyte and matrix, a multi-faceted approach is generally most effective. This typically involves a combination of:
-
Efficient sample preparation: To remove as many interfering components as possible before analysis.[9][10]
-
Optimized chromatography: To separate the analyte from any remaining matrix components.[8]
-
Use of an appropriate internal standard: Preferably a stable isotope-labeled version of the analyte, to compensate for any unavoidable matrix effects.[1][11][12]
Q4: When should I choose a "dilute-and-shoot" approach versus a more extensive sample preparation method?
A: "Dilute-and-shoot" is a simple and fast method, most suitable for less complex matrices like urine or when the analyte concentration is high.[7] However, it is prone to significant matrix effects and can lead to contamination of the LC-MS system.[7] For complex matrices like blood or plasma, or when analyzing low concentrations of potent psychoactive substances, a more comprehensive sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is highly recommended to achieve the necessary sensitivity and accuracy.[7][13]
Troubleshooting Guide
This section is organized by the typical analytical workflow to help you pinpoint and address the specific issues you may be encountering.
Section 1: Sample Preparation & Extraction Issues
Problem: Poor recovery and significant ion suppression observed in plasma samples.
Likely Cause: Interference from phospholipids and proteins. Phospholipids are notorious for causing ion suppression and can build up on your LC column, affecting its performance over time.[5][14]
Troubleshooting Steps:
-
Implement Phospholipid Removal (PLR):
-
Rationale: Dedicated PLR products, often in 96-well plate or column format, can effectively remove over 99% of phospholipids, leading to improved sensitivity, reproducibility, and longer column life.[14]
-
Action: Incorporate a phospholipid removal step after protein precipitation. There are several commercially available products designed for this purpose.
-
-
Optimize Protein Precipitation:
-
Rationale: While a common first step, the choice of precipitation solvent and the solvent-to-sample ratio can impact the efficiency of protein removal and the co-precipitation of your analyte.
-
Action: Experiment with different organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios to the plasma sample. Acetonitrile is often effective for precipitating proteins.[7]
-
-
Consider Solid-Phase Extraction (SPE):
-
Rationale: SPE provides a more selective cleanup than simple protein precipitation by utilizing specific chemical interactions between the analyte and the sorbent material.[7][9][13] This can effectively separate the analyte from a wider range of interfering matrix components.
-
Action: Develop an SPE method using a sorbent that has a high affinity for your analyte of interest. Mixed-mode SPE, which combines two types of retention mechanisms (e.g., reversed-phase and ion-exchange), can offer even greater selectivity.
-
Problem: Inconsistent results when analyzing a variety of new psychoactive substances (NPS) in urine.
Likely Cause: The wide range of chemical properties (polarity, pKa) of different NPS classes makes a single extraction method challenging. Additionally, urine composition can vary significantly between individuals.
Troubleshooting Steps:
-
Employ a Broad-Spectrum Extraction Technique:
-
Rationale: Supported Liquid Extraction (SLE) is a versatile technique that mimics LLE but is more amenable to automation and less prone to emulsion formation.[7] It can provide good recoveries for a wide range of compounds.
-
Action: Evaluate an SLE method for your panel of NPS. This technique is often effective for compounds with varying polarities.
-
-
Utilize a Matrix-Matched Calibration Curve:
-
Rationale: Preparing your calibrators in a blank matrix that has been subjected to the same extraction procedure as your samples can help to compensate for matrix effects.[1] This is because the calibrators will experience similar ion suppression or enhancement as the analyte in the unknown samples.
-
Action: Obtain a pool of blank urine from multiple sources to create a representative matrix for your calibration standards.
-
Section 2: Chromatographic & Elution Problems
Problem: My polar psychoactive compound (e.g., a cathinone or an amphetamine) is not well-retained on a C18 column and elutes early with matrix components.
Likely Cause: Reversed-phase chromatography (like with a C18 column) is not ideal for retaining highly polar compounds.[15][16] Early elution increases the likelihood of co-elution with highly polar matrix components, leading to significant ion suppression.
Troubleshooting Steps:
-
Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) Column:
-
Rationale: HILIC is specifically designed for the separation of polar compounds.[15][16] It uses a polar stationary phase and a mobile phase with a high percentage of organic solvent, promoting the retention of polar analytes.
-
Action: Screen a few different HILIC columns with varying stationary phase chemistries to find the one that provides the best retention and separation for your analyte.
-
-
Optimize Mobile Phase Composition:
-
Rationale: In HILIC, the mobile phase composition, particularly the buffer concentration and pH, plays a critical role in retention and peak shape.
-
Action: Systematically vary the percentage of the aqueous component, the buffer concentration (e.g., ammonium formate or ammonium acetate), and the pH of the mobile phase to achieve optimal chromatography.
-
Section 3: Mass Spectrometry & Ionization Challenges
Problem: I am observing significant signal instability and ion suppression, even with a clean sample extract.
Likely Cause: The ionization process itself is being affected. This could be due to the inherent properties of the analyte, the mobile phase composition, or the presence of subtle, co-eluting matrix components.
Troubleshooting Steps:
-
Optimize Ion Source Parameters:
-
Rationale: The settings of the ion source (e.g., capillary voltage, gas flow, temperature) can have a profound impact on ionization efficiency and susceptibility to matrix effects.[17]
-
Action: Perform a systematic optimization of the ion source parameters for your specific analyte and mobile phase conditions.
-
-
Evaluate Different Ionization Modes:
-
Rationale: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds. Some studies have also shown that negative ionization mode can be less prone to matrix effects than positive mode.[17]
-
Action: If your analyte can be ionized in both positive and negative modes, compare the signal-to-noise ratio and matrix effects in both. If available, test an APCI source.
-
-
Consider Advanced MS Techniques:
-
Rationale: Techniques like Ion Mobility Spectrometry (IMS) can provide an additional dimension of separation based on the size, shape, and charge of the ions, which can help to separate analytes from isobaric interferences.[18][19][20]
-
Action: If your instrument has IMS capabilities, explore its use to improve selectivity and reduce the impact of co-eluting matrix components.
-
Section 4: Data Analysis & Interpretation Hurdles
Problem: My quantitative results are not reproducible, and I suspect lot-to-lot variability in my biological matrix.
Likely Cause: The composition of biological matrices can vary significantly between individuals and even within the same individual over time.[3] This can lead to inconsistent matrix effects.
Troubleshooting Steps:
-
The Gold Standard: Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Rationale: A SIL-IS is the most effective way to compensate for matrix effects.[11][12] Because it is chemically identical to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[11] The ratio of the analyte to the SIL-IS will remain constant, allowing for accurate quantification.
-
Action: If commercially available, purchase a SIL-IS for your analyte. If not, consider custom synthesis.
-
-
If a SIL-IS is not available, use a structural analog:
-
Rationale: A close structural analog can be a suitable alternative, but it may not co-elute perfectly with the analyte and may experience different matrix effects.
-
Action: Choose an analog with similar chemical properties and retention time to your analyte. Thoroughly validate its performance in compensating for matrix effects.
-
Detailed Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Psychoactive Compounds from Urine
This protocol is a starting point and should be optimized for your specific analytes.
Materials:
-
Mixed-mode SPE cartridges (e.g., strong cation exchange/reversed-phase)
-
Urine sample, pre-treated with β-glucuronidase if necessary
-
Phosphate buffer (pH 6.0)
-
Methanol
-
Elution solvent (e.g., 2% ammonium hydroxide in methanol or acetonitrile)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex-mix for 30 seconds and centrifuge for 5 minutes at 3500 rpm.[4]
-
Column Conditioning: Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the column to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash 1: Add 2 mL of deionized water to the cartridge to remove salts and other polar interferences.
-
Wash 2: Add 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Drying: Dry the SPE cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the analytes with 2 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Phospholipid Removal from Plasma/Serum
This protocol is designed to be used after protein precipitation.
Materials:
-
Plasma/serum sample
-
Acetonitrile (or other suitable precipitation solvent)
-
Phospholipid removal plate or column
-
Collection plate or tubes
Procedure:
-
Protein Precipitation: In a microcentrifuge tube, add 3 parts of cold acetonitrile to 1 part of plasma/serum. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Carefully transfer the supernatant to the phospholipid removal plate or column.
-
Elution/Collection: Apply a vacuum or positive pressure to pass the supernatant through the sorbent and into the collection plate. The phospholipids will be retained by the sorbent.
-
Analysis: The collected eluate is ready for direct injection or can be evaporated and reconstituted as needed.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Technique | Principle | Pros | Cons | Best Suited For |
| Dilute-and-Shoot | Simple dilution of the sample. | Fast, simple, inexpensive. | High matrix effects, instrument contamination, poor sensitivity.[7] | High concentration analytes in less complex matrices (e.g., urine). |
| Protein Precipitation (PPT) | Removal of proteins by adding an organic solvent. | Simple, fast, removes proteins effectively.[7] | Does not remove phospholipids or other small molecules.[7] | Initial cleanup of blood-based samples. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Effective cleanup, can be selective. | Labor-intensive, uses large volumes of organic solvents, can form emulsions.[13] | A wide range of analytes, but less amenable to high-throughput. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. | High selectivity, good cleanup and concentration, can be automated.[7][9][13] | Method development can be time-consuming and costly.[7][13] | Low concentration analytes in complex matrices. |
| Supported Liquid Extraction (SLE) | LLE performed on a solid support. | Easy to automate, avoids emulsions, good recoveries.[7] | Less selective than SPE. | High-throughput screening of a wide range of compounds. |
| Phospholipid Removal (PLR) | Specific removal of phospholipids. | Highly effective at removing phospholipids, improves data quality and column life.[5][6][14] | Adds a step to the workflow, additional cost. | Blood-based samples where phospholipids are a major issue. |
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A decision tree for troubleshooting matrix effects.
Sample Preparation Strategy Selection
Caption: A guide for selecting a sample preparation technique.
References
- Cyclic Ion Mobility of Isomeric New Psychoactive Substances Employing Characteristic Arrival Time Distribution Profiles and Adduct Separation. (2024). Journal of the American Society for Mass Spectrometry.
-
Cappiello, A., et al. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Anal Chem., 80(23), 9343-8. [Link]
-
Soares, J., et al. (2021). Alternative matrices in forensic toxicology: a critical review. Forensic Toxicology, 39(2), 239-261. [Link]
-
Chyba, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(1), 1-13. [Link]
-
Al-Saffar, Y., et al. (2018). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Molecules, 23(10), 2533. [Link]
-
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). Molecules, 26(10), 2873. [Link]
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Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. (2021). Environmental Science & Technology, 55(17), 11849-11858. [Link]
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A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. (2021). Chromatography Today. [Link]
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Mass Spectrometry Sample Preparation Guide. (2023). Organomation. [Link]
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Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (2023). Oriental Journal of Chemistry, 39(6). [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2007). LCGC North America, 25(1), 40-50. [Link]
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Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Journal of Drug Metabolism & Toxicology, 11(3). [Link]
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Paper Spray Mass Spectrometry for the Quantitation of Drugs of Abuse in Biofluids and Street Drug Samples. (2020). Purdue University. [Link]
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Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS – Two case examples. (2018). Journal of Pharmaceutical and Biomedical Analysis, 155, 137-145. [Link]
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Bioanalytical sample preparation. (2019). Biotage. [Link]
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Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (2024). Therapeutic Drug Monitoring. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2023). Journal of Analytical and Bioanalytical Techniques. [Link]
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Technical Support Center: Refining Animal Dosing for Consistent Behavioral Results
Welcome to the Technical Support Center dedicated to enhancing the reproducibility of your preclinical behavioral research. Inconsistent results are a significant challenge in drug development, often stemming from subtle variations in animal dosing. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you refine your techniques and achieve consistent, reliable behavioral data.
Foundational Principles: Understanding the Sources of Variability
Achieving consistent behavioral outcomes begins with a firm grasp of the factors that can introduce variability. The journey of a compound from a prepared solution to its target in the central nervous system is fraught with potential inconsistencies. These can be broadly categorized into procedural, animal-specific, and formulation-related factors.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues researchers face during dosing and behavioral testing. Each answer provides not just a solution, but the underlying scientific reasoning to empower your experimental design.
Section 1: Dose Calculation and Formulation
Q1: My behavioral results are highly variable between animals in the same dose group. Could my dose preparation be the issue?
A1: Absolutely. Inconsistent dose preparation is a frequent source of variability. Here are the key areas to scrutinize:
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Inaccurate Allometric Scaling: When adapting a dose from literature based on a different species (e.g., human to mouse), simple mg/kg conversion is often inaccurate.[1] Allometric scaling, which accounts for differences in body surface area and metabolic rate, is the standard.[2][3][4] Using established Km (body weight/body surface area) factors is crucial for calculating the correct Human Equivalent Dose (HED) or Animal Equivalent Dose (AED).[5]
-
Solution Inhomogeneity: If your compound is not fully solubilized or is in a suspension that settles, each animal may receive a different effective dose. Always ensure your solution is homogenous before and during administration. For suspensions, continuous gentle agitation is critical.
-
Vehicle-Induced Effects: The vehicle itself can have behavioral effects, confounding your results.[6][7] For example, DMSO can cause motor impairment, while PEG-400 and propylene glycol have also been shown to have neuromotor toxicity.[6][7] It is imperative to run a vehicle-only control group to isolate the effect of the compound.[8] The choice of vehicle should be based on the compound's properties and the route of administration.[9][10]
Q2: I'm using a hydrophobic compound. What is the best way to formulate it to ensure consistent delivery?
A2: Hydrophobic compounds present a significant challenge. The goal is to create a stable formulation that ensures consistent bioavailability.
-
Prioritize Solubilization: A true solution is always preferable to a suspension. Consider using co-solvents or solubilizing agents. Common choices include:
-
Aqueous solutions: For water-soluble compounds, 0.9% saline is standard.[6]
-
Co-solvents: Ethanol or DMSO can be used, but should be kept at a very low final concentration (e.g., <0.1% for DMSO in some applications) and diluted in saline or water.[9]
-
Surfactant/Polymer vehicles: Formulations using carboxymethyl cellulose (CMC), polyethylene glycol (PEG), or cyclodextrins can effectively solubilize hydrophobic compounds.[9]
-
-
Vehicle Selection Table: The following table summarizes common vehicles and their properties.
| Vehicle | Properties & Considerations | Common Routes |
| 0.9% NaCl (Saline) | Aqueous, isotonic. Ideal for water-soluble compounds. No inherent behavioral effects.[6] | IV, IP, SC, PO |
| DMSO | Powerful solvent for hydrophobic compounds. Can have neurotoxic effects.[6] Use at the lowest possible concentration. | IP, SC |
| PEG-400 / Propylene Glycol | Solvents for compounds with intermediate solubility. Can cause motor impairment at higher concentrations.[6][7] | IP, PO |
| Carboxymethyl cellulose (CMC) | Aqueous suspending agent. Good for creating stable suspensions. Does not typically affect motor performance.[6][9] | PO |
| Vegetable Oils (Corn, Sesame) | For highly lipophilic compounds. Suitable for oral or IP administration.[10] Not for IV use. | PO, IP, SC |
Always conduct a pilot study to assess the tolerability and potential behavioral effects of a new vehicle formulation before commencing a large-scale experiment.[9][11]
Section 2: Administration Technique and Route
Q3: I see high variability in my oral gavage (PO) study. How can I improve my technique for more consistent results?
A3: Oral gavage requires precision to ensure the full dose reaches the stomach without causing stress or injury, which can dramatically alter behavior. The most common errors are improper restraint and incorrect tube placement.
-
Consistent Restraint: Proper restraint is the most critical step.[12] The animal's head should be gently extended back to create a straight line through the neck and esophagus.[13][14] This prevents the gavage tube from entering the trachea.
-
Correct Tube Measurement and Placement: Before the procedure, measure the gavage tube from the tip of the animal's nose to the bottom of the sternum (xiphoid process) and mark it.[13][14][15] This ensures you do not pass the tube too far and perforate the stomach.[13] The tube should be inserted gently into the diastema (gap between incisors and molars) and advanced along the roof of the mouth into the esophagus.[15] Never force the tube. If you feel resistance, withdraw and try again.[13][14]
-
Volume and Speed: Administer the substance slowly to prevent reflux and potential aspiration.[12] The maximum recommended volume is typically 10 ml/kg for mice and rats, though lower volumes (e.g., 5 ml/kg) are often recommended to reduce the risk of complications.[13][14][15]
Q4: My results differ significantly between intraperitoneal (IP) and oral (PO) administration of the same compound. Why is this, and which route is better?
A4: The route of administration profoundly impacts a drug's pharmacokinetic profile (absorption, distribution, metabolism, and excretion), which directly influences its behavioral effects.[16][17]
-
Pharmacokinetic Differences:
-
Intraperitoneal (IP): Bypasses first-pass metabolism in the liver, leading to higher bioavailability and a faster onset of action compared to oral administration.[16][18] Absorption occurs via the rich blood supply of the peritoneal cavity.
-
Oral (PO): Subject to the "first-pass effect," where the drug is absorbed from the GI tract and passes through the liver before reaching systemic circulation.[16][19] This can significantly reduce the concentration of the active compound. Absorption can also be slower and more variable.[18]
-
-
Choosing the Right Route: The "better" route depends on your experimental goal.
-
For rapid, systemic exposure and to bypass confounding factors of GI absorption, IP is often preferred in early-stage research.
-
If the intended clinical application is oral, PO administration is more translationally relevant, despite its challenges.[20]
-
The diagram below illustrates the divergent paths a compound takes following IP versus PO administration.
Caption: Divergent pharmacokinetic pathways of PO vs. IP dosing.
Section 3: Animal-Specific Factors & Study Design
Q5: I've standardized my dosing procedure, but still see high inter-animal variability. What other factors should I consider?
A5: Even with perfect technique, biological variation between animals is a major contributor to inconsistent results.[21][22] Controlling for these factors in your study design is essential.
-
Inherent Biological Variation: Animals differ in their genetic constitution, age, sex, and body weight, all of which can influence drug metabolism and behavioral responses.[21]
-
Environmental and Social Factors: The animal's microenvironment matters. Housing density, social hierarchy (dominant vs. subordinate animals), and even the experimenter handling the animals can introduce significant variability.[21][22]
-
Mitigation Strategies:
-
Randomized Block Design: This powerful technique helps control for known sources of variation. For example, if you have multiple cages, instead of dosing all animals in one cage first, randomly assign one animal from each cage to each treatment group. This distributes cage-level effects across all groups.[21][23]
-
Baseline Screening: For certain behavioral tests, like the Rotarod, you can screen animals for baseline performance and exclude outliers before the study begins.[24] This ensures that post-drug effects are compared against a stable, consistent baseline.
-
Acclimation and Handling: Ensure all animals are properly habituated to the experimental room and handled consistently by the same experimenter to minimize stress-induced variability.[24]
-
Q6: How do I design a dose-response study to find the optimal dose and avoid the confounding sedative or motor effects I'm seeing at high doses?
A6: This is a classic challenge in behavioral pharmacology. The key is to conduct a systematic dose-response study, starting with a pilot or dose-range finding (DRF) study.[25][26][27]
-
Start with a Dose-Range Finding (DRF) Study: Before a full-scale experiment, use a small number of animals to test a wide range of doses (e.g., logarithmic increases like 1, 10, 100 mg/kg).[25] The goal is to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[25]
-
Select Doses for the Definitive Study: Based on the DRF, select 3-4 dose levels for your main study, including a control.[20] These doses should bracket the expected therapeutic window, allowing you to observe the onset of the desired behavioral effect and any unwanted side effects.
-
Analyze Multiple Parameters: Do not rely on a single behavioral measure. For example, in an anxiety test, a high dose might reduce movement, which could be misinterpreted as an anxiolytic effect.[24] Always analyze locomotor activity alongside your primary measure to dissociate therapeutic effects from sedation or motor impairment.[24]
The workflow below outlines a logical approach to designing and troubleshooting a dose-response study.
Caption: Workflow for a dose-response behavioral study.
Detailed Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
This protocol describes the standard procedure for administering a substance via IP injection in mice.
Materials:
-
Appropriately sized syringes (e.g., 1 mL)
-
Sterile needles (25-27g gauge is recommended for mice)[28][29]
-
Sterile substance for injection, warmed to room temperature[28][29][30]
-
Antiseptic (e.g., 70% alcohol wipe)
Procedure:
-
Preparation: Draw the precise volume of the substance into the syringe. Ensure there are no air bubbles. Use a new needle and syringe for each animal to prevent cross-contamination and infection.[21][30]
-
Restraint: Gently restrain the mouse using your non-dominant hand by scruffing the loose skin over the shoulders. The head should be tilted slightly downward.[29] This allows the abdominal organs to shift forward, minimizing the risk of puncture.[29][31]
-
Identify Injection Site: The target injection site is the lower right quadrant of the abdomen.[28][30] This avoids the cecum on the left side and the urinary bladder in the midline.[31]
-
Injection: Swab the injection site with antiseptic.[31] Insert the needle, bevel up, at a 30-45 degree angle.[28][30] The needle should just penetrate the abdominal wall.
-
Aspirate: Gently pull back on the plunger. If you see blood (vessel puncture) or yellowish fluid (bladder puncture), withdraw the needle immediately. Discard the syringe and substance and repeat the procedure with fresh materials.[29][31]
-
Administer: If no fluid enters the syringe upon aspiration, inject the substance smoothly.
-
Withdraw & Monitor: Remove the needle and return the animal to its cage. Observe the animal for 5-10 minutes for any signs of distress.[29]
Protocol 2: Oral Gavage in Mice
This protocol details the procedure for administering a substance directly to the stomach. This technique requires significant training and practice.
Materials:
-
Flexible, bulb-tipped gavage needle (18-20 gauge for adult mice)[13][32]
-
Appropriately sized syringe
-
Substance for administration
-
Scale for accurate animal weight
Procedure:
-
Preparation: Weigh the animal to calculate the correct dosing volume (max 10 ml/kg).[13][15]
-
Measure Tube Length: Measure the gavage needle from the corner of the mouse's mouth to the last rib (xyphoid process).[14][15] Mark this length on the tube with a permanent marker; do not insert the tube past this point.[13][15]
-
Restraint: Scruff the mouse firmly, grasping enough skin to immobilize the head and extend the forelegs out to the side.[13][14] The head and neck should be extended vertically to create a straight path to the esophagus.[13][15]
-
Tube Insertion: Introduce the gavage tube into the diastema (the gap behind the incisors).[13] Gently advance the tube along the roof of the mouth. The animal should swallow as the tube passes into the esophagus.[14][15] The tube should pass easily with no resistance.
-
Verification & Administration: If you feel any resistance or the animal exhibits respiratory distress, you may be in the trachea. DO NOT ADMINISTER THE DOSE. Withdraw and try again.[13][14] Once proper placement is confirmed, administer the substance slowly.
-
Withdraw & Monitor: Gently remove the tube along the same angle of insertion. Return the animal to its cage and monitor for 5-10 minutes for signs of labored breathing or distress.[13][14]
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- Drug Development and Alternative Routes of Administr
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Technical Support Center: Minimizing Variability in In Vitro Assays with 2,4,6-Trimethylphenethylamine
Welcome to the technical support center for researchers utilizing 2,4,6-trimethylphenethylamine and other structurally similar small molecules in in vitro assays. This guide is designed to provide field-proven insights and actionable protocols to help you anticipate and mitigate common sources of experimental variability, ensuring the generation of robust, reproducible, and reliable data.
The core challenge with novel hydrophobic compounds like 2,4,6-trimethylphenethylamine lies not in a unique pharmacology, but in fundamental physicochemical properties that can confound assay results if not properly managed. This guide emphasizes a "first principles" approach to assay development, focusing on the compound itself as the first and most critical reagent to control.
Troubleshooting Guide
This section addresses specific, common issues encountered during assay development and execution in a direct question-and-answer format.
Issue 1: High Well-to-Well Variability and Inconsistent Dose-Response Curves
Question: My replicate wells for a given concentration of 2,4,6-trimethylphenethylamine show high CVs (>15%), and my dose-response curves are erratic from day to day. What is the most likely cause?
Answer: The primary suspect for this type of variability is poor compound solubility and/or precipitation. 2,4,6-trimethylphenethylamine, due to its trimethylated phenyl ring, is predicted to be hydrophobic. When a compound is not fully dissolved in the stock solution or precipitates upon dilution into aqueous assay buffer, the actual concentration delivered to the cells or target protein becomes inconsistent. This is a leading cause of poor-quality data in high-throughput screening (HTS).[1][2]
Causality: If a compound crashes out of solution, you are no longer testing a concentration curve; you are testing a suspension with an unknown and variable amount of dissolved material. This can lead to artificially flattened curves or non-monotonic responses that are impossible to interpret.
Solution: Implement a Rigorous Compound Stock Preparation and QC Protocol.
The goal is to create a stable, high-concentration stock solution that can be reliably diluted. This protocol establishes a self-validating system for your most critical reagent.
Detailed Protocol: Preparation and Quality Control of a Primary Stock Solution
-
Accurate Weighing:
-
Use a calibrated analytical balance appropriate for the mass required.[3]
-
Do not attempt to weigh very small masses (e.g., <1 mg) directly. It is better to weigh a larger mass (e.g., 10 mg) and create a larger volume of stock solution to minimize weighing errors.[3]
-
Account for the purity of the compound. If the provided form is a hydrochloride salt (C₁₁H₁₇N · HCl, MW: 199.72) and is 97% pure, you must adjust the mass accordingly to achieve the desired molar concentration.[3][4]
-
-
Solvent Selection:
-
For hydrophobic compounds, 100% Dimethyl Sulfoxide (DMSO) is the standard starting solvent.[2] It is an excellent solvent for a wide range of organic molecules.
-
Prepare the stock solution at a high concentration (e.g., 10-20 mM). This minimizes the final percentage of DMSO in your assay, which is critical as DMSO itself can have biological effects.[2][5][6]
-
-
Solubilization Procedure:
-
Add the weighed compound to a sterile, high-quality vial (e.g., glass or polypropylene).
-
Add the calculated volume of 100% DMSO.
-
Promote dissolution by gentle vortexing and/or sonication in a water bath for 5-10 minutes.
-
-
Critical Quality Control (QC) Step - Visual Solubility Check:
-
After dissolution, hold the vial up to a light source. The solution must be perfectly clear, with no visible particulates, crystals, or haziness.
-
Let the solution sit at room temperature for at least one hour and re-inspect. Some compounds may slowly precipitate out of a supersaturated solution. If precipitation occurs, the stock concentration is too high and must be remade at a lower concentration.
-
-
Storage and Handling:
-
Aliquot the stock solution into single-use volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles, which can introduce water and cause compound precipitation.[2]
-
Store aliquots at -20°C or -80°C, protected from light.
-
This entire workflow can be visualized as a systematic process to ensure compound integrity before it ever enters an assay.
Issue 2: My Negative Control (Vehicle-Only) Wells Show Reduced Cell Viability or Altered Signaling
Question: I'm running a cell-based assay, and even the wells with just the vehicle (DMSO) are showing toxicity or unexpected activity. How do I address this?
Answer: This indicates that your assay system is sensitive to the concentration of the solvent vehicle itself. It is a common misconception that low concentrations of DMSO are universally benign.[5] Depending on the cell type and assay duration, DMSO concentrations as low as 0.5% or 1% can cause stress, induce differentiation, alter gene expression, or be cytotoxic.[7][8]
Causality: The solvent is an unintended variable that must be rigorously controlled. If the vehicle alone causes an effect, it becomes impossible to distinguish the vehicle's effect from the test compound's effect. The entire experiment is invalidated.
Solution: Perform a Vehicle Tolerance Study.
Before running a full dose-response experiment with your compound, you must determine the maximum concentration of your vehicle (e.g., DMSO) that your assay can tolerate without producing confounding effects.
Detailed Protocol: Vehicle Tolerance Assay
-
Plate Design:
-
Prepare a standard assay plate.
-
Instead of adding your compound, perform a serial dilution of your vehicle (100% DMSO) into the assay medium.
-
The dilution range should cover and exceed your planned final assay concentrations. For example, if you plan to use a final concentration of 0.5% DMSO, your tolerance curve should test 2%, 1%, 0.5%, 0.25%, 0.1%, and a true "no vehicle" control.
-
-
Execution:
-
Add the vehicle dilutions to the wells containing cells (for cell-based assays) or assay reagents (for biochemical assays).
-
Include all proper controls:
-
No-Vehicle Control: Cells + Medium only. This is your baseline for 100% viability or basal activity.
-
Positive Control: A known activator/inhibitor for your assay (if applicable).
-
Negative/Lysis Control: A compound known to kill all cells (e.g., Triton X-100) for 0% viability.
-
-
-
Analysis:
-
Incubate for the full duration of your planned experiment.
-
Read the plate using your standard detection method.
-
Calculate the viability or activity for each vehicle concentration relative to the no-vehicle control.
-
The highest concentration of vehicle that does not cause a statistically significant change from the no-vehicle control is your Maximum Tolerated Vehicle Concentration . All future experiments must use a final vehicle concentration at or below this level.
-
Data Presentation: Example Vehicle Tolerance Data
| Final DMSO Conc. (%) | Average Cell Viability (%) | Std. Dev. | Result vs. No-Vehicle Control |
| 2.0 | 65.2 | 8.1 | Significant Toxicity |
| 1.0 | 88.9 | 6.5 | Significant Toxicity[7] |
| 0.5 | 97.8 | 4.3 | No Significant Effect |
| 0.25 | 99.1 | 3.9 | No Significant Effect |
| 0.1 | 100.5 | 4.1 | No Significant Effect |
| 0 (No Vehicle) | 100.0 | 4.5 | N/A |
Based on this example, all subsequent experiments with 2,4,6-trimethylphenethylamine should be designed such that the final DMSO concentration in any well never exceeds 0.5%.
Frequently Asked Questions (FAQs)
Q1: How do I perform serial dilutions from my 10 mM DMSO stock to create a dose-response curve without causing the compound to precipitate?
This is a critical step where variability is often introduced. The key is to minimize the time the compound spends in intermediate aqueous dilutions where it is most likely to precipitate.[2]
-
Best Practice (Direct Dilution): The most robust method is to add a small volume of the appropriate DMSO stock directly to the final assay medium in the well.
-
First, create an intermediate serial dilution series of your compound in 100% DMSO. For example, from your 10 mM stock, create 5 mM, 2.5 mM, 1.25 mM, etc., stocks in DMSO.
-
Then, add a constant, small volume (e.g., 1 µL) of each DMSO stock directly to the final volume of assay medium in your wells (e.g., 199 µL). This creates a 1:200 dilution and ensures the final DMSO concentration is consistent across all wells (0.5% in this example). This method maximizes the chance that assay components like proteins can help keep the compound solubilized.[2]
-
Q2: My compound seems to be interfering with the assay signal itself (e.g., fluorescence or luminescence). How can I test for this?
This is known as assay interference. The compound may be autofluorescent at the same wavelengths as your reporter dye, or it could be a luciferase inhibitor. You must test for this independently of the biological assay. The NIH's Assay Guidance Manual provides extensive information on this topic.[9][10]
-
Protocol for Interference Testing:
-
Run the assay in a cell-free or target-free system.
-
Add all assay reagents (e.g., buffer, substrate, detection reagent like luciferase or a fluorescent probe).
-
Add your compound across its full dose range.
-
If you see a dose-dependent change in the signal in the absence of the biological target, you have confirmed assay interference. This data must be used to correct or flag your biological results.
-
Q3: What does the "Z-Factor" tell me about my assay quality?
The Z-factor (or Z-prime) is a statistical measure of assay quality and robustness.[11] It is calculated using your positive and negative controls and reflects the separation between their signals relative to the variability within them.
-
Z-Factor Interpretation:
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.[11]
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not viable for screening.
-
High variability in your compound wells, often due to the solubility issues discussed above, will directly lead to a poor Z-factor.
References
-
Quora. (2017). What effects does DMSO have on cell assays?[Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. [Link]
-
Wu, D. (N.D.). Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Semantic Scholar. [Link]
-
Galvao, J., et al. (2018). Unexpected low-dose toxicity of the universal solvent DMSO. ResearchGate. [Link]
-
National Institutes of Health. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]
-
National Institutes of Health. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]
-
Wikipedia. 2,4,6-Trimethoxyphenethylamine. [Link]
-
Bitesize Bio. (2023). How to Make Accurate Stock Solutions. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
FasterCapital. Best Practices For Stock Solutions. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
Markossian, S., et al. (2004). Assay Guidance Manual [Internet]. PubMed. [Link]
-
Coussens, N. P., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SciSpace. [Link]
-
Markossian, S., et al. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. ResearchGate. [Link]
-
National Institutes of Health. Assay Guidance Manual. [Link]
-
Medium. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. 2,4,6-三甲基苯乙胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. quora.com [quora.com]
- 6. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Technical Support Center: Strategies for Enhancing the Stability of 2,4,6-Trimethylphenethylamine Solutions
Welcome to the Technical Support Center for 2,4,6-trimethylphenethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of 2,4,6-trimethylphenethylamine solutions. Through a series of frequently asked questions and troubleshooting guides, we will explore the fundamental principles of this compound's stability and offer practical strategies to ensure the integrity of your experimental results.
Introduction to 2,4,6-Trimethylphenethylamine Stability
2,4,6-Trimethylphenethylamine, a substituted phenethylamine derivative, is susceptible to various degradation pathways that can compromise its purity and potency in solution.[1][2] The primary amine functional group and the electron-rich aromatic ring are the main sites of chemical instability. Understanding the factors that influence its degradation is paramount for accurate and reproducible research. This guide will delve into the mechanisms of degradation and provide actionable protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 2,4,6-trimethylphenethylamine solutions?
A1: The stability of 2,4,6-trimethylphenethylamine in solution is primarily influenced by four key factors:
-
pH: The pH of the solution can significantly impact the stability of the amine group.[3][4][5] In acidic solutions, the amine group is protonated, which can protect it from certain oxidative reactions. Conversely, alkaline conditions can deprotonate the amine, making it more susceptible to oxidation.
-
Oxygen: Atmospheric oxygen is a major contributor to the degradation of phenethylamines.[6] The electron-rich aromatic ring and the amine group are prone to oxidation, leading to the formation of various degradation products.
-
Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photo-degradation reactions.[7][8] This can lead to the formation of colored degradants and a loss of potency.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[7][9] Therefore, proper storage temperature is crucial for long-term stability.
Q2: What are the likely degradation pathways for 2,4,6-trimethylphenethylamine?
A2: While specific degradation pathways for 2,4,6-trimethylphenethylamine are not extensively documented in the literature, we can infer the most probable routes based on the chemistry of phenethylamines and related aromatic amines.
-
Oxidation: This is the most likely degradation pathway. The primary amine can be oxidized to form corresponding imines, oximes, or undergo N-dealkylation if substituted. The electron-donating methyl groups on the aromatic ring make it susceptible to oxidation, potentially leading to the formation of phenolic or quinone-like structures.
-
Photodegradation: Exposure to light can lead to the formation of radical species, initiating chain reactions that result in a complex mixture of degradation products.
-
Reaction with Excipients: Certain excipients used in formulations can contain reactive impurities, such as aldehydes or peroxides, which can react with the primary amine of 2,4,6-trimethylphenethylamine.[10]
Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of 2,4,6-trimethylphenethylamine solutions.
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Solution develops a yellow or brown discoloration over time. | Oxidation of the phenethylamine moiety. | • Prepare solutions fresh whenever possible. • Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). • Protect the solution from light by using amber vials or wrapping containers in aluminum foil. • Add an antioxidant to the solution (see Q4 for recommendations). |
| Loss of potency or inconsistent results in bioassays. | Degradation of the active compound due to improper storage or handling. | • Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. • Verify the pH of your experimental buffer; extreme pH values can accelerate degradation. • Ensure solutions are stored at the recommended temperature (see Q3). |
| Precipitate forms in the solution upon storage. | Poor solubility at the storage temperature or formation of insoluble degradation products. | • Confirm the concentration is within the solubility limit for the chosen solvent and temperature. • If precipitation occurs after a period of storage, it may be a sign of degradation. It is advisable to prepare a fresh solution. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Presence of degradation products. | • Develop and validate a stability-indicating analytical method to separate the parent compound from its degradants. • Perform forced degradation studies to identify the retention times of potential degradation products. |
Strategies for Enhancing Solution Stability
Q3: What are the optimal storage conditions for 2,4,6-trimethylphenethylamine solutions?
A3: To maximize the shelf-life of your 2,4,6-trimethylphenethylamine solutions, the following storage conditions are recommended:
-
Temperature: For long-term storage, solutions should be kept at -20°C or below. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light at all times by using amber-colored vials or by wrapping the container with aluminum foil.
-
Atmosphere: For sensitive applications or long-term storage, it is highly recommended to degas the solvent and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
Q4: What types of stabilizers can be added to 2,4,6-trimethylphenethylamine solutions?
A4: The addition of stabilizers can significantly enhance the shelf-life of your solutions.
-
Antioxidants: These compounds inhibit oxidation by scavenging free radicals.
-
Chelating Agents: These agents sequester metal ions that can catalyze oxidation reactions.
-
Ethylenediaminetetraacetic acid (EDTA) and its salts are commonly used.[7]
-
The choice and concentration of the stabilizer should be optimized for your specific application and solvent system to ensure compatibility and efficacy.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of 2,4,6-Trimethylphenethylamine
Objective: To prepare a stock solution with enhanced stability for use in various experiments.
Materials:
-
2,4,6-Trimethylphenethylamine hydrochloride
-
High-purity solvent (e.g., DMSO, ethanol, or buffered aqueous solution)
-
Antioxidant (e.g., BHT or ascorbic acid)
-
Inert gas (nitrogen or argon)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Weigh the desired amount of this compound in a clean, dry amber vial.
-
Add the appropriate volume of solvent to achieve the target concentration.
-
If using an antioxidant, add it to the solution at a pre-determined optimal concentration (e.g., 0.01-0.1% w/v).
-
Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.
-
Immediately cap the vial tightly.
-
Label the vial with the compound name, concentration, date, and storage conditions.
-
Store the stock solution at -20°C or below for long-term storage.
Protocol 2: Forced Degradation Study of 2,4,6-Trimethylphenethylamine
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.[12][13][14]
Stress Conditions:
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for various time points.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for various time points.
-
Thermal Degradation: Heat a solid sample or a solution of the compound at an elevated temperature (e.g., 70°C) for an extended period.[2][9]
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8][15] A dark control sample should be stored under the same conditions but protected from light.
Analysis:
Analyze the stressed samples at each time point using a suitable analytical technique, such as HPLC or UPLC-MS/MS, to monitor the degradation of the parent compound and the formation of degradation products.[16][17][18][19]
Visualization of Concepts
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 2,4,6-trimethylphenethylamine solutions.
Potential Degradation Pathways
Caption: Postulated major degradation pathways for 2,4,6-trimethylphenethylamine.
Conclusion
Ensuring the stability of 2,4,6-trimethylphenethylamine solutions is critical for the reliability and reproducibility of research findings. By understanding the key factors that contribute to its degradation and implementing the strategies outlined in this guide, researchers can significantly enhance the shelf-life and integrity of their solutions. Proactive measures, including proper storage, the use of stabilizers, and the development of stability-indicating analytical methods, are essential components of a robust experimental workflow.
References
- Knowledge of Pharma. (2017, July 30).
- Pharmaguideline. (2025, April 9).
- Google Patents. (n.d.).
- Stabilization of Pharmaceuticals to Oxidative Degrad
- Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs.
- BOC Sciences. (n.d.). Pharmaceutical Excipients Antioxidants.
- StabilityStudies.in. (n.d.). Factors Affecting Drug Stability: pH.
- PubChem. (n.d.). Phenethylamine.
- PubMed. (2023, March 25).
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Google Patents. (n.d.).
- Oxford Academic. (2015, August 20).
- Waters Corporation. (n.d.).
- BOQU Instrument. (2024, June 6). Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability.
- PMC - PubMed Central. (n.d.).
- ResearchGate. (2025, December 18). Degradation of Phenylethylamine and Tyramine by Gamma Radiation Process and Docking Studies of its Radiolytes.
- PubMed. (n.d.). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species.
- MDPI. (n.d.). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs.
- ACS Publications. (n.d.).
- MedCrave online. (2016, December 14).
- SciSpace. (n.d.).
- Google Patents. (n.d.).
- IJTSRD. (n.d.).
- Pharmaguideline. (n.d.).
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
- ResearchGate. (n.d.).
- OUCI. (n.d.).
- PMC - NIH. (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid.
- IJPPR. (2023, February 28).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- MDPI. (2023, February 25).
- Human Metabolome Database. (n.d.). Showing metabocard for Phenylethylamine (HMDB0012275).
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
- NIH. (n.d.).
- Wikipedia. (n.d.). Phenethylamine.
- BYJU'S. (n.d.). Test for Amino Groups.
- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (n.d.).
- Sigma-Aldrich. (n.d.). Phenethylamine 2-Phenylethylamine.
- PMC - NIH. (n.d.).
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- American Chemical Society. (2023, May 22). 2-Phenylethylamine.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Thermal degradation behavior of polymethacrylates containing amine side groups. (n.d.).
- RD Labor
- Thermal degradation: Significance and symbolism. (n.d.).
- NIH. (2024, November 14).
Sources
- 1. CA2826391C - Pharmaceutical formulations including an amine compound - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 4. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. database.ich.org [database.ich.org]
- 9. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 10. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. biomedres.us [biomedres.us]
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- 16. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. fda.gov.tw [fda.gov.tw]
troubleshooting guide for headspace gas chromatography of amine hydrochlorides
Technical Support Center: Headspace GC of Amine Hydrochlorides
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the technical support center for the analysis of amine hydrochlorides by Headspace Gas Chromatography (HS-GC). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific application. As these salt forms are non-volatile, their analysis requires careful sample preparation to ensure accurate and reproducible results. This guide moves beyond simple procedural lists to explain the underlying chemistry and chromatographic principles, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Section 1: The Fundamental Challenge - Volatility and Conversion
Q1: Why can't I directly analyze my amine hydrochloride sample using HS-GC? I don't see any peaks.
This is the most common and fundamental issue. Amine hydrochlorides are salts, which are ionic and therefore non-volatile.[1][2] Headspace analysis relies on the partitioning of volatile analytes from a liquid or solid sample matrix into the gas phase (the headspace) within a sealed vial.[3] Since salts have virtually no vapor pressure at typical HS-GC temperatures, they will not partition into the headspace and, consequently, will not be injected into the GC system.
The core of the method is to convert the non-volatile amine salt into its corresponding volatile "free base" form within the sealed headspace vial just before analysis.[2][4]
Caption: Workflow for HS-GC analysis of amine hydrochlorides.
Q2: How do I convert the amine hydrochloride to its volatile free amine form in the vial?
The conversion is a simple acid-base reaction. You must add a base that is stronger than the amine itself to the sample diluent. This added base will deprotonate the amine salt, liberating the neutral, volatile free amine.[2] A crucial aspect of this technique is that this conversion happens in situ within the sealed headspace vial.[5][6]
The general reaction is: Amine-H⁺Cl⁻ (salt) + Base → Free Amine (volatile) + Base-H⁺Cl⁻
The choice of base and solvent system is critical for success and is a primary source of troubleshooting.
Section 2: Troubleshooting In-Vial Conversion
Q3: I've added a base, but my analyte peak is small, variable, or absent. What's going wrong?
This indicates an incomplete or inconsistent conversion of the salt to the free base. Several factors could be at play:
-
Insufficient Base: The amount of base added may not be enough to neutralize all the hydrochloride salt and drive the equilibrium towards the free amine. It is often necessary to use a significant excess of the converting base.[7]
-
Inappropriate Base: The base you've chosen may not be strong enough, or it might be volatile itself, causing chromatographic interference.
-
Poor Solvent Choice: The solvent (diluent) must completely dissolve your sample, the amine salt, and the added base to ensure the reaction can proceed efficiently.[8]
-
Matrix Effects: If your amine hydrochloride is in a complex matrix, such as an Active Pharmaceutical Ingredient (API), the matrix itself could be acidic and consume the base you add, preventing the conversion.[9][10]
Q4: Which base should I use? Aqueous (e.g., NaOH) or a non-aqueous organic base?
The choice of base is a critical parameter. While aqueous bases like sodium hydroxide are effective, they can introduce problems.
-
Aqueous Bases (e.g., NaOH): Adding aqueous NaOH can effectively raise the pH and convert the amine salt.[11] However, the presence of water can be problematic in GC, potentially causing peak splitting for volatile amines, interacting with the stationary phase, or hydrolyzing certain columns.[12]
-
Non-Aqueous Organic Bases: For many applications, a high-boiling point, non-aqueous basic diluent is superior. This approach avoids the issues associated with water and can provide a more robust system.[4][5][6]
| Reagent System | Pros | Cons | Best For |
| Aqueous NaOH in a high-boiling solvent (e.g., DMSO) | Inexpensive, strong base, effective conversion.[8] | Can introduce water, potentially causing chromatographic issues (peak splitting, column degradation).[12] | Simple matrices where water effects have been evaluated and ruled out. |
| Imidazole in DMSO | Non-aqueous system, avoids water-related problems. Proven effective for dimethylamine and triethylamine HCl.[5][6] | Imidazole is a solid and requires careful dissolution. May not be a strong enough base for all amine salts. | Analysis of secondary and tertiary amine hydrochlorides in pharmaceutical substances.[4] |
| DBU in DMAc or NMP | Strong, non-volatile organic base.[13] Excellent for mitigating acidic matrix effects and passivating the GC system.[9][10] | DBU is a specialty reagent. Optimization of concentration is required for each specific amine and matrix.[13] | Complex or acidic API matrices where analyte recovery is low due to interactions.[10] |
Q5: What is the best solvent (diluent) for my analysis?
The ideal diluent should have the following characteristics:
-
High Boiling Point: To avoid interference with the volatile analytes. Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[5][8]
-
Good Solubility: It must dissolve the amine salt, the added base, and the sample matrix.
-
Inertness: It should not react with your analyte or the base.
DMSO is a widely used and effective diluent for this application, particularly in combination with imidazole.[4][5][6]
Section 3: Optimizing Headspace Parameters
Q6: What are the optimal headspace incubation temperature and time?
These parameters are critical for achieving equilibrium and obtaining reproducible results.
-
Incubation Temperature: The temperature should be high enough to facilitate the efficient partitioning of the free amine into the headspace but should remain at least 20°C below the boiling point of your chosen diluent to avoid high vial pressures and potential phase boiling.[3][14] A typical starting point is 80-100°C.[5][6]
-
Incubation Time: The sample must be incubated long enough for the liquid and gas phases to reach equilibrium.[8] If the time is too short, results will be inconsistent. If it's too long, you risk thermal degradation of the sample or matrix.[8] A typical equilibration time is 15-20 minutes.[5][8]
| Parameter | Recommended Starting Value | Rationale & Key Considerations |
| Incubation Temperature | 80 - 100 °C | Increases analyte vapor pressure. Must be below the diluent's boiling point. Higher temperatures can sometimes degrade the sample.[15] |
| Incubation Time | 15 - 20 minutes | Ensures the system reaches equilibrium for reproducible injections.[8] Check for analyte degradation with excessively long times. |
| Transfer Line Temperature | 110 - 150 °C | Must be hot enough to prevent analyte condensation between the headspace unit and the GC inlet, but not so hot as to cause degradation.[3] |
| GC Inlet Temperature | 180 - 250 °C | Ensures rapid volatilization of the sample as it enters the column. Active amines can be sensitive to hot metal surfaces.[8][16] |
| Vial Shaking | On (Low to Medium) | Agitation helps to accelerate the attainment of equilibrium between the sample and headspace.[14] |
Q7: How does the sample volume in the headspace vial affect my results?
Counter-intuitively, for headspace analysis, more sample is not always better. The key is the partitioning of the analyte between the sample phase and the gas phase (headspace). Increasing the sample liquid volume decreases the volume of the headspace. For many compounds, this can lead to a decrease in the signal because there is less space for the analyte to partition into.[8] It is recommended that the headspace volume be at least 50% of the total vial volume.[3] For a 20 mL vial, a sample volume of 1-5 mL is often a good starting point to investigate, rather than filling it to 10 mL.[8]
Section 4: Addressing Chromatographic Problems
Q8: My amine peaks are tailing or showing poor shape. How can I fix this?
This is a very common problem with amines due to their basicity and polarity.[9][17]
-
Active Sites: Amines can interact strongly with active sites (e.g., free silanol groups) in the GC inlet liner, column, or connections. This leads to peak tailing and potential loss of signal.[9][16]
-
Solution: Use deactivated inlet liners (sometimes packed with deactivated glass wool) and high-quality, inert GC columns specifically designed for amine analysis (e.g., wax-based or specialized amine columns like PoraPLOT Amines).[11][16] System passivation by injecting a deactivating agent like DBU can also drastically improve peak shape.[9][13]
-
-
Moisture: The presence of water in the system can lead to distorted or split peaks for volatile amines.[12] This is a strong reason to prefer non-aqueous base systems.
-
Solution: Ensure all solvents and reagents are as dry as possible. If using aqueous bases is unavoidable, carefully evaluate the impact on chromatography. Adding a salt to the sample can sometimes reduce the amount of water in the headspace.[12]
-
Sources
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- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of 2,4,6-Trimethylphenethylamine and Mescaline: A Guide for Psychedelic Research
Abstract: This guide provides a detailed comparative analysis of the classic psychedelic compound, mescaline (3,4,5-trimethoxyphenethylamine), and its lesser-known structural analog, 2,4,6-trimethylphenethylamine. While mescaline has been the subject of extensive scientific inquiry for over a century, 2,4,6-trimethylphenethylamine remains a poorly characterized molecule, presenting both a significant knowledge gap and an opportunity for novel structure-activity relationship (SAR) studies. This document synthesizes the established pharmacological data for mescaline and juxtaposes it with the sparse information available for its trimethyl counterpart. Furthermore, we provide a comprehensive roadmap of experimental protocols necessary to fully characterize 2,4,6-trimethylphenethylamine, offering a self-validating system for researchers in the field of psychedelic science and drug development.
Introduction: A Tale of Two Analogs
The field of psychedelic research is experiencing a renaissance, with renewed interest in the therapeutic potential of compounds that modulate serotonergic systems. At the heart of this research is the phenethylamine class of molecules, exemplified by mescaline, the principal psychoactive alkaloid in the peyote cactus (Lophophora williamsii)[1]. First synthesized in 1919 by Ernst Späth, mescaline's pharmacology has been extensively documented, providing a foundational model for understanding the interaction of phenethylamines with the serotonin 5-HT₂A receptor, the primary target for classic psychedelics[1][2].
In contrast, synthetic analogs of mescaline, often emerging as designer drugs or research chemicals, present a more enigmatic challenge. 2,4,6-trimethylphenethylamine is one such molecule. By replacing the 3,4,5-methoxy groups of mescaline with 2,4,6-methyl groups, a significant structural alteration is introduced, the pharmacological consequences of which are largely unknown. This guide will illuminate the stark contrast in our understanding of these two compounds, using the rich data available for mescaline as a benchmark to highlight the critical research required to characterize novel psychoactive substances like 2,4,6-trimethylphenethylamine.
Section 1: Mescaline (3,4,5-Trimethoxyphenethylamine) - The Archetype
Mescaline is a naturally occurring psychedelic that has been used for centuries in spiritual and medicinal contexts[1]. Its scientific characterization has provided invaluable insights into the pharmacology of psychedelics.
Chemical and Pharmacokinetic Properties
Mescaline is a hydrophilic molecule, a property that contributes to its relatively low blood-brain barrier penetration and the consequently high doses (200-400 mg) required for psychoactive effects[3]. Its metabolism is primarily driven by oxidative deamination to form the inactive metabolite 3,4,5-trimethoxyphenylacetic acid, with N-acetylation representing another significant pathway[3][4][5]. The onset of effects is typically within 30-90 minutes, with a duration of 6 to 14 hours, depending on the dose[1].
| Property | Mescaline (3,4,5-TMPEA) |
| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)ethan-1-amine |
| Molar Mass | 211.26 g/mol |
| Psychoactive Dose | 200-400 mg (oral)[3] |
| Duration | 6-14 hours[1] |
| Primary Metabolism | Oxidative deamination[4][5] |
Pharmacodynamics: The Serotonergic Interaction
The primary mechanism of action for mescaline's psychedelic effects is its activity as a partial agonist at the serotonin 5-HT₂A receptor[1]. While it also binds to other serotonin receptors, including 5-HT₂C, its affinity for 5-HT₂A is considered central to its hallucinogenic properties[6][7]. Compared to other psychedelics like LSD, mescaline is a less potent 5-HT₂A agonist[7]. It displays low affinity for most non-serotonergic targets, including dopamine and adrenergic receptors, and does not significantly inhibit monoamine transporters[1][7].
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |
| 5-HT₂A | 150 - 12,000 (Varies by study)[8] | 646 (Gq signaling)[9] |
| 5-HT₂C | Moderate Affinity[8][10] | Data Variable |
| 5-HT₁A | Moderate Affinity[8][10] | Data Variable |
| TAAR1 | ~3300[6] | Agonist |
Note: Affinity and potency values can vary significantly between different assay systems and reporting laboratories.
The activation of the 5-HT₂A receptor by mescaline initiates a downstream signaling cascade primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates (IP) and calcium (Ca²⁺).
Caption: Mescaline's Canonical 5-HT₂A Receptor Signaling Pathway.
Section 2: 2,4,6-Trimethylphenethylamine - The Enigma
In stark contrast to mescaline, 2,4,6-trimethylphenethylamine is a research chemical with an almost complete lack of published pharmacological data. Its existence is noted in chemical supplier databases, but peer-reviewed studies on its synthesis, receptor binding profile, and in vivo effects are absent from the scientific literature[11][12].
Predicted Properties and Structure-Activity Relationship (SAR) Hypotheses
The structural shift from 3,4,5-methoxy groups to 2,4,6-methyl groups invites several SAR hypotheses:
-
Steric Hindrance: The methyl groups at the 2 and 6 positions (ortho to the ethylamine chain) may introduce significant steric bulk. This could hinder the molecule's ability to adopt the optimal conformation for binding to the 5-HT₂A receptor pocket, potentially reducing affinity and/or efficacy.
-
Electronic Effects: Methoxy groups are electron-donating through resonance but electron-withdrawing inductively. Methyl groups are weakly electron-donating. This alteration in the electronic landscape of the phenyl ring will change the molecule's interaction with receptor residues.
-
Lipophilicity: The replacement of polar methoxy groups with nonpolar methyl groups will increase the molecule's overall lipophilicity. This could enhance its ability to cross the blood-brain barrier but may also alter its metabolic profile and receptor binding characteristics.
-
Metabolism: The absence of methoxy groups removes potential sites for O-demethylation. Metabolism would likely be directed towards the ethylamine side chain (via monoamine oxidase, MAO) or the methyl groups on the ring (via cytochrome P450 enzymes).
Without experimental data, these remain hypotheses. The critical takeaway is that this is not a minor structural modification, and its effects on pharmacology cannot be reliably predicted without empirical investigation.
| Property | Mescaline (3,4,5-TMPEA) | 2,4,6-Trimethylphenethylamine |
| Substitution Pattern | 3,4,5-Trimethoxy | 2,4,6-Trimethyl |
| Published Receptor Data | Extensive | None |
| Published In Vivo Data | Extensive | None |
| Knowledge Status | Well-Characterized | Uncharacterized |
Section 3: A Proposed Workflow for the Characterization of 2,4,6-Trimethylphenethylamine
To address the profound lack of data, we propose a comprehensive, self-validating workflow for the full characterization of 2,4,6-trimethylphenethylamine. This workflow is designed to move from basic chemical synthesis and analysis to in-depth in vitro and in vivo pharmacological profiling.
Caption: Proposed Research Workflow for Novel Compound Characterization.
Experimental Protocols
Objective: To synthesize and purify 2,4,6-trimethylphenethylamine and confirm its identity and purity.
Causality: A pure, well-characterized starting material is the foundation of all subsequent pharmacological experiments. Impurities could lead to erroneous or non-reproducible results. The synthesis could potentially start from 2,4,6-trimethylaniline or mesitylene, common starting materials in organic synthesis[13][14][15].
Methodology:
-
Synthesis: A plausible route involves the nitration of mesitylene to form 1,3,5-trimethyl-2-nitrobenzene, followed by a Henry reaction with formaldehyde to yield the corresponding nitrostyrene. Subsequent reduction of the nitro group and the double bond would yield the target phenethylamine. Alternative routes starting from 2,4,6-trimethylbenzaldehyde could also be explored[15].
-
Purification: The crude product will be purified using column chromatography followed by conversion to a stable salt (e.g., hydrochloride) and recrystallization to achieve >99% purity.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and fragmentation pattern.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify purity.
-
Objective: To determine the binding affinity and functional efficacy of 2,4,6-trimethylphenethylamine at key serotonergic receptors.
Causality: These assays directly test the hypothesis that the compound interacts with psychedelic targets. Radioligand binding assays quantify affinity (how tightly a drug binds), while functional assays measure efficacy (the degree to which it activates the receptor). A comprehensive review of in vitro assays for psychedelics provides a strong foundation for this protocol[16].
Methodology:
-
Cell Culture: Use cell lines (e.g., HEK293) stably expressing human recombinant 5-HT₂A, 5-HT₂C, and 5-HT₁A receptors.
-
Radioligand Binding Assay:
-
Perform competitive binding experiments using a known radioligand (e.g., [³H]ketanserin for 5-HT₂A).
-
Incubate cell membranes with the radioligand and increasing concentrations of 2,4,6-trimethylphenethylamine.
-
Measure the displacement of the radioligand to calculate the inhibition constant (Ki), a measure of binding affinity.
-
-
Functional Assay (Calcium Mobilization):
-
Load receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Apply increasing concentrations of 2,4,6-trimethylphenethylamine and measure the change in fluorescence, which corresponds to intracellular calcium release.
-
Calculate the EC₅₀ (concentration for half-maximal effect) and Emax (maximal effect relative to a reference agonist like serotonin) to determine potency and efficacy.
-
Objective: To assess the in vivo 5-HT₂A receptor agonist activity of 2,4,6-trimethylphenethylamine in a rodent model.
Causality: The head-twitch response (HTR) in mice or rats is a well-established behavioral proxy for 5-HT₂A receptor activation and is highly correlated with hallucinogenic potential in humans[17][18]. A positive result in this assay would provide strong evidence of in vivo psychedelic-like activity.
Methodology:
-
Animals: Use male C57BL/6J mice.
-
Drug Administration: Administer various doses of 2,4,6-trimethylphenethylamine (and a vehicle control) via intraperitoneal (IP) injection. A dose range should be determined based on in vitro potency, starting with doses comparable to those used for mescaline.
-
Observation: Place mice in individual observation chambers and record the number of head twitches over a 30-60 minute period, beginning immediately after injection.
-
Data Analysis: Analyze the dose-response relationship to determine if the compound produces a significant, dose-dependent increase in HTR compared to the vehicle control.
Conclusion and Future Directions
The comparative analysis of mescaline and 2,4,6-trimethylphenethylamine reveals a stark dichotomy: one is a cornerstone of psychedelic science, the other a virtual unknown. This guide serves not only to summarize what is known but to illuminate a clear path forward. The proposed experimental workflow provides a rigorous and validated framework for researchers to systematically unravel the pharmacological profile of 2,4,6-trimethylphenethylamine.
The data generated from these studies will be invaluable. It will provide crucial insights into the structure-activity relationships of phenethylamine psychedelics, specifically clarifying the role of steric and electronic modifications at the 2, 4, and 6 positions of the phenyl ring. By transforming 2,4,6-trimethylphenethylamine from an enigma into a well-characterized molecule, the scientific community can better understand the vast chemical space of psychedelic compounds and continue to build a safer and more informed future for psychedelic medicine and research.
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2,4,6-Trimethylaniline - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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2,4,5-Trimethoxyphenethylamine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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2,4,6-Trimethoxyamphetamine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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2,4,6-Trimethoxyphenethylamine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents. (n.d.).
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Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. A. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81–102. [Link]
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Mescaline - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Substituted mescaline analogue - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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van der Zee, M. Y., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(2), 138-156. [Link]
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QPS. (n.d.). In vitro screening tools to assess effects of psychedelic substances on structural and functional neuroplasticity in rat primary. Retrieved January 17, 2026, from [Link]
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Fantegrossi, W. E., et al. (2008). Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Psychopharmacology, 197(4), 629–637. [Link]
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Kuchar, M., et al. (2024). Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. bioRxiv. [Link]
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Dinis-Oliveira, R. J. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Molecular Pharmacology, 12(3), 185-194. [Link]
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Walther, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. International Journal of Molecular Sciences, 23(2), 978. [Link]
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Cunningham, A. A., et al. (2023). Applications and Potential of In Silico Approaches for Psychedelic Chemistry. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Jay, M. (2021). A Century of Mescaline. Chacruna Institute for Psychedelic Plant Medicines. [Link]
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A New Synthesis of Mescaline. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
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Dinis-Oliveira, R. J. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Molecular Pharmacology, 12(3), 185–194. [Link]
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Kolaczynska, K. E., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. La Clinica Terapeutica, 173(5), 455-463. [Link]
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Dong, C., et al. (2021). Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor. Cell, 184(10), 2779–2792.e18. [Link]
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Walther, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. edoc. [Link]
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Dinis-Oliveira, R. J. (2019). Pharmacokinetic And Pharmacodynamic Aspects Of Peyote And Mescaline: Clinical And Forensic Repercussions. ResearchGate. [Link]
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The Chemistry Corner. (2024, September 9). Mescaline | History, Isolation, Synthesis, Pharmacology (educational) [Video]. YouTube. [Link]
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Mescaline docked to the 5-HT2A receptor. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Weizmann Wonder Wander. (2024, August 15). Cactus Dreams: Revealing the Secrets of Mescaline Making. [Link]
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Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. [Link]
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A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 2,4,6-Trimethylphenethylamine in Biological Matrices
For researchers, scientists, and drug development professionals, the robust quantification of novel psychoactive substances (NPS) and research chemicals is paramount for both efficacy and safety assessments. This guide provides an in-depth, experience-driven walkthrough of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of 2,4,6-trimethylphenethylamine in a biological matrix, such as human plasma. We will explore the rationale behind each validation parameter, present a detailed experimental protocol, and offer a comparative analysis with alternative analytical techniques.
The Rationale for a Validated LC-MS/MS Method
The validation process detailed herein adheres to the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the production of a self-validating and trustworthy analytical system.
The LC-MS/MS Method Validation Workflow
The validation of a bioanalytical method is a comprehensive process that characterizes the performance of the assay. The following sections detail the experimental procedures and acceptance criteria for the validation of an LC-MS/MS method for 2,4,6-trimethylphenethylamine.
Caption: A general workflow for the validation of an LC-MS/MS method.
Specificity and Selectivity
The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample is paramount.
-
Experimental Protocol:
-
Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention time of 2,4,6-trimethylphenethylamine and the internal standard (IS).
-
Analyze a blank sample fortified with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.
-
Analyze a blank sample fortified with potentially co-administered drugs or structurally similar compounds.
-
-
Acceptance Criteria: The response of interfering peaks in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
Linearity and Range
This parameter establishes the concentration range over which the assay is accurate, precise, and linear.
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of 2,4,6-trimethylphenethylamine. A typical range might be 1-1000 ng/mL.
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration.
-
Perform a linear regression analysis (e.g., weighted 1/x²) to determine the slope, intercept, and correlation coefficient (r²).
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements.
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
The LOD is the lowest concentration of analyte that can be detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Experimental Protocol:
-
The LLOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.
-
The LOD can be determined by analyzing progressively more dilute solutions until a signal-to-noise ratio of approximately 3 is reached.
-
-
Acceptance Criteria: The LLOQ must be quantified with an accuracy of 80-120% and a precision of ≤20%.
Matrix Effect and Recovery
The matrix effect evaluates the influence of co-eluting endogenous components on the ionization of the analyte. Recovery assesses the efficiency of the extraction procedure.
-
Experimental Protocol:
-
Matrix Effect:
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A: Analyte and IS in the mobile phase.
-
Set B: Blank plasma extract reconstituted with analyte and IS in the mobile phase.
-
Set C: Spiked plasma samples extracted according to the procedure.
-
-
Calculate the matrix factor by comparing the peak areas of Set B to Set A.
-
-
Recovery:
-
Calculate the recovery by comparing the peak areas of Set C to Set B.
-
-
-
Acceptance Criteria:
-
Matrix Effect: The CV of the IS-normalized matrix factor across different lots of the biological matrix should be ≤15%.
-
Recovery: The recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.
-
Stability
The stability of the analyte in the biological matrix must be evaluated under various conditions that may be encountered during sample handling and storage.
-
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after being left at room temperature for a specified period (e.g., 4-24 hours).
-
Long-Term Stability: Analyze QC samples after storage at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of sample storage in a study.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and refrigerated conditions.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Key Assessment | Acceptance Criteria |
| Specificity | Interference from endogenous components | Response in blank <20% of LLOQ for analyte and <5% for IS |
| Linearity | Correlation between concentration and response | r² ≥ 0.99; back-calculated standards within ±15% (±20% for LLOQ) |
| Accuracy | Closeness to the true value | Mean concentration within ±15% of nominal (±20% for LLOQ) |
| Precision | Reproducibility of measurements | CV ≤ 15% (≤20% for LLOQ) |
| LLOQ | Lowest quantifiable concentration | Accuracy within 80-120% and precision ≤20% |
| Matrix Effect | Ion suppression or enhancement | CV of IS-normalized matrix factor ≤15% |
| Recovery | Extraction efficiency | Consistent and reproducible |
| Stability | Analyte stability under various conditions | Mean concentration within ±15% of nominal |
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method for its sensitivity and specificity, other techniques can be employed for the analysis of phenethylamines, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Advantages:
-
Excellent chromatographic resolution.
-
Extensive spectral libraries for compound identification.
-
-
Disadvantages:
-
Often requires derivatization to improve the volatility and thermal stability of phenethylamines, adding a step to the sample preparation and potentially introducing variability.
-
May not be suitable for thermally labile metabolites.
-
Can have lower sensitivity compared to LC-MS/MS for certain compounds.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
HPLC with conventional detectors is a more accessible and cost-effective option.
-
Advantages:
-
Lower instrumentation cost and maintenance compared to mass spectrometry.
-
Robust and reliable for routine analysis.
-
-
Disadvantages:
-
HPLC-UV: Lower sensitivity and specificity compared to MS detection. Susceptible to interference from co-eluting compounds that absorb at the same wavelength.[3]
-
HPLC-FLD: Can offer high sensitivity but often requires derivatization with a fluorescent tag, as most phenethylamines are not naturally fluorescent.[4] This adds complexity to the sample preparation.
-
Comparative Overview of Analytical Techniques
| Feature | LC-MS/MS | GC-MS | HPLC-UV/FLD |
| Specificity | Very High | High | Moderate to High |
| Sensitivity | Very High | High | Low (UV) to High (FLD) |
| Derivatization | Not usually required | Often required | Required for FLD |
| Throughput | High | Moderate | High |
| Cost | High | Moderate | Low |
| Expertise Required | High | Moderate | Low to Moderate |
Conclusion and Recommendations
The validation of an LC-MS/MS method for the quantification of 2,4,6-trimethylphenethylamine in biological matrices is a critical step to ensure the generation of reliable and defensible data. The comprehensive validation process, encompassing specificity, linearity, accuracy, precision, sensitivity, matrix effects, recovery, and stability, provides a robust framework for establishing a trustworthy analytical method.
While GC-MS and HPLC-UV/FLD present viable alternatives, LC-MS/MS remains the superior choice for bioanalytical applications requiring high sensitivity and specificity, particularly in complex matrices and for regulatory-compliant studies. The detailed protocol and comparative analysis provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development and analysis, enabling them to make informed decisions and implement scientifically sound analytical methodologies.
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A Comparative Guide to the Cross-Reactivity of 2,4,6-Trimethylphenethylamine in Drug Screening Assays
This guide provides an in-depth analysis of the cross-reactivity of 2,4,6-trimethylphenethylamine (2,4,6-TMPEA) in standard drug screening assays. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and underlying scientific principles to offer a clear understanding of potential analytical challenges and solutions.
Introduction: The Challenge of Structural Analogs in Drug Screening
The increasing emergence of novel psychoactive substances (NPS) presents a significant challenge to conventional drug screening methodologies. Among these, synthetic phenethylamines, structural analogs of amphetamine, are a class of compounds that can lead to false-positive results in immunoassays.[1][2][3][4] 2,4,6-trimethylphenethylamine (2,4,6-TMPEA) is one such compound. While not a widely abused substance, its structural similarity to amphetamine warrants a thorough investigation of its potential to cross-react with commercially available drug screening assays. Understanding this cross-reactivity is crucial for accurate toxicological screening and the development of more specific detection methods.
The Structural Basis for Cross-Reactivity
The potential for a compound to cross-react in an immunoassay is primarily determined by its structural similarity to the target analyte.[1] Both amphetamine and 2,4,6-TMPEA share a common phenethylamine backbone. However, the presence of three methyl groups on the phenyl ring of 2,4,6-TMPEA introduces steric hindrance that can influence its binding to the antibodies used in immunoassays. The molecular weight of 2,4,6-TMPEA hydrochloride is 199.72 g/mol .[5][6]
Figure 1. A diagram illustrating the shared phenethylamine backbone and structural differences between amphetamine and 2,4,6-trimethylphenethylamine.
Immunoassay Screening: The First Line of Defense
Immunoassays are widely used as the initial screening method for drugs of abuse due to their speed, cost-effectiveness, and high throughput.[1] These assays utilize antibodies that bind to specific drug classes. However, the specificity of these antibodies can vary, leading to cross-reactivity with structurally related compounds.[2][4] Amphetamine immunoassays, in particular, are known for demonstrating broad antibody cross-reactivity with non-targeted compounds that are structurally related to phenethylamines.[2]
Experimental Protocol: Immunoassay Screening for Amphetamines
A standard competitive enzyme-linked immunosorbent assay (ELISA) is typically employed for amphetamine screening.
Methodology:
-
Sample Preparation: Urine or serum samples are collected and diluted as per the manufacturer's instructions.
-
Assay Procedure:
-
A known amount of enzyme-labeled amphetamine is mixed with the prepared sample.
-
This mixture is added to a microplate well coated with antibodies specific to amphetamine.
-
The drug present in the sample and the enzyme-labeled drug compete for binding to the fixed number of antibody sites.
-
After an incubation period, the unbound reagents are washed away.
-
-
Detection: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of the drug in the sample.
-
Data Interpretation: The absorbance is read using a microplate reader. A cutoff calibrator is used to differentiate between positive and negative samples.
Figure 2. A workflow diagram of a typical competitive ELISA for amphetamine screening.
Cross-Reactivity Data in Immunoassays
To assess the cross-reactivity of 2,4,6-TMPEA, a study would need to be conducted where various concentrations of the compound are tested using commercially available amphetamine immunoassays. The concentration of 2,4,6-TMPEA that produces a positive result (i.e., a response equivalent to the cutoff calibrator, typically 500 or 1000 ng/mL for amphetamine) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Concentration of Amphetamine at Cutoff / Concentration of Cross-Reactant at Cutoff) x 100
Table 1: Hypothetical Cross-Reactivity of 2,4,6-TMPEA in Amphetamine Immunoassays
| Immunoassay Kit | Amphetamine Cutoff (ng/mL) | 2,4,6-TMPEA Concentration for Positive Result (ng/mL) | Calculated Cross-Reactivity (%) |
| Assay A | 500 | > 100,000 | < 0.5 |
| Assay B | 1000 | 50,000 | 2.0 |
| Assay C | 500 | 75,000 | 0.67 |
Note: This data is hypothetical and for illustrative purposes. Actual cross-reactivity can vary significantly between different assay manufacturers and even between different lots of the same assay.[7][8]
Based on its structure, 2,4,6-TMPEA would be expected to show low to moderate cross-reactivity in amphetamine immunoassays. The bulky methyl groups on the phenyl ring likely interfere with the binding to the antibody, reducing the affinity compared to amphetamine itself. Studies have shown that even small changes to the phenethylamine structure can significantly impact cross-reactivity.[9]
Confirmatory Analysis: The Gold Standard
Due to the potential for false positives in immunoassays, all presumptive positive screens must be confirmed by a more specific and sensitive method.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for confirmatory testing.[10]
Experimental Protocol: GC-MS Confirmation of Amphetamines
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Urine samples are first subjected to enzymatic hydrolysis to release conjugated drugs.
-
The sample is then passed through an SPE cartridge, which retains the analytes of interest.
-
The cartridge is washed to remove interfering substances.
-
The analytes are eluted with a solvent.
-
-
Derivatization: The eluted sample is evaporated to dryness and then derivatized (e.g., with pentafluoropropionic anhydride) to improve the volatility and chromatographic properties of the amphetamines.[11][12]
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The gas chromatograph separates the different compounds in the mixture based on their boiling points and interaction with the stationary phase of the column.
-
As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio.
-
-
Data Interpretation: The presence of a specific drug is confirmed by comparing its retention time and mass spectrum to that of a certified reference standard.
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Introduction: The Phenethylamine Scaffold and the Influence of Methoxy Groups
An In-Depth Comparative Guide to the Structure-Activity Relationships of Trimethyl-Substituted Phenethylamines
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of psychoactive compounds is paramount for the design of novel therapeutics with improved potency and selectivity. This guide provides a detailed comparison of trimethyl-substituted phenethylamines, a class of compounds that includes the classic psychedelic mescaline and its various structural isomers and analogs. We will dissect how subtle changes in molecular architecture dramatically influence pharmacological activity, primarily at serotonin receptors.
The phenethylamine backbone is a privileged scaffold in neuroscience, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive drugs.[1] Modifications to this simple structure—a phenyl ring connected to an amino group by a two-carbon chain—can drastically alter a compound's pharmacological profile.[1] This guide focuses on the specific effects of adding three methoxy (-OCH₃) groups to the phenyl ring, a substitution pattern that gives rise to the psychedelic properties of mescaline and its relatives.[2][3] The positioning of these methoxy groups is a critical determinant of a compound's ability to interact with key receptors in the central nervous system, most notably the serotonin 5-HT₂A receptor, which is essential for the psychopharmacology of serotonergic psychedelics.[4][5]
The Archetype: Mescaline (3,4,5-Trimethoxyphenethylamine)
Mescaline, or 3,4,5-trimethoxyphenethylamine, is the prototypical psychedelic phenethylamine found in the peyote cactus.[2][6] Its structure, with methoxy groups at the 3, 4, and 5 positions of the phenyl ring, serves as our primary reference point. Mescaline is a partial agonist at the 5-HT₂A receptor, though its potency is relatively low, requiring doses in the hundreds of milligrams to elicit psychoactive effects in humans.[2]
The activity of mescaline and its analogs is heavily dependent on their interaction with serotonin receptors. Understanding the precise nature of these interactions allows for a rational approach to designing new molecules with tailored effects.
Figure 1: Chemical structure of Mescaline.
Core Structure-Activity Relationship Principles
The pharmacological profile of trimethyl-substituted phenethylamines is governed by two primary structural features: the substitution pattern of the methoxy groups on the phenyl ring and the presence or absence of a methyl group on the alpha (α) carbon of the ethylamine side chain.
The Critical Role of Methoxy Group Positioning
Moving the three methoxy groups around the phenyl ring results in isomers with strikingly different activities. This highlights the specific conformational requirements of the 5-HT₂A receptor binding pocket.
-
3,4,5-Substitution (Mescaline): This pattern confers moderate psychedelic activity. The human oral dose is typically 200-500 mg.[7]
-
2,4,5-Substitution (2,4,5-TMPEA or 2C-O): Despite being a full agonist at the 5-HT₂A receptor in vitro, this isomer is surprisingly inactive in humans at doses up to 300 mg.[8][9] This profound difference suggests that in vitro efficacy does not always translate to in vivo psychoactivity, possibly due to differences in metabolism, blood-brain barrier penetration, or functional selectivity at the receptor. For instance, 2,4,5-TMPEA and its 3,4,5- (mescaline) counterpart undergo different metabolic pathways involving amino oxidases.[6]
-
2,4,6-Substitution (2,4,6-TMPEA): This isomer is also reported to be inactive in humans at doses of 300 mg or more.[10] Like 2,4,5-TMPEA, it does not appear to be a substrate for monoamine oxidase.[10]
This dramatic loss of activity when moving the methoxy groups from the 3,4,5-positions underscores the high degree of structural specificity required for a productive interaction with the target receptor in a physiological context.
The Potentiating Effect of Alpha-Methylation
The addition of a methyl group to the alpha carbon of the ethylamine side chain converts the phenethylamine into an amphetamine. This single modification consistently and significantly increases the potency of these compounds.
-
Mescaline vs. TMA (3,4,5-Trimethoxyamphetamine): Alpha-methylation of mescaline yields TMA. This structural change increases potency, with an active oral dose of 100-250 mg, and shortens the duration of action.[7][11]
-
2,4,5-TMPEA vs. TMA-2 (2,4,5-Trimethoxyamphetamine): While 2,4,5-TMPEA is inactive, its alpha-methylated analog, TMA-2, is a potent psychedelic.[9][12] The active dose is 20-40 mg, making it substantially more potent than both mescaline and TMA.[7][12]
-
2,4,6-TMPEA vs. TMA-6 (2,4,6-Trimethoxyamphetamine): Similarly, the inactive 2,4,6-phenethylamine becomes a highly potent psychedelic upon alpha-methylation. TMA-6 has an active dose of 25-50 mg and is reported to be 8 to 10 times more potent than mescaline.[13]
The α-methyl group is thought to increase potency by sterically hindering metabolism by monoamine oxidase (MAO), thereby increasing the bioavailability and duration of action of the compound in the brain.[13]
Comparative Receptor Binding & Functional Activity
The primary molecular target for psychedelic phenethylamines is the 5-HT₂A receptor.[4] The affinity (measured by the inhibition constant, Kᵢ) and functional activity (measured by the half-maximal effective concentration, EC₅₀, and maximum efficacy, Eₘₐₓ) at this receptor are key predictors of psychedelic potential. The data below, compiled from multiple in vitro studies, illustrates the SAR principles discussed.
| Compound | Substitution Pattern | α-Methylation | 5-HT₂A Kᵢ (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂A Eₘₐₓ (%) | Human Dose (mg) |
| Mescaline | 3,4,5- | No | >12,000 | ~646 - 10,000 | 33 - 74 | 200 - 500[2][7] |
| TMA | 3,4,5- | Yes | >12,000 | 1,700 | 40 | 100 - 250[7] |
| 2,4,5-TMPEA (2C-O) | 2,4,5- | No | - | 195 | 96 - 100 | >300 (Inactive)[8][9] |
| TMA-2 | 2,4,5- | Yes | 1,300 - 1,650 | 190 | 84 | 20 - 40[12] |
| 2,4,6-TMPEA | 2,4,6- | No | - | - | - | >300 (Inactive)[10] |
| TMA-6 | 2,4,6- | Yes | - | - | - | 25 - 50[13] |
Data compiled from multiple sources.[2][7][9][12] Kᵢ, EC₅₀, and Eₘₐₓ values can vary between different assays and experimental conditions.
This data clearly demonstrates that while in vitro activity at the 5-HT₂A receptor is necessary, it is not solely sufficient for psychedelic effects in humans (as seen with 2,4,5-TMPEA). The addition of an alpha-methyl group (TMA-2) restores and enhances in vivo activity, highlighting the crucial role of pharmacokinetics in the overall SAR profile.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized, self-validating experimental protocols are essential. Below are representative methodologies for the key assays used to characterize these compounds.
Experimental Workflow for SAR Analysis
A typical workflow for investigating the SAR of novel phenethylamine analogs involves a multi-step process from chemical synthesis to in vivo behavioral assessment.
Figure 2: A generalized experimental workflow for a structure-activity relationship (SAR) study.
Protocol: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human 5-HT₂A receptor.
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT₂A receptor in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Harvest cells, wash with PBS, and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration using a BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of cell membranes (10-20 µg protein).
-
Add 50 µL of a radioligand, such as [³H]ketanserin, at a final concentration equal to its Kₑ value for the 5-HT₂A receptor.
-
Add 50 µL of the test compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding, use a high concentration of a known 5-HT₂A antagonist (e.g., 10 µM spiperone).
-
Incubate the plate at room temperature for 90 minutes.
-
-
Harvesting and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).
-
Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol: Inositol Phosphate (IP) Accumulation Functional Assay
This assay measures the Gq-coupled signaling of the 5-HT₂A receptor by quantifying the accumulation of inositol phosphates following agonist stimulation.
-
Cell Culture and Labeling:
-
Plate HEK293 cells expressing the human 5-HT₂A receptor in a 24-well plate.
-
Allow cells to adhere overnight.
-
Wash cells and incubate for 18-24 hours in inositol-free DMEM containing [³H]myo-inositol to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
Wash the labeled cells with assay buffer (e.g., HBSS with 10 mM LiCl). The LiCl inhibits inositol monophosphatase, causing IP to accumulate.
-
Add the test compounds (e.g., mescaline analogs) at various concentrations and incubate for 60 minutes at 37°C. Include a positive control (e.g., serotonin).
-
-
Extraction of Inositol Phosphates:
-
Aspirate the buffer and lyse the cells by adding ice-cold 0.1 M HCl.
-
Incubate on ice for 30 minutes.
-
Neutralize the lysate with NaOH/HEPES buffer.
-
-
Isolation and Quantification:
-
Isolate the total inositol phosphates from the cell lysate using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Elute the [³H]inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Quantify the radioactivity of the eluate using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³H]IP accumulated against the log concentration of the agonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Key Signaling Pathway: 5-HT₂A Receptor Activation
Substituted phenethylamines elicit their primary psychedelic effects by acting as agonists at the 5-HT₂A receptor, which is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway.[14]
Figure 3: Simplified 5-HT₂A receptor Gq-coupled signaling cascade.
Upon agonist binding, the receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC). These events initiate a cascade of downstream signaling that ultimately alters neuronal excitability, leading to the profound perceptual and cognitive changes associated with these compounds.[14]
Conclusion and Future Directions
The structure-activity relationship of trimethyl-substituted phenethylamines is a compelling example of how minor structural modifications can lead to major pharmacological divergence. The key takeaways are:
-
Positional Isomerism is Crucial: The 3,4,5- and 2,4,5-substitution patterns yield compounds with vastly different in vivo activities, despite both showing affinity for the 5-HT₂A receptor. This emphasizes that receptor binding and activation are only part of the SAR puzzle; pharmacokinetics and metabolism play a decisive role.
-
Alpha-Methylation is a Potent Enhancer: The addition of an α-methyl group consistently transforms these phenethylamines into more potent amphetamine analogs, likely by preventing metabolic degradation by MAO.
-
Predictive Models Require Integration: A comprehensive understanding of SAR requires integrating in vitro binding and functional data with in vivo behavioral and pharmacokinetic studies.[15][16]
This guide provides a foundational framework for researchers in the field. Future work should focus on elucidating the precise metabolic pathways of these isomers and exploring functional selectivity (biased agonism) at the 5-HT₂A receptor, which may account for the qualitative differences in their effects and could be exploited to design novel therapeutics with more specific and desirable psychological or physiological profiles.
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Luethi, D., Ka-Man, T., Holy, M., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 839721. [Link]
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Wikipedia. (2023). 3,4,5-Trimethoxyphenoxyethylamine. Retrieved January 17, 2026, from [Link]
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Fantegrossi, W. E., Murnane, K. S., & Reissig, C. J. (2008). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination, and in vitro receptor and transporter binding and function. Psychopharmacology, 197(3), 415-426. [Link]
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Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
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Bullain, S. S., & Cornett, H. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience, 15(5), 923-934. [Link]
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Lee, H., & Kim, H. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]
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McLean, T. H., Chambers, J. J., & Parrish, J. C. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists. Journal of Medicinal Chemistry, 49(18), 5467-5474. [Link]
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Lee, H., Kim, H., & Cheong, S. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]
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Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
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Lee, H., Kim, H., & Cheong, S. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. [Link]
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Lee, H., Kim, H., & Cheong, S. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175-184. [Link]
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A Head-to-Head Comparison of 2,4,6-Trimethylphenethylamine and 2,4,6-Trimethoxyphenethylamine
A Guide for Medicinal Chemists and Pharmacologists
Introduction
The phenethylamine scaffold is a cornerstone of neuropharmacology, providing the backbone for endogenous neurotransmitters, therapeutics, and powerful research tools. The substitution pattern on the phenyl ring dictates the pharmacological profile, where subtle positional and electronic changes can lead to profound differences in receptor affinity, functional activity, and in vivo effects. This guide provides a detailed comparative analysis of two closely related, yet functionally divergent, phenethylamine analogues: 2,4,6-trimethylphenethylamine and 2,4,6-trimethoxyphenethylamine.
It is crucial to clarify a point of potential confusion regarding nomenclature. The designation "TMA-6" refers to 2,4,6-trimethoxyamphetamine, the α-methylated homologue of the phenethylamine discussed here.[1] While TMA-6 is a potent, long-acting psychedelic agent, its phenethylamine counterpart, 2,4,6-trimethoxyphenethylamine (also referred to as ψ-2C-O or 2C-TMA-6), is reportedly inactive in humans even at high doses.[2][3] This guide will focus on the direct comparison of the two phenethylamines—one substituted with electron-donating methyl groups and the other with electron-donating methoxy groups in the same 2,4,6-positions—to illuminate key principles of structure-activity relationships (SAR) within this chemical class.
Chemical and Physical Properties
A foundational comparison begins with the fundamental properties of each molecule. The primary structural difference lies in the nature of the substituents at the 2, 4, and 6 positions: methyl (-CH₃) versus methoxy (-OCH₃). This variation influences molecular weight, polarity, and potential metabolic pathways.
| Property | 2,4,6-Trimethylphenethylamine | 2,4,6-Trimethoxyphenethylamine |
| Synonyms | 2,4,6-Trimethylbenzeneethanamine | ψ-2C-O, 2C-TMA-6, TMPEA-6 |
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₇NO₃ |
| Molecular Weight | 163.26 g/mol | 211.26 g/mol [3] |
| Appearance | Solid (as HCl salt)[4] | Crystalline solid (as picrate or HCl salt)[2] |
| CAS Number | 3167-10-0 (HCl Salt)[4][5] | 15873-23-1[3] |
| Predicted LogP | ~3.0-3.5 | ~1.5-2.0 |
Synthesis and Analytical Validation
The synthesis of both target compounds can be reliably achieved via a two-step sequence starting from the corresponding substituted benzaldehyde. This classic approach, involving a Henry reaction followed by reduction, is a versatile method for producing a wide array of phenethylamine derivatives.[6]
General Synthetic Pathway
The pathway begins with the condensation of either 2,4,6-trimethylbenzaldehyde or 2,4,6-trimethoxybenzaldehyde with nitromethane in the presence of a catalyst like ammonium acetate. This reaction forms the corresponding β-nitrostyrene intermediate. The subsequent reduction of the nitro group and the alkene double bond, typically with a powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ether, yields the final phenethylamine product.
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A Senior Application Scientist's Guide to Validating 5-HT2A Receptor Agonism of Novel Phenethylamines
Audience: Researchers, scientists, and drug development professionals in neuropsychopharmacology and medicinal chemistry.
Objective: This guide provides a comprehensive, technically-grounded framework for the systematic validation of novel phenethylamines as 5-hydroxytryptamine 2A (5-HT2A) receptor agonists. Moving beyond a simple checklist of assays, we will explore the causal logic behind a multi-tiered validation funnel, ensuring that the generated data is robust, interpretable, and directly informs the compound's potential therapeutic or research utility.
Introduction: The Enduring Significance of the 5-HT2A Receptor
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), stands as a pivotal target in neuroscience.[1] It is the primary molecular target for classic serotonergic psychedelics like psilocybin and LSD, and its dysregulation is implicated in numerous psychiatric conditions, including depression and schizophrenia.[1][2] The resurgence of interest in psychedelic medicine has reignited the exploration of novel chemical scaffolds, with phenethylamines representing a rich source of potential 5-HT2A agonists.[3][4]
However, the journey from a newly synthesized molecule to a validated pharmacological tool is rigorous.[5] It demands a systematic approach to confirm not just if a compound interacts with the receptor, but how it does so. Does it merely bind, or does it elicit a functional response? Does it activate all downstream signaling pathways equally, or does it show bias? And critically, do these in vitro properties translate to a predictable physiological effect in a living system? This guide will walk you through a self-validating workflow to answer these questions definitively.
The Validation Funnel: A Hierarchical Approach to Characterization
We advocate for a tiered approach, starting with the most fundamental question of target engagement and progressively moving to more complex functional and behavioral characterization. This ensures that resources are spent efficiently, and each step logically builds upon the last.
Caption: The hierarchical workflow for validating novel 5-HT2A agonists.
Level 1: Target Engagement — Does the Compound Bind?
Before assessing function, we must first confirm that our novel phenethylamine physically interacts with the 5-HT2A receptor. The gold-standard method for this is the competitive radioligand binding assay.[6]
Causality: This assay quantifies the affinity of a test compound (the "competitor") for the receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]ketanserin) that has a known high affinity for the target. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Receptor Source Preparation:
-
Homogenize tissue rich in 5-HT2A receptors (e.g., rat frontal cortex) or membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) in an ice-cold buffer.[7][8][9]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup (96-well format):
-
To each well, add:
-
Include control wells for:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known non-radioactive antagonist (e.g., 1-10 µM ketanserin) to saturate all specific binding sites.[10]
-
-
-
Incubation & Termination:
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach binding equilibrium.[9][10]
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats (e.g., GF/B or GF/C), which trap the membranes.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Dry the filter mats.
-
Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[8]
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the data using non-linear regression to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Level 2: Functional Activity — Does Binding Lead to Activation?
A compound can bind to a receptor without activating it (an antagonist) or only partially activating it (a partial agonist). Therefore, we must perform functional assays to determine if our compound is an agonist and to quantify its potency (EC50) and efficacy (Emax).
A. The Canonical Gq Pathway: Calcium Flux Assay
The 5-HT2A receptor primarily couples to the Gq/11 G-protein.[1][6] Agonist binding triggers a cascade: Gq activates phospholipase C (PLC), which cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[1][11][12] Measuring this Ca2+ mobilization is a direct and robust readout of Gq pathway activation.[13][14][15]
Caption: The canonical 5-HT2A receptor Gq signaling cascade.
Experimental Protocol: FLIPR-Based Calcium Flux Assay
This protocol utilizes a fluorescence imaging plate reader (FLIPR) for high-throughput measurement.[16]
-
Cell Culture:
-
Plate cells stably expressing the 5-HT2A receptor (e.g., HEK293 or CHO-K1) in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
-
-
Dye Loading:
-
Aspirate the growth medium.
-
Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8, Calcium 5).[13][15] This buffer often contains probenecid to prevent the dye from being pumped out of the cells.[15]
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, allowing the dye to de-esterify and become active within the cells.[15]
-
-
Compound Plate Preparation:
-
In a separate plate, prepare serial dilutions of the test compounds and a reference full agonist (e.g., DOI or Serotonin) at a concentration that is typically 3-5 times the final desired concentration.[15]
-
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence of the cells in each well.
-
It will then automatically add the compounds from the source plate to the cell plate and immediately begin measuring the change in fluorescence in real-time.
-
GPCR activation by an agonist results in a rapid increase in intracellular Ca2+, which binds to the dye, causing a sharp increase in its fluorescence intensity.[13]
-
-
Data Analysis:
-
The output is a kinetic graph of fluorescence intensity over time for each well.
-
Calculate the peak fluorescence response minus the baseline for each concentration.
-
Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine:
-
EC50: The concentration of the agonist that produces 50% of the maximal response, a measure of its potency .
-
Emax: The maximum response produced by the compound, a measure of its efficacy , often expressed as a percentage relative to a reference full agonist.
-
-
B. The β-Arrestin Pathway: Assessing Biased Agonism
Beyond G-protein coupling, GPCRs can also signal through β-arrestins, which are involved in receptor desensitization, internalization, and activation of distinct signaling pathways.[17] A compound that preferentially activates Gq over β-arrestin (or vice-versa) is termed a "biased agonist".[18][19][20][21] This is a critical concept, as evidence suggests that the psychedelic effects of 5-HT2A agonists are primarily driven by Gq signaling, while β-arrestin signaling may be linked to other effects like receptor downregulation.[22]
Causality: We can measure β-arrestin recruitment using Bioluminescence Resonance Energy Transfer (BRET).[23][24] In this system, the 5-HT2A receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., a variant of GFP like Venus).[23][25] When an agonist activates the receptor, it recruits the β-arrestin-acceptor fusion protein into close proximity (<10 nm) with the receptor-donor fusion protein. This allows for non-radiative energy transfer from the donor (after addition of its substrate, coelenterazine) to the acceptor, which then emits light at its characteristic wavelength. The resulting BRET signal is a direct measure of receptor/β-arrestin interaction.[17][24]
Experimental Protocol: β-Arrestin Recruitment BRET Assay
-
Cell Preparation:
-
Co-transfect HEK293T cells with plasmids encoding the 5-HT2A-Rluc fusion protein and the Venus-β-arrestin2 fusion protein.[23]
-
Plate the transfected cells in white, opaque 96-well plates suitable for luminescence measurements.
-
-
Assay Procedure:
-
After 24-48 hours, wash the cells with assay buffer (e.g., HBSS).
-
Add varying concentrations of the test compound or a reference agonist to the wells.
-
Incubate for a set period (e.g., 15-30 minutes) at 37°C.
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths simultaneously using a plate reader equipped with two filters: one for the donor emission (e.g., ~485 nm) and one for the acceptor emission (e.g., ~530 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Subtract the baseline BRET ratio (from vehicle-treated cells).
-
Plot the net BRET ratio against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
The relative activity at Gq vs. β-arrestin pathways can be used to calculate a "bias factor" to quantitatively describe the compound's signaling preference.
-
Level 3: In Vivo Confirmation — The Head-Twitch Response (HTR)
An in vitro effect does not guarantee in vivo activity. The compound must be able to cross the blood-brain barrier, reach its target in sufficient concentrations, and elicit a physiological response. For 5-HT2A agonists, the head-twitch response (HTR) in mice is a well-established, quantifiable behavioral proxy for receptor activation in the brain.[26][27][28] The frequency of HTRs is highly correlated with the psychedelic potential of 5-HT2A agonists in humans.[22][29]
Causality: The HTR is a rapid, side-to-side rotational head movement mediated specifically by the activation of 5-HT2A receptors, likely on cortical pyramidal neurons.[27][30] Its induction by a novel compound provides strong evidence of brain penetrance and target engagement in a living organism.
Experimental Protocol: Mouse Head-Twitch Response (HTR) Assay
-
Animals and Acclimation:
-
Use male C57BL/6J mice, a common strain for this assay.[29]
-
Allow animals to acclimate to the testing room and individual observation chambers for at least 30-60 minutes before drug administration.
-
-
Drug Administration:
-
Administer the novel phenethylamine via a chosen route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.). Test a range of doses (e.g., 0.1 - 10 mg/kg) alongside a vehicle control group and a positive control group (e.g., 1-3 mg/kg DOI).[29][31]
-
For antagonist confirmation studies, a 5-HT2A selective antagonist like M100907 can be administered 30 minutes prior to the agonist.[29] A block of the HTR confirms 5-HT2A mediation.
-
-
Observation and Scoring:
-
Place each mouse in an individual, clear cylindrical observation chamber immediately after injection.
-
Record behavior using overhead video cameras for a set duration (e.g., 30-60 minutes).[29][32]
-
A trained observer, blind to the experimental conditions, manually scores the number of head twitches. Alternatively, automated tracking software (e.g., using DeepLabCut) can be employed for unbiased, high-throughput quantification.[28]
-
-
Data Analysis:
-
Sum the total number of head twitches for each animal over the observation period.
-
Compare the mean HTR counts between different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate a dose-response curve by plotting the mean HTR count against the drug dose.
-
Comparative Analysis: Assembling the Pharmacological Profile
The final step is to synthesize the data from all three levels into a coherent pharmacological profile and compare it against well-characterized reference compounds. This allows for objective classification of the novel phenethylamine.
Reference Compounds:
-
(±)-DOI: A classic, non-selective 5-HT2 receptor full agonist, widely used as a benchmark for psychedelic-like in vivo activity.[33][34]
-
25CN-NBOH: A modern, highly potent and selective 5-HT2A receptor agonist, serving as a benchmark for high target specificity.[26][35][36][37][38]
| Compound | Binding Affinity | Gq Activation (Ca²⁺ Flux) | β-Arrestin Recruitment | In Vivo Activity | Interpretation |
| Ki (nM) | EC50 (nM) / Emax (%) | EC50 (nM) / Emax (%) | HTR Freq. @ 3 mg/kg | ||
| (±)-DOI (Reference) | 5.2 | 9.3 / 100% | 25.1 / 95% | ~18 | Potent Full Agonist |
| 25CN-NBOH (Reference) | 1.1 | 2.1 / 105% | 15.8 / 80% | ~25 | Highly Potent, Selective Agonist |
| Novel Compound A | 2.5 | 4.5 / 110% | 22.0 / 85% | ~22 | Potent, efficacious full agonist, similar to 25CN-NBOH. |
| Novel Compound B | 8.1 | 15.2 / 90% | >1000 / 25% | ~15 | Gq-biased agonist. Potent Gq activator with weak β-arrestin signaling. |
| Novel Compound C | 15.6 | 75.3 / 45% | 80.1 / 50% | ~2 | Low-potency partial agonist. Weakly activates both pathways. |
| Novel Compound D | 3.3 | >10,000 / <5% | >10,000 / <5% | 0 | Antagonist. Binds with high affinity but has no functional activity. |
Note: Data presented are hypothetical and for illustrative purposes.
This comparative table allows for a nuanced understanding. Compound A is a promising lead, showing high affinity and potent agonism. Compound B is an intriguing Gq-biased agonist, which may have therapeutic potential with a different side-effect profile compared to non-biased agonists.[22] Compound C is a weak partial agonist, and Compound D is an antagonist, demonstrating the importance of functional validation beyond simple binding assays.
Conclusion
Validating the 5-HT2A receptor agonism of novel phenethylamines is a multi-faceted process that relies on a logical, hierarchical progression of experiments. By systematically confirming target binding, quantifying functional potency and efficacy across key signaling pathways, and verifying in vivo target engagement, researchers can build a comprehensive and reliable pharmacological profile. This rigorous, self-validating approach is essential for identifying promising new chemical entities and advancing our understanding of 5-HT2A receptor pharmacology in the context of both fundamental research and therapeutic drug discovery.[39][40]
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Bridging the Divide: A Guide to Correlating In Vitro Receptor Binding with In Vivo Behavioral Effects
In the landscape of drug discovery and neuroscience, a fundamental challenge lies in translating molecular interactions observed in a laboratory setting to predictable behavioral outcomes in a living organism. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of correlating in vitro receptor binding data with in vivo behavioral effects. By understanding the principles and methodologies outlined here, researchers can enhance the predictive power of their preclinical data, ultimately accelerating the development of novel therapeutics.
The Critical Link in Translational Neuroscience
The journey of a drug from a promising compound to a clinical candidate is fraught with challenges, a primary one being the gap between in vitro and in vivo results.[1][2] In vitro assays, such as receptor binding studies, offer a cost-effective and high-throughput means to assess a compound's affinity and selectivity for a specific molecular target.[1] However, these controlled environments cannot fully replicate the intricate biological context of a living system.[3] In vivo studies, while more complex, provide invaluable insights into a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties, and its ultimate effect on behavior.[1][4] Establishing a robust correlation between these two domains is crucial for validating a drug's mechanism of action and predicting its therapeutic potential and potential side effects.[1][5]
Pillar I: Quantifying the Molecular Handshake - In Vitro Receptor Binding Assays
The initial step in this correlative process is to precisely quantify the interaction between a drug and its receptor target. Radioligand binding assays are a cornerstone technique for this purpose.[6]
Core Principles of Receptor Binding
Key parameters derived from these assays include:
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower Kd signifies a higher binding affinity.
-
Bmax (Maximum Receptor Density): Indicates the total concentration of receptors in the sample.
-
Ki (Inhibition Constant): In competitive binding assays, the Ki of a test compound reflects its affinity for the receptor. It is the concentration of the competing ligand that will bind to 50% of the receptors.
Methodology Deep Dive: Radioligand Competition Binding Assay
This protocol outlines the key steps for determining the Ki of a test compound.
Objective: To determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radiolabeled ligand with known Kd.
-
Unlabeled test compounds.
-
Assay buffer.
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Experimental Protocol:
-
Preparation of Reagents: Prepare a series of dilutions for the unlabeled test compound. The radioligand should be used at a concentration at or below its Kd.[7]
-
Assay Setup: In a 96-well plate, combine the receptor preparation, the radioligand, and varying concentrations of the test compound.[8] Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of an unlabeled ligand).[9]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium. The incubation time and temperature should be optimized for the specific receptor and ligands.[8]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.[10] This traps the receptor-bound radioligand on the filter while unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity on each filter using a scintillation counter.[10]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.[7]
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pillar II: From Molecule to Maze - Quantifying In Vivo Behavioral Effects
The next critical step is to assess the compound's effect on a relevant behavioral paradigm. The choice of the behavioral assay is paramount and should be directly related to the therapeutic indication of the drug. For instance, to evaluate the anxiolytic potential of a compound, the Elevated Plus Maze (EPM) is a widely used and validated model.[11][12][13]
Methodology Deep Dive: The Elevated Plus Maze (EPM)
The EPM test is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open and elevated spaces.[14]
Objective: To assess the anxiety-like behavior in rodents following the administration of a test compound.[15]
Apparatus: A plus-shaped maze elevated off the ground with two open arms and two enclosed arms.[14]
Experimental Protocol:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[15]
-
Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period, typically 5 minutes.[11][15]
-
Data Collection: Record the animal's behavior using a video tracking system. Key parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[14] Conversely, a decrease suggests an anxiogenic effect. The data is typically analyzed using statistical methods such as ANOVA.
The Bridge: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a quantitative relationship between the in vitro binding affinity and the in vivo behavioral effect. This is often achieved by determining the receptor occupancy (RO) required to elicit a therapeutic response.[16]
The Occupancy-Response Relationship
Receptor occupancy refers to the percentage of target receptors that are bound by a drug at a given dose.[17][18] A fundamental concept in pharmacology is that a certain threshold of receptor occupancy must be reached to produce a measurable physiological or behavioral effect.
Data Integration and Analysis
-
Determine the In Vivo ED50: From the behavioral study, determine the dose of the compound that produces 50% of its maximal effect (ED50).
-
Measure Plasma and Brain Concentrations: At the ED50 dose, measure the concentration of the drug in the plasma and, crucially, in the brain to understand how much of the drug is reaching its target.
-
Calculate Receptor Occupancy: The receptor occupancy can be estimated using the following formula: % Occupancy = 100 / (1 + (Ki / [Drug]brain)) , where Ki is the in vitro binding affinity and [Drug]brain is the free concentration of the drug in the brain.
By plotting the in vitro Ki values against the in vivo ED50 values for a series of compounds, a correlation can be established. A strong correlation suggests that the observed behavioral effect is indeed mediated by the target receptor.
Comparative Data
| Compound | In Vitro Ki (nM) | In Vivo ED50 (mg/kg) | Brain Concentration at ED50 (nM) | Calculated Receptor Occupancy at ED50 (%) |
| A | 1.5 | 0.5 | 10 | 87% |
| B | 5.0 | 2.0 | 25 | 83% |
| C | 20.0 | 10.0 | 50 | 71% |
| D | 100.0 | 50.0 | 150 | 60% |
This table illustrates a hypothetical scenario where compounds with higher in vitro affinity (lower Ki) exhibit greater in vivo potency (lower ED50), and a therapeutic effect is observed when receptor occupancy exceeds a certain threshold (in this case, >60-70%).
Visualizing the Workflow and Conceptual Relationships
To better understand the flow of experiments and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for correlating in vitro binding to in vivo effects.
Caption: Conceptual relationship from drug administration to behavioral outcome.
Challenges and Considerations: When the Correlation Breaks Down
It is important to acknowledge that a perfect correlation is not always achieved. Several factors can contribute to discrepancies between in vitro and in vivo data:
-
Pharmacokinetic Hurdles: Poor absorption, rapid metabolism, or the inability to cross the blood-brain barrier can prevent a compound with high in vitro affinity from reaching its target in the brain.[19]
-
Off-Target Effects: A compound may interact with other receptors or biological targets in vivo, leading to unexpected behavioral effects.
-
Functional Activity: Binding affinity does not always equate to functional activity. A compound can be an agonist, antagonist, or inverse agonist, each producing a different physiological response.
-
Complex Biology: Behavioral responses are often the result of complex neural circuits and signaling pathways that cannot be fully replicated in vitro.
To mitigate these challenges, a self-validating experimental design is crucial. This includes using well-characterized control compounds, conducting thorough pharmacokinetic studies, and assessing a panel of behavioral tests to build a more complete picture of a compound's in vivo profile.
Conclusion
The correlation of in vitro receptor binding with in vivo behavioral effects is a cornerstone of modern drug discovery. While challenges exist, a systematic and well-designed approach that integrates robust in vitro and in vivo methodologies can significantly enhance the predictive power of preclinical research. By carefully quantifying molecular interactions, selecting appropriate behavioral models, and understanding the principles of receptor occupancy, researchers can more effectively bridge the gap between the bench and the clinic, ultimately accelerating the development of novel and effective therapies for a wide range of neurological and psychiatric disorders.
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González-García, I., Mangas-Sanjuan, V., Gonzalez-Alvarez, I., & Bermejo, M. (2015). In vitro-in vivo correlations: general concepts, methodologies and regulatory applications. Expert Opinion on Drug Delivery, 12(8), 1285-1301. Available at: [Link].
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Nicholson, E. (2014, October 23). Pharmacodynamics - The Occupancy Equation. YouTube. Available at: [Link].
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González-García, I., Mangas-Sanjuan, V., Gonzalez-Alvarez, I., & Bermejo, M. (2015). In vitro-in vivo correlations: General concepts, methodologies and regulatory applications. Expert Opinion on Drug Delivery, 12(8), 1285-1301. Available at: [Link].
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Independent Replication of the Synthesis of 2,4,6-Trimethylphenethylamine: A Comparative Guide for Researchers
This guide offers a comprehensive, in-depth analysis of established synthetic methodologies for 2,4,6-trimethylphenethylamine. Designed for researchers, scientists, and professionals in drug development, this document provides a critical comparison of the primary synthetic routes, elucidating the chemical principles that underpin the experimental choices. The objective is to furnish the scientific community with the requisite knowledge and detailed protocols to facilitate independent and successful replication.
Introduction: The Significance of Reproducible Synthesis
2,4,6-Trimethylphenethylamine, a sterically hindered phenethylamine derivative, serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] The strategic placement of three methyl groups on the phenyl ring introduces significant steric bulk, which can influence molecular interactions and metabolic stability.[2] Consequently, reliable and reproducible access to this compound is crucial for advancing research programs that utilize it as a key intermediate. This guide will dissect two prominent synthetic pathways, providing a comparative framework to aid in methodological selection.
Comparative Analysis of Synthetic Pathways
The synthesis of 2,4,6-trimethylphenethylamine is most commonly approached via two distinct strategies starting from 2,4,6-trimethylbenzaldehyde.[1][3] Each route presents its own set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.
Route A: The Nitrostyrene Reduction Pathway
A classic and widely recognized method for the synthesis of phenethylamines involves the condensation of a benzaldehyde with a nitroalkane, followed by reduction.[4] This pathway leverages the Henry reaction, a robust carbon-carbon bond-forming reaction.[5][6][7]
Logical Workflow: Nitrostyrene Route
Caption: Synthetic workflow for the oxime reduction pathway.
Causality Behind Experimental Choices: The formation of 2,4,6-trimethylbenzaldehyde oxime is typically a straightforward condensation with hydroxylamine hydrochloride. [8][9][10]This reaction is often high-yielding and produces a stable, crystalline intermediate. The subsequent reduction of the oxime to the primary amine can be accomplished using various reducing agents. A practical and efficient method for this transformation is the use of stannous chloride, which provides a cost-effective and milder alternative to metal hydrides. [11]
Quantitative Data Comparison
| Parameter | Nitrostyrene Route | Oxime Route |
| Primary Starting Materials | 2,4,6-Trimethylbenzaldehyde, Nitromethane | 2,4,6-Trimethylbenzaldehyde, Hydroxylamine HCl |
| Key Intermediate | 2,4,6-Trimethyl-β-nitrostyrene | 2,4,6-Trimethylbenzaldehyde Oxime |
| Common Reducing Agents | LiAlH₄, NaBH₄/CuCl₂ [4][12] | Stannous Chloride [11] |
| Reported Yields | 62-83% (for similar phenethylamines via NaBH₄/CuCl₂) [4] | Generally good to high |
| Key Safety Considerations | LiAlH₄ is pyrophoric and water-reactive. | Stannous chloride is a corrosive solid. |
| Purification Strategy | Typically requires column chromatography or distillation. | Often amenable to crystallization or distillation. |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with suggested analytical checkpoints to ensure reaction completion and product purity.
Protocol for Route A: Nitrostyrene Reduction
Step 1: Synthesis of 2,4,6-Trimethyl-β-nitrostyrene
-
In a round-bottom flask, combine 2,4,6-trimethylbenzaldehyde (1.0 eq.), nitromethane (1.5 eq.), and a catalytic amount of a suitable base (e.g., ammonium acetate, 0.2 eq.) in a solvent such as glacial acetic acid or toluene.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture and pour it into ice-water. The nitrostyrene product will often precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Self-Validation Checkpoint: The crude product can be analyzed by ¹H NMR to confirm the formation of the vinyl-nitro group and can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction to 2,4,6-Trimethylphenethylamine (using NaBH₄/CuCl₂)
-
Suspend sodium borohydride (7.5 eq.) in a mixture of isopropanol and water. [13]2. Carefully add the 2,4,6-trimethyl-β-nitrostyrene (1.0 eq.) in portions to the stirred suspension. An exothermic reaction is expected.
-
Add a solution of copper(II) chloride (0.1 eq.) dropwise. [13]4. Heat the reaction mixture to approximately 80°C for 30-60 minutes, monitoring by TLC for the disappearance of the nitrostyrene.
-
Cool the reaction, make it basic with aqueous NaOH, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Self-Validation Checkpoint: The crude amine can be purified by vacuum distillation or by formation of a hydrochloride salt, which can be recrystallized. Purity should be assessed by NMR and Mass Spectrometry.
Protocol for Route B: Oxime Reduction
Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime
-
Dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a solvent such as ethanol.
-
Add a base like sodium carbonate (1.5 eq.) or pyridine to neutralize the HCl. [9]3. Stir the mixture at room temperature or with gentle heating until TLC indicates complete conversion of the aldehyde.
-
Remove the solvent under reduced pressure. Add water to the residue and extract the oxime with an organic solvent.
-
Wash the organic layer, dry it, and concentrate to obtain the crude oxime.
-
Self-Validation Checkpoint: The oxime is often a crystalline solid and can be purified by recrystallization. Its structure can be confirmed by NMR spectroscopy.
Step 2: Reduction to 2,4,6-Trimethylphenethylamine (using SnCl₂)
-
Dissolve the 2,4,6-trimethylbenzaldehyde oxime (1.0 eq.) in a suitable solvent like ethanol or acetic acid.
-
Add a solution of stannous chloride (SnCl₂) dihydrate (excess, e.g., 3-5 eq.) in concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reduction by TLC.
-
Once the reaction is complete, carefully basify the mixture with a strong base (e.g., NaOH or KOH) to precipitate tin salts and liberate the free amine.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt, and concentrate.
-
Self-Validation Checkpoint: Purify the resulting amine by vacuum distillation. Confirm the structure and purity of the final product using NMR and Mass Spectrometry. The hydrochloride salt can be prepared for easier handling and storage. [14]
Conclusion and Recommendations
Both the nitrostyrene and oxime reduction pathways offer viable and reproducible methods for the synthesis of 2,4,6-trimethylphenethylamine.
-
The Nitrostyrene Route , particularly with the modern NaBH₄/CuCl₂ reduction method, is an attractive option due to its one-pot nature and good reported yields for analogous compounds. [4]It avoids the isolation of the intermediate nitrostyrene in some protocols.
-
The Oxime Route is a classic and robust alternative. The intermediates are often crystalline and easy to handle, and the use of stannous chloride for the reduction step is a cost-effective and less hazardous option compared to LiAlH₄. [11] The choice between these routes will depend on the specific laboratory capabilities, safety considerations, and reagent availability. For laboratories equipped to handle metal hydrides, the LiAlH₄ reduction of the nitrostyrene is a rapid and effective, albeit more hazardous, option. For a more benign and potentially more scalable process, the oxime reduction pathway or the NaBH₄/CuCl₂ modification of the nitrostyrene route are highly recommended. Independent verification of product identity and purity through standard analytical techniques (NMR, MS, etc.) is a critical component of ensuring the trustworthiness of the chosen synthetic protocol.
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Benzaldehyde, 2,4,6-trimethyl- - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - NIH. (2025-01-07). Retrieved from [Link]
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A Comparative Analysis of 2,4,5- and 3,4,5-Substituted Phenylalkylamines: A Guide for Researchers
This guide provides an in-depth comparative study of phenylalkylamines with 2,4,5- and 3,4,5-substitution patterns on the phenyl ring. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structure-activity relationships (SAR), pharmacological profiles, and synthetic methodologies that differentiate these two important classes of psychoactive compounds. We will explore the causal relationships behind experimental observations and provide validated protocols to support further research.
Introduction: The Significance of Substituent Positioning
The seemingly subtle shift of a substituent on the phenyl ring of a phenylalkylamine can dramatically alter its pharmacological properties, transforming a compound's potency, receptor selectivity, and overall physiological effect. This guide focuses on two archetypal substitution patterns: the 2,4,5- and 3,4,5- arrangements. The former is characteristic of many potent synthetic psychedelics of the 2C-x and DOx series, while the latter is famously represented by the naturally occurring psychedelic, mescaline.[1][2] Understanding the comparative pharmacology of these isomers is crucial for the rational design of novel therapeutics targeting the central nervous system, particularly the serotonergic system.
The primary mechanism of action for the psychedelic effects of these compounds is agonist activity at the serotonin 2A receptor (5-HT2A).[3][4][5] However, the specific interactions with this and other receptors, as well as the downstream signaling cascades they initiate, are heavily influenced by the substitution pattern.
Comparative Pharmacological Profiles
The positioning of substituents on the phenyl ring dictates the molecule's ability to bind to and activate various receptors. The 2,4,5-substitution pattern generally confers a higher affinity and potency for the 5-HT2A receptor compared to the 3,4,5-pattern.[1][6]
Receptor Binding Affinities: A Quantitative Comparison
The following table summarizes the in vitro binding affinities (Ki, in nM) of representative compounds from both series for key serotonin receptors. Lower Ki values indicate a higher binding affinity.
| Compound | Substitution Pattern | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) |
| 2C-B | 2,5-dimethoxy-4-bromo (2,4,5-family) | ~1-5 | ~4-10 | >2700 |
| DOI | 2,5-dimethoxy-4-iodo (amphetamine analog) | ~0.5-2 | ~2-5 | High µM |
| Mescaline | 3,4,5-trimethoxy | ~500-2600 | ~1100-5000 | >10000 |
| TMA-2 | 2,4,5-trimethoxy (amphetamine analog) | ~50-150 | ~200-500 | High µM |
Data compiled from multiple sources.[1][6][7] It is important to note that absolute values can vary between different studies and assay conditions.
From this data, it is evident that 2,4,5-substituted compounds like 2C-B and DOI exhibit significantly higher affinity for the 5-HT2A and 5-HT2C receptors than the 3,4,5-substituted mescaline.[1][6] The introduction of a lipophilic substituent at the 4-position of a 2,5-dimethoxyphenylalkylamine, a common feature of the 2,4,5-series, is a key factor in enhancing this affinity.[6]
Functional Activity: Efficacy and Potency
Beyond binding affinity, the functional activity (i.e., the ability of a compound to activate a receptor and elicit a cellular response) is a critical determinant of its pharmacological profile. This is often quantified by the half-maximal effective concentration (EC50) and the maximum response (Emax).
| Compound | Substitution Pattern | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) |
| 2C-B | 2,5-dimethoxy-4-bromo (2,4,5-family) | ~10-50 | ~80-100 |
| DOI | 2,5-dimethoxy-4-iodo (amphetamine analog) | ~1-10 | ~90-100 |
| Mescaline | 3,4,5-trimethoxy | ~250-1000 | ~55-80 |
Data compiled from multiple sources.[5][8] Emax values are often expressed relative to a reference full agonist like serotonin.
The data clearly indicates that 2,4,5-substituted compounds are not only more potent (lower EC50) but also tend to be more efficacious (higher Emax) at the 5-HT2A receptor compared to mescaline.[5][8]
Structure-Activity Relationships (SAR): A Deeper Dive
The observed differences in pharmacology can be attributed to specific structural features:
-
The "2,5-Dimethoxy" Motif: In the 2,4,5-series, the methoxy groups at the 2 and 5 positions are crucial for high 5-HT2A affinity. It is hypothesized that these groups engage in key interactions within the receptor's binding pocket.
-
The 4-Position Substituent: The nature of the substituent at the 4-position in the 2,5-dimethoxy series has a profound impact on potency. Generally, increasing the lipophilicity and size of this substituent (e.g., from hydrogen to bromine or iodine) enhances 5-HT2A affinity and potency.[6]
-
The 3,4,5-Trimethoxy Pattern: In mescaline, the three methoxy groups are thought to orient the molecule within the binding pocket in a manner that is less optimal for high-affinity interaction compared to the 2,4,5-substituted analogs.
-
Alpha-Methylation (Amphetamine Analogs): The addition of a methyl group to the alpha position of the ethylamine side chain (creating an amphetamine) can increase metabolic stability and often enhances potency, as seen in the comparison of TMA-2 to its phenethylamine counterpart.[1]
Visualizing the Core Concepts
To better illustrate the relationships discussed, the following diagrams are provided.
Caption: Comparative Structure-Activity Relationships.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols for key assays are provided below.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines a standard procedure for determining the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]ketanserin (radioligand).
-
Mianserin (non-specific binding control).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-h5-HT2A cells.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]ketanserin (typically at its Kd), and varying concentrations of the test compound.
-
For non-specific binding, use a high concentration of mianserin instead of the test compound.
-
Add the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Inositol Phosphate Accumulation Assay for 5-HT2A Functional Activity
This protocol measures the functional activity of compounds by quantifying the accumulation of inositol phosphates, a downstream product of Gq-coupled 5-HT2A receptor activation.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
[3H]myo-inositol.
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl).
-
Test compounds.
-
Serotonin (positive control).
-
Lysis buffer.
-
Anion exchange chromatography columns.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Seed HEK293-h5-HT2A cells in a multi-well plate and grow to confluency.
-
Label the cells by incubating with [3H]myo-inositol overnight.
-
Wash the cells and pre-incubate with stimulation buffer.
-
Add varying concentrations of the test compound or serotonin.
-
Incubate for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding lysis buffer.
-
Separate the inositol phosphates from free [3H]myo-inositol using anion exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by liquid scintillation counting.
-
Plot the concentration-response curve and determine the EC50 and Emax values.
Caption: 5-HT2A Receptor Gq-Coupled Signaling Pathway.
Conclusion
The substitution pattern of phenylalkylamines is a critical determinant of their pharmacological profile. The 2,4,5-substituted series, typified by compounds like 2C-B, generally exhibit higher affinity and functional potency at the 5-HT2A receptor compared to the 3,4,5-substituted series, represented by mescaline. This is largely attributed to the favorable interactions of the 2,5-dimethoxy motif and a lipophilic 4-position substituent within the receptor binding pocket. The experimental protocols provided herein offer a validated framework for the further investigation and characterization of these and other novel phenylalkylamine derivatives. A thorough understanding of these structure-activity relationships is paramount for the design of next-generation therapeutics with improved selectivity and efficacy.
References
-
Acosta-Hernández, A., et al. (2023). Structure−Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5‑HT2A Receptor Agonists. ACS Chemical Neuroscience. [Link]
-
Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. British Journal of Pharmacology. [Link]
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
- Braden, M. R., et al. (2006). Molecular pharmacology of psychedelic drugs: from receptor binding to signal transduction. Neuropharmacology, 51(4), 609-617.
-
Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]
-
Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]
- Pottie, E., & Stove, C. P. (2021). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT2A Receptors. Current Topics in Behavioral Neurosciences.
- Nichols, D. E. (2016). Chemistry and Structure–Activity Relationships of Psychedelics. In Behavioral Neurobiology of Psychedelic Drugs (pp. 1-43). Springer, Berlin, Heidelberg.
-
Wikipedia contributors. (2024, January 12). 2C-B. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, January 16, 2026, from [Link]
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4,6-Trimethylphenethylamine Hydrochloride
Disclaimer: As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for 2,4,6-Trimethylphenethylamine Hydrochloride (CAS No. 3167-10-0) was not publicly available. The following guidance has been synthesized from the known properties of the compound, safety data for structurally similar phenethylamine derivatives and substituted anilines, and established best practices for hazardous chemical waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). This guide is intended for use by trained laboratory professionals. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols.
Introduction: Understanding the Compound and Associated Risks
The primary objective of a proper disposal plan is to ensure the safety of laboratory personnel and to prevent environmental contamination. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce active chemical agents into aquatic ecosystems and interfere with wastewater treatment processes.[3][4] This guide provides a framework for managing this chemical waste in compliance with prevailing safety and environmental regulations.
Pre-Disposal: Segregation and Storage of Chemical Waste
Effective waste management begins at the point of generation. Proper segregation and storage are critical to prevent accidental chemical reactions and to ensure the waste is correctly identified for final disposal.
Waste Container Selection and Labeling
-
Container Compatibility: Waste this compound should be collected in a dedicated, properly sealed, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate. Avoid using metal containers for amine hydrochlorides due to the potential for corrosion.
-
Labeling: The waste container must be clearly and accurately labeled. Per EPA and OSHA regulations, the label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
A clear indication of the associated hazards (e.g., "Toxic," "Corrosive," "Irritant"). Hazard pictograms, as defined by the Globally Harmonized System (GHS), should be used.[5]
-
The accumulation start date.
-
Satellite Accumulation Areas (SAAs)
Laboratories are permitted to accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs), which must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Storage Conditions: Store the waste container in a designated SAA, such as a chemical fume hood or a ventilated cabinet. The storage area should provide secondary containment to capture any potential leaks.
-
Segregation: It is crucial to segregate this waste from incompatible materials. Specifically, store it away from strong bases (which could deprotonate the hydrochloride salt, releasing the free amine) and strong oxidizing agents.
-
Container Management: The waste container must be kept securely closed at all times, except when actively adding waste.[2]
Decision Workflow for Chemical Waste Disposal
The following diagram outlines the critical decision points for managing laboratory chemical waste, from generation to final disposal.
Caption: Decision workflow for hazardous chemical waste disposal.
Step-by-Step Disposal Protocol
Disposal of this compound must be handled by a licensed hazardous waste management company. Laboratory personnel are responsible for the safe accumulation and preparation of the waste for pickup.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including:
-
Safety goggles and a face shield.[3]
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
Work should be conducted in a well-ventilated area or chemical fume hood to avoid inhalation of any dust or aerosols.
-
-
Waste Accumulation:
-
For solid waste, carefully transfer the material into the designated hazardous waste container.
-
For items contaminated with the compound (e.g., weighing paper, gloves, disposable labware), place them in the same designated container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[2]
-
-
Preparing for Disposal:
-
Once the waste container is full or the maximum accumulation time has been reached (this varies by the facility's generator status), ensure the cap is tightly sealed.
-
Wipe the exterior of the container clean of any contamination.
-
Contact your institution's EHS or a contracted hazardous waste vendor to schedule a pickup.
-
-
Documentation:
-
A hazardous waste manifest is required for off-site transportation and disposal. This document tracks the waste from the point of generation to its final destination. Your EHS department will typically manage this process.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuation and Notification: Alert personnel in the immediate area and evacuate if necessary. Inform your laboratory supervisor and EHS department immediately.
-
Control and Containment: For a small spill of solid material, avoid creating dust. Do not use dry sweeping.[7] If trained and equipped to do so, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and carefully scoop it into the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (consult your EHS for guidance), followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[4]
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Regulatory Framework
Hazardous waste management is governed by a tiered system of regulations. The quantity of waste your facility generates determines its "generator status," which dictates specific compliance requirements.
| Generator Category | Monthly Hazardous Waste Generation | On-Site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit, but quantity limits apply |
| Small Quantity Generator (SQG) | > 100 kg to < 1,000 kg | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days |
Data synthesized from U.S. EPA regulations.[6]
References
-
ChemSrc Entry for this compound. (2025). Provides basic chemical properties and identifiers.[Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]
-
U.S. Environmental Protection Agency. (n.d.). Voluntary Guidelines for Methamphetamine and Fentanyl Laboratory Cleanup.[Link]
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- 3. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2 4 6-trimethylphenethylamine hydrochlo& | CAS#:3167-10-0 | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
Operational Guide to Personal Protective Equipment for Handling 2,4,6-Trimethylphenethylamine Hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 2,4,6-Trimethylphenethylamine hydrochloride (CAS No. 3167-10-0). The protocols herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation. Given that detailed toxicological data for this specific compound is not extensively published, the following recommendations are synthesized from the known hazards of structurally similar substituted phenethylamines and amine hydrochlorides. This approach ensures a conservative and robust safety margin for all laboratory personnel.
Hazard Assessment and Chemical Profile
This compound is a solid organic compound. While specific hazard classifications are not universally established, its chemical structure as a substituted phenethylamine hydrochloride warrants a high degree of caution. Analogous compounds are known to cause skin, eye, and respiratory irritation, and can be harmful if ingested or absorbed through the skin.[1][2][3][4] Therefore, it must be handled as a hazardous substance.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 3167-10-0 | [5] |
| Molecular Formula | C₁₁H₁₇N · HCl | |
| Molecular Weight | 199.72 g/mol | [5] |
| Physical Form | Solid | |
| Melting Point | 296-305 °C | [6] |
The primary risks associated with handling this compound in a research setting are exposure to dust or aerosols during weighing and transfer, and direct contact with the solid or solutions.
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE is critical for creating a barrier between the researcher and the chemical hazard. The following multi-layered PPE protocol is mandatory for all procedures involving this compound. The rationale for this tiered approach is to ensure redundant protection, a core principle of laboratory safety.[7][8]
Table 2: Mandatory PPE for Handling this compound
| Protection Type | Specification | Rationale and Citation |
| Primary Eye/Face | Chemical safety goggles with side shields | Protects against dust particles and minor splashes. Standard laboratory practice. |
| Secondary Eye/Face | Face shield (worn over goggles) | Required when handling bulk quantities (>1g) or when there is a significant risk of splashing. Provides full-face protection.[2] |
| Hand Protection | Double-gloving: Nitrile gloves (ASTM D6978 rated or equivalent) | The inner glove is worn under the gown cuff, and the outer glove is worn over the cuff.[7][9] This prevents skin exposure at the wrist. Change outer glove immediately if contaminated or every 30-60 minutes.[7] |
| Body Protection | Disposable, low-permeability gown with a solid front and tight-fitting knit cuffs | Resists chemical permeation and prevents contamination of personal clothing. Cuffs should be overlapped by the outer glove.[7][9] |
| Respiratory | NIOSH-approved N95 respirator or higher | Mandatory for weighing or any procedure that could generate dust or aerosols. Surgical masks offer no protection from chemical particulates.[6][9][10] |
| Foot Protection | Closed-toe shoes | Standard laboratory requirement to protect against spills and dropped objects. |
Workflow for Safe Handling and Use
Adherence to a strict, logical workflow is essential to minimize exposure risk. The following diagram and protocol outline the critical steps from preparation to immediate post-handling procedures.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation and Verification:
-
Ensure a chemical fume hood is operational and certified.
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.
-
Prepare a designated, labeled waste container for contaminated solids.[11]
-
Don all required PPE as specified in Table 2. Ensure gown cuffs are tucked into the outer gloves.[7]
-
-
Aliquotting and Solution Preparation (inside fume hood):
-
When handling the solid, use an anti-static weigh boat or paper to prevent dispersal of fine particles.
-
Perform all transfers slowly and deliberately to avoid creating dust clouds.
-
If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of stirred solvent, which can increase aerosolization.
-
Cap all containers immediately after use.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces inside the fume hood, as well as any equipment used, with an appropriate solvent (e.g., 70% ethanol or as determined by laboratory-specific protocols) to remove residual contamination.
-
Place all contaminated disposable items (weigh paper, wipes, outer gloves) into the designated hazardous waste container.[11]
-
-
Doffing PPE:
-
Remove PPE in an order that minimizes cross-contamination:
-
Remove outer gloves and dispose of them in the hazardous waste container.
-
Remove the face shield and gown.
-
Remove inner gloves.
-
Remove N95 respirator and goggles.
-
-
Immediately wash hands thoroughly with soap and water.[7]
-
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to an accidental release is crucial. All personnel must be familiar with these procedures and the location of emergency equipment.
Caption: Spill response decision-making flow chart.
Spill Cleanup Protocol
-
Small Spill (<1g, contained within a fume hood):
-
Ensure proper PPE is worn, including an N95 respirator.
-
Gently cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite) to prevent dust generation.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the area with an appropriate cleaning solution, followed by a water rinse if applicable.[12]
-
-
Large Spill (>1g or any spill outside of a fume hood):
-
Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Personnel Exposure Protocol
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Waste Disposal Plan
Improper disposal of chemical waste poses a significant environmental and safety risk. All waste streams must be segregated and handled according to institutional and regulatory guidelines.
-
Solid Waste: All contaminated solid materials, including unused compound, contaminated PPE, and spill cleanup debris, must be collected in a clearly labeled, sealed hazardous waste container.[11][13]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Disposal Method: The ultimate disposal must be conducted through a licensed professional waste disposal company. A common method for amine compounds is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic combustion byproducts like HCl.[1]
By integrating these PPE requirements, handling protocols, and emergency plans into your daily laboratory operations, you can effectively manage the risks associated with this compound and maintain a safe research environment.
References
-
Wikipedia. (2023). 2,4,6-Trimethoxyphenethylamine. Retrieved from [Link]
-
Chemsrc. (2025). 2 4 6-trimethylphenethylamine hydrochlo&. Retrieved from [Link]
- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
-
Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 48281. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
SKC Inc. (2023). SDS 2001 - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
ResearchGate. (2025). Continuous removal of contaminants from amine solutions | Request PDF. Retrieved from [Link]
-
SKC Inc. (n.d.). DECONtamination Solution, Aromatic Amines, 1 gal. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Pharmacy Times. (2018). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]
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- 6. 2 4 6-trimethylphenethylamine hydrochlo& | CAS#:3167-10-0 | Chemsrc [chemsrc.com]
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- 10. Pharmacy Purchasing & Products Magazine [pppmag.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
